molecular formula C8H8BrNO B3176960 (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228557-01-4

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B3176960
CAS No.: 1228557-01-4
M. Wt: 214.06 g/mol
InChI Key: PYXLHRQWAAAYSM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXLHRQWAAAYSM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268529
Record name (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228557-01-4
Record name (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228557-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architecture of (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine: A Technical Whitepaper on Synthesis, Stereocontrol, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted bicyclic scaffolds are highly prized for their ability to precisely orient pharmacophores within target protein binding pockets. (S)-7-bromo-2,3-dihydrobenzofuran-3-amine has emerged as a premium chiral building block in the synthesis of targeted therapeutics, including novel epigenetic inhibitors and flavonoid derivatives[1]. This whitepaper provides an in-depth technical analysis of its structural logic, details a self-validating asymmetric synthesis protocol, and explores its integration into advanced drug development pipelines.

Physicochemical Profiling & Structural Logic

The utility of (S)-7-bromo-2,3-dihydrobenzofuran-3-amine is rooted in its trifunctional architecture, which offers orthogonal handles for synthetic elaboration:

  • The 2,3-Dihydrobenzofuran Core: This oxygen-containing heterocycle (often referred to as a coumaran core) provides a rigid, flat aromatic system coupled with a slightly puckered five-membered ring. This restricts the conformational flexibility of attached functional groups, reducing the entropic penalty upon target binding[2].

  • C7 Bromine Atom: Positioned strategically on the aromatic ring, the bromine serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid diversification of the scaffold without interfering with the chiral center[3].

  • C3 Chiral Amine ((S)-Configuration): The primary amine acts as a critical vector for hydrogen bonding or subsequent amide coupling. The strict (S)-stereochemistry is often essential for biological activity, dictating the spatial trajectory of the molecule within asymmetric enzyme pockets[4].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (S)-7-bromo-2,3-dihydrobenzofuran-3-amine
CAS Number (Free Base) 1228557-01-4[5]
CAS Number (HCl Salt) 2055848-77-4
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Stereocenter C3 (S-configuration)
Appearance Light yellow to off-white solid

Mechanistic Synthesis Strategy

Synthesizing the (S)-enantiomer with high enantiomeric excess (ee > 99%) requires rigorous stereocontrol. While enzymatic resolution and chiral phosphoric acid-catalyzed [3+2] cycloadditions are viable[1], the most robust, scalable, and industry-standard approach utilizes Ellman’s Chiral Auxiliary ((S)-(-)-2-methyl-2-propanesulfinamide).

The causality of this approach lies in the highly predictable transition state during reduction. The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the intermediate imine. When a hydride source is introduced, it is forced to attack from the less hindered face, translating the axial chirality of the sulfur atom into the point chirality of the C3 carbon with exceptional diastereoselectivity.

SynthesisWorkflow Start 7-Bromo-benzofuran-3(2H)-one (Starting Material) Condensation Ti(OEt)4 Condensation with (S)-tert-Butanesulfinamide Start->Condensation Step 1 Imine Chiral Sulfinyl Imine Intermediate Condensation->Imine Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Reduction Step 2 Sulfinamide (S,S)-Sulfinamide Intermediate Reduction->Sulfinamide Deprotection Acidic Cleavage (4M HCl in Dioxane) Sulfinamide->Deprotection Step 3 Product (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine (Target API Intermediate) Deprotection->Product

Fig 1: Asymmetric synthesis workflow of (S)-7-bromo-2,3-dihydrobenzofuran-3-amine via Ellman's auxiliary.

Validated Experimental Protocol

The following protocol is designed as a self-validating system , incorporating specific causality-driven choices and In-Process Controls (IPCs) to ensure scientific integrity.

Step 1: Titanium-Mediated Imine Condensation
  • Procedure: To a solution of 7-bromo-benzofuran-3(2H)-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.2 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature. Heat the mixture to 65°C for 12 hours.

  • Causality: Ketones on electron-rich aromatic systems are notoriously unreactive toward amine condensation. Ti(OEt)4 acts as both a strong Lewis acid to activate the carbonyl carbon and an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the imine.

  • Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting ketone peak is < 2% and the [M+H]+ mass corresponds to the sulfinyl imine.

Step 2: Diastereoselective Hydride Reduction
  • Procedure: Cool the crude imine solution to -40°C under argon. Slowly add Sodium Borohydride (NaBH4, 1.5 eq) or L-Selectride. Stir for 4 hours, allowing the temperature to gradually rise to 0°C. Quench carefully with saturated aqueous NH4Cl.

  • Causality: The low temperature maximizes the energy difference between the diastereomeric transition states. The bulky tert-butyl group shields the Re face of the C=N bond, forcing the hydride to attack from the Si face, thereby establishing the (S)-configuration at C3.

  • Validation (IPC): Extract an aliquot, perform a mini-workup, and analyze via 1H-NMR. The diastereomeric ratio (dr) should be > 95:5, visible by the distinct chemical shifts of the tert-butyl protons for each diastereomer.

Step 3: Auxiliary Cleavage & Isolation
  • Procedure: Dissolve the purified sulfinamide intermediate in anhydrous MeOH. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 1 hour at room temperature. Concentrate the solvent under reduced pressure to precipitate the product as an HCl salt.

  • Causality: The N-S bond of the sulfinamide is highly acid-labile. Using anhydrous HCl in dioxane ensures rapid cleavage without hydrolyzing the ether linkage of the dihydrobenzofuran core or risking racemization of the newly formed chiral center.

  • Final Validation:

    • Chiral HPLC: Run on a Chiralpak AD-H column to confirm enantiomeric excess (ee > 99%).

    • NMR: 1H-NMR must show the disappearance of the 9-proton singlet (~1.2 ppm) corresponding to the tert-butyl group, confirming complete deprotection.

Applications in Targeted Therapeutics

The structural precision of (S)-7-bromo-2,3-dihydrobenzofuran-3-amine makes it a highly sought-after intermediate in oncology and epigenetic drug discovery.

Most notably, it is utilized in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors [4]. PRMT5 is an epigenetic enzyme frequently overexpressed in various cancers, particularly MTAP-null tumors. In these inhibitor architectures, the (S)-3-amino group acts as an essential anchor, forming critical hydrogen bonds with the glutamate residues in the PRMT5 active site. Concurrently, the C7-bromine is cross-coupled with complex heteroaromatic systems (via Suzuki coupling) to extend the molecule into the adjacent SAM (S-adenosylmethionine) binding pocket, creating highly potent, bisubstrate-competitive inhibitors[4].

Furthermore, the scaffold is utilized in diversity-oriented synthesis to generate novel flavonoid derivatives, where the 2,3-dihydrobenzofuran core mimics natural biologically active pharmacophores found in plant metabolites[1].

References

  • [5] RHAWN (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine - Cacheby. Cacheby. URL:

  • [4] WO2024220917A1 - Prmt5 inhibitors and uses thereof. Google Patents. URL:

  • [3] WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof. Google Patents. URL:

  • [1] Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. URL:

  • [2] K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. PMC. URL:

Sources

Technical Guide: 7-Bromo-2,3-dihydro-1-benzofuran-3-amine Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural utility, synthetic pathways, and application logic of 7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 1258400-12-2 for racemate; 1213092-51-3 for R-isomer).

Executive Summary

The 7-bromo-2,3-dihydro-1-benzofuran-3-amine scaffold represents a "privileged structure" in neuropsychiatric drug discovery. Its value lies in its dual-functional nature:

  • Chiral Amine (C3): A critical vector for hydrogen bonding, often mimicking the ethylamine side chain of neurotransmitters (serotonin, dopamine).

  • Aryl Bromide (C7): An orthogonal handle for cross-coupling reactions, allowing rapid expansion into biaryl or heteroaryl space without interfering with the amine functionality.

This guide outlines the protocols for accessing enantiopure forms of this building block and leveraging it for high-affinity ligand synthesis, particularly for 5-HT2C and


7 nAChR  targets.

Structural Analysis & Pharmacophore Utility

Chemical Profile
PropertyData
IUPAC Name 7-bromo-2,3-dihydro-1-benzofuran-3-amine
CAS (Racemic) 1258400-12-2
CAS (R-Isomer) 1213092-51-3
CAS (S-Isomer) 2055848-77-4
Molecular Weight 214.06 g/mol
LogP (Calc) ~1.8 - 2.2
H-Bond Donors/Acceptors 2 / 2
Pharmacophore Logic

The dihydrobenzofuran core restricts the conformational freedom of the ethylamine side chain found in tryptamines and phenethylamines.

  • Conformational Locking: The oxygen atom at position 1 and the ethylene bridge (C2-C3) lock the amine vector, reducing the entropic penalty of binding.

  • 7-Br Substitution: Located ortho to the furan oxygen, this position is sterically sensitive. Functionalization here (e.g., via Suzuki coupling) directs substituents into a specific hydrophobic pocket often found in GPCRs (e.g., 5-HT2C).

Synthetic Routes to Enantiopurity[3][4]

Achieving high enantiomeric excess (ee) is critical, as biological activity is often stereospecific (e.g., (R)-isomers of related aminotetralins are often more potent 5-HT agonists).

Route A: Asymmetric Synthesis via Ellman Auxiliary (Recommended)

This route offers the highest ee (>98%) and avoids the yield loss associated with chiral resolution.

Protocol:

  • Condensation: React 7-bromo-benzofuran-3-one with (R)-tert-butanesulfinamide in the presence of Ti(OiPr)4 (Lewis Acid) in THF.

    • Mechanism:[1][2][3][4] Formation of the chiral N-sulfinyl imine.

  • Diastereoselective Reduction: Cool to -78°C and add NaBH4 (or L-Selectride for higher selectivity).

    • Control: The bulky tert-butyl group directs hydride attack to the less hindered face.

  • Deprotection: Treat the resulting sulfinamide with HCl/MeOH to cleave the auxiliary, yielding the chiral amine hydrochloride.

Route B: Classical Resolution (Scalable Cost-Efficiency)

For kilogram-scale production where chromatography is cost-prohibitive.

Protocol:

  • Reductive Amination: React 7-bromo-benzofuran-3-one with NH4OAc and NaBH3CN to yield the racemic amine.

  • Salt Formation: Dissolve racemate in hot ethanol. Add 0.5 equivalents of Di-benzoyl-L-tartaric acid (L-DBTA) .

  • Crystallization: Allow to cool slowly. The diastereomeric salt of the (R)-amine typically crystallizes out due to lower solubility.[5]

  • Free Basing: Filter crystals and treat with 1N NaOH to liberate the enantiopure free base.

Synthesis Logic Diagram (DOT)

Synthesis_Workflow Start 7-Bromo-benzofuran-3-one Ellman_Step1 Condensation (R)-t-Bu-Sulfinamide / Ti(OiPr)4 Start->Ellman_Step1 Asymmetric Racemic_Step1 Reductive Amination NH4OAc / NaBH3CN Start->Racemic_Step1 Classical Ellman_Step2 Reduction NaBH4 (-78°C) Ellman_Step1->Ellman_Step2 Ellman_Step3 Hydrolysis HCl / MeOH Ellman_Step2->Ellman_Step3 Product_Pure (R)-7-Br-2,3-dihydrobenzofuran-3-amine (>98% ee) Ellman_Step3->Product_Pure Racemic_Mix Racemic Amine Racemic_Step1->Racemic_Mix Resolution Chiral Resolution L-DBTA (Tartaric Acid deriv.) Racemic_Mix->Resolution Crystallization Salt Crystallization Resolution->Crystallization Crystallization->Product_Pure Free Basing

Caption: Comparison of Asymmetric Synthesis (Ellman) vs. Classical Resolution pathways.

Functionalization Strategies

The 7-bromo-2,3-dihydro-1-benzofuran-3-amine is a "divergent" intermediate. The order of operations is critical to prevent side reactions.

Derivatization Logic
  • N-Protection First: If modifying the C7-position via Palladium catalysis, protect the primary amine (e.g., Boc-protection) to prevent catalyst poisoning or N-arylation.

  • C7-Coupling:

    • Suzuki-Miyaura: Boronic acids/esters + Pd(dppf)Cl2. Ideal for adding biaryl bulk.

    • Buchwald-Hartwig: Amines + Pd2(dba)3 / XPhos. Ideal for introducing solubility-enhancing nitrogen cycles.

  • N-Functionalization: After C7 is established, deprotect (if necessary) and derivatize the C3-amine (Amide coupling, Reductive amination).

SAR Diagram (DOT)

SAR_Logic Core 7-Bromo-2,3-dihydro- 1-benzofuran-3-amine C3_Branch C3-Amine Modifications Core->C3_Branch C7_Branch C7-Bromine Modifications Core->C7_Branch Amide Amide Coupling (Linker/Tail) C3_Branch->Amide RedAm Reductive Amination (Sec/Tert Amines) C3_Branch->RedAm Target2 Alpha7 nAChR (Cognition) Amide->Target2 Suzuki Suzuki Coupling (Aryl/Heteroaryl extension) C7_Branch->Suzuki Buchwald Buchwald-Hartwig (N-Linked solubilizers) C7_Branch->Buchwald Target1 5-HT2C Agonists (Obesity) Suzuki->Target1

Caption: Divergent synthesis points for SAR exploration targeting CNS receptors.

Case Study: 5-HT2C Agonist Design

Background: 5-HT2C agonists (e.g., Lorcaserin) require a specific spatial arrangement of an aromatic core and a basic amine. The 7-substituted dihydrobenzofuran mimics the A/B ring system of serotonin but with restricted rotation.

Experimental Workflow:

  • Starting Material: (R)-7-bromo-2,3-dihydro-1-benzofuran-3-amine.

  • Step 1 (Protection): Boc-protection of the amine (Boc2O, TEA, DCM).

  • Step 2 (Coupling): Suzuki coupling with 3-fluorophenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C).

    • Rationale: The 7-aryl group accesses the hydrophobic pocket of the 5-HT2C receptor.

  • Step 3 (Deprotection): TFA/DCM to yield the final agonist candidate.

  • Validation: Binding affinity assay (Ki) and functional assay (Calcium flux) in CHO cells expressing human 5-HT2C.

Quality Control & Handling

Chiral Analysis
  • Method: Chiral HPLC (Normal Phase).

  • Column: Daicel Chiralcel OJ-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >98% ee for biological assays.

Stability & Safety
  • Storage: Store as the Hydrochloride salt (more stable than free base) at 2-8°C, desiccated.

  • Hazards: The free amine can absorb CO2 from air (carbamate formation). Aryl bromides are potential skin irritants. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of 3-amino-2,3-dihydrobenzofurans

    • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives. PubMed. Available at: [Link]

  • Ellman Auxiliary Method
  • 5-HT2C Agonist Applications

    • Aminoalkylbenzofurans as serotonin (5-HT2C) agonists.[6] WO2000044737A1.[7] Google Patents. Available at:

  • Chiral Resolution Protocols
  • General Benzofuran Synthesis

    • Synthesis of 2,3-Dihydrobenzofurans.[3][7][8] Organic Chemistry Portal. Available at: [Link]

Sources

Technical Whitepaper: (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Chiral Scaffold for CNS Drug Discovery[1][2]

Executive Summary

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 2055848-77-4) is a high-value chiral heterocyclic building block employed primarily in the synthesis of central nervous system (CNS) agents.[1][2] Characterized by its rigid dihydrobenzofuran core, a reactive primary amine at the C3 chiral center, and a sterically significant bromine handle at the C7 position, this compound serves as a critical intermediate for developing serotonin (5-HT) receptor agonists and α7 nicotinic acetylcholine receptor (α7 nAChR) ligands.[2] This guide outlines its physicochemical properties, synthetic utility, and handling protocols for medicinal chemistry applications.[2]

Chemical Identity & Structural Analysis[1][2]

The molecule features a dihydrobenzofuran scaffold, a common pharmacophore in psychotropic drugs. The (3S)-configuration is crucial for biological activity, as receptor binding pockets for GPCRs and ion channels are highly stereospecific.[2]

PropertySpecification
IUPAC Name (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
CAS Number 2055848-77-4 (HCl salt); 1258400-12-2 (Racemic HCl)
Molecular Formula C₈H₈BrNO[1][2][3] · HCl
Molecular Weight 250.52 g/mol
Chiral Center C3 (S-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)

Structural Significance:

  • C3-Amine: Acts as a primary attachment point for pharmacophores via amide coupling or reductive amination.[1][2]

  • C7-Bromine: Positioned ortho to the furan oxygen, this halogen serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the scaffold into lipophilic pockets of the target receptor.[1][2]

Synthetic Pathway & Manufacturing

The synthesis of the enantiopure (S)-isomer typically proceeds via the resolution of the racemic intermediate, as direct asymmetric synthesis is cost-prohibitive at scale.[1][2]

Core Synthesis Workflow

The industrial route often begins with substituted salicylaldehydes, cyclizing to form the benzofuran core, followed by functionalization to the amine.[2]

Synthesis Start 7-Bromo-salicylaldehyde Step1 Cyclization (Formation of 7-Br-benzofuran) Start->Step1 Base/Heat Step2 Oxime/Imine Formation Step1->Step2 NH2OH Step3 Reduction to Racemic Amine Step2->Step3 H2/Pd-C or Zn/AcOH Resolution Chiral Resolution (L-Tartaric Acid or Chiral HPLC) Step3->Resolution Salt Salt Formation (HCl in Dioxane/Et2O) Resolution->Salt (S)-Isomer Final (3S)-7-Br-2,3-dihydro- 1-benzofuran-3-amine HCl Salt->Final

Figure 1: Synthetic workflow for the isolation of the (3S)-enantiomer.

Key Process Insight: The 7-bromo substituent is sensitive to hydrogenolysis.[2] Therefore, reduction conditions (Step 3) must be carefully controlled (e.g., using Zn/AcOH or selective hydride donors) to prevent debromination, which is a common impurity risk.[2]

Reactivity Profile & Drug Discovery Applications[1][2][4][5][6]

The molecule exhibits "orthogonal reactivity," meaning its two functional groups (amine and aryl bromide) can be modified independently without protecting groups in many cases.[2]

Orthogonal Functionalization Strategy
  • Vector A (Amine): Nucleophilic attack on acid chlorides, sulfonyl chlorides, or aldehydes.[2]

  • Vector B (Aryl Bromide): Metal-catalyzed coupling to introduce biaryl or heteroaryl motifs.[1][2]

Reactivity Core (3S)-7-Bromo-2,3-dihydro- 1-benzofuran-3-amine Amide Amide Coupling (R-COCl / HATU) Core->Amide Path A: N-Functionalization Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Core->Suzuki Path B: C7-Functionalization Buchwald Buchwald-Hartwig (R2-NH / Pd2(dba)3) Core->Buchwald Path C: C7-Amination Prod1 Amide Derivatives (Targeting 5-HT2C) Amide->Prod1 Prod2 Biaryl Scaffolds (Targeting α7 nAChR) Suzuki->Prod2

Figure 2: Divergent synthesis capabilities of the scaffold.

Therapeutic Relevance:

  • 5-HT2C Agonists: Analogs of this scaffold are explored for obesity and neuropsychiatric disorders.[1][2] The dihydrobenzofuran core mimics the indole ring of serotonin but with different metabolic stability profiles.

  • α7 nAChR Agonists: The 3-amino group mimics the quaternary ammonium pharmacophore required for nicotinic receptor binding.[1][2]

Analytical Characterization & Quality Control

Ensuring enantiomeric excess (ee%) is critical.[2] Standard RP-HPLC is insufficient; chiral stationary phases are required.[1][2]

Recommended Protocol: Chiral HPLC [1][2]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Acceptance Criteria: >98% ee (Enantiomeric Excess).[2]

Hygroscopicity Management: As an HCl salt, the compound is hygroscopic.[2] It should be weighed in a humidity-controlled environment (<40% RH). For long-term storage, store under argon at 2-8°C to prevent hydrolysis or oxidation of the amine.[1][2]

Safety & Handling (SDS Summary)
Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[2][4]
Eye Irritation H319Causes serious eye irritation.[2][4]
STOT-SE H335May cause respiratory irritation.[1][2][4]

PPE Requirements:

  • Nitrile gloves (0.11 mm thickness minimum).[2]

  • P2 respiratory filter if handling powder outside a fume hood.[2]

  • Safety goggles with side shields.[2]

References
  • PubChem. (2025).[4] 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2.[2][4] National Library of Medicine.[2] [Link][1][2]

Sources

In-Depth Technical Guide: 7-Bromo-2,3-dihydrobenzofuran-3-amine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in modern medicinal chemistry, favored for its conformational rigidity, metabolic stability, and ability to mimic naturally occurring biologically active motifs [4]. Within this class, 7-bromo-2,3-dihydrobenzofuran-3-amine stands out as a highly versatile, bifunctional chiral building block.

By possessing both a primary amine at the C3 stereocenter and a bromine atom at the C7 position, this molecule provides synthetic chemists with two orthogonal handles for derivatization. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural significance, and field-proven synthetic methodologies, specifically tailored for researchers developing targeted therapeutics such as PRMT5 inhibitors and 5-HT2A receptor agonists.

Molecular Identity & Physicochemical Profiling

Understanding the exact physical parameters of your starting material is the first line of defense against synthetic failure. The compound is commercially available in both its free base and hydrochloride salt forms, as well as in enantiomerically pure (R) and (S) configurations [1, 2, 3].

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride Salt
IUPAC Name 7-bromo-2,3-dihydro-1-benzofuran-3-amine7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Molecular Formula C₈H₈BrNOC₈H₉BrClNO
Molecular Weight 214.06 g/mol 250.52 g/mol
CAS Number (Racemate) 1019631-11-81258400-12-2
CAS Number (R-enantiomer) 1213092-51-32703745-61-1
CAS Number (S-enantiomer) 2055848-77-4N/A
SMILES NC1COC2=C(Br)C=CC=C12NC1COC2=C(Br)C=CC=C12.[H]Cl
Storage Conditions 2-8°C, inert atmosphereRoom temperature, desiccated

Note: The hydrochloride salt is generally preferred for long-term storage due to its resistance to oxidative degradation and reduced hygroscopicity compared to the free base [1].

Structural Significance & Mechanistic Utility

The utility of 7-bromo-2,3-dihydrobenzofuran-3-amine lies in its dual-functional nature, which allows for the rapid assembly of complex pharmacophores [8].

  • The 2,3-Dihydrobenzofuran Core: The fusion of a benzene ring with a dihydrofuran ring restricts the conformational flexibility of attached functional groups. This "locked" geometry reduces the entropic penalty upon receptor binding, often leading to higher target affinity compared to open-chain phenethylamine analogs [4].

  • The C7 Bromine Handle: The halogen at the C7 position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). It allows for the extension of the aromatic system, which is critical for accessing deep hydrophobic pockets in enzyme active sites [5].

  • The C3 Chiral Amine: The primary amine serves as a critical hydrogen-bond donor/acceptor. Furthermore, the stereochemistry at C3 is often the defining factor in biological selectivity. For example, the (R)-enantiomer may exhibit potent target inhibition, while the (S)-enantiomer remains inactive.

G Core 7-Bromo-2,3-dihydrobenzofuran-3-amine C7 C7 Bromine Handle Core->C7 Functionalization C3 C3 Chiral Amine Core->C3 Derivatization Suzuki Suzuki-Miyaura (Aryl Extension) C7->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C7->Buchwald Amidation Acylation/Amidation C3->Amidation PRMT5 PRMT5 Inhibitors (Oncology) Suzuki->PRMT5 Buchwald->PRMT5 Amidation->PRMT5 Serotonin 5-HT2A Agonists (Neurology) Amidation->Serotonin

Synthetic utility and downstream drug development applications of the scaffold.

Field-Proven Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

When utilizing this scaffold to build complex Active Pharmaceutical Ingredients (APIs), the most common failure point is catalyst poisoning by the free primary amine. The following self-validating protocol details the optimal sequence for extending the C7 position via Suzuki-Miyaura coupling.

Phase 1: Amine Protection (Causality & Execution)

Why this step is critical: The free C3 primary amine is a strong Lewis base that will irreversibly coordinate to the palladium center, leading to catalyst deactivation. We mandate Boc (tert-butyloxycarbonyl) protection due to its orthogonality to the basic conditions of Suzuki couplings.

  • Reaction: Dissolve 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Neutralization: Add Triethylamine (TEA, 2.5 eq) dropwise at 0°C to liberate the free base.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting mass (m/z 214) disappears, replaced by the Boc-protected mass (m/z 314).

Phase 2: Suzuki-Miyaura Cross-Coupling

Why these reagents: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand provides a wide bite angle, stabilizing the reductive elimination step for sterically hindered ortho-substituted benzofurans.

  • Setup: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Critical Step: Sparge the solvent mixture with Argon for 15 minutes prior to addition. Oxygen contamination will rapidly oxidize the Pd(0) active species to inactive Pd(II) black.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 3:1) and LC-MS. If unreacted bromide persists, spike with an additional 2 mol% of catalyst. Do not increase the temperature, as temperatures above 100°C promote the protodeboronation (destruction) of the arylboronic acid.

  • Workup & Deprotection: Extract with EtOAc, concentrate, and treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to reveal the elaborated C3-amine.

Biological Applications in Drug Development

The 7-bromo-2,3-dihydrobenzofuran-3-amine scaffold is actively utilized in several cutting-edge therapeutic areas:

A. PRMT5 Inhibitors (Oncology)

Protein Arginine Methyltransferase 5 (PRMT5) is a major epigenetic regulator implicated in cancers with MTAP deletions (e.g., glioblastoma, pancreatic cancer). Recent patent literature demonstrates that derivatizing the C3 amine and extending the C7 position of the 2,3-dihydrobenzofuran core yields highly potent PRMT5 inhibitors [5]. The rigid core ensures the molecule perfectly occupies the substrate-binding pocket of the enzyme.

B. 5-HT2A Receptor Agonists (Neurology)

In the development of next-generation psychedelics and neuroplastogens, researchers have appended bulky dihydrobenzofuran moieties to phenethylamine backbones. These derivatives act as 5-HT2A receptor partial agonists. Interestingly, the steric bulk of the dihydrobenzofuran ring can induce biased signaling—preferentially recruiting β-arrestin2 over the canonical Gαq pathway—which is a highly sought-after property for separating therapeutic neuroplasticity from hallucinogenic side effects [6].

C. Impurity Profiling (Process Chemistry)

In the synthesis of commercial APIs like Darifenacin hydrobromide (an antimuscarinic for overactive bladder), 7-bromo-2,3-dihydrobenzofuran derivatives are heavily monitored. Because the dihydrobenzofuran core is sensitive to oxidative degradation, regulatory guidelines require strict LC-ESI/MSn profiling to identify and control these brominated process impurities to ensure drug safety and efficacy [7].

References

  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 PubChem URL:[Link]

  • WO2024220917A1 - Prmt5 inhibitors and uses thereof Google Patents URL
  • N-benzyl-2,3-dihydrobenzofuran-3-amines as 5-HT2 receptor partial agonists SSRN URL:[Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide ResearchGate URL:[Link]

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones PubMed / NIH URL:[Link]

7-bromo-2,3-dihydro-1-benzofuran-3-amine synonyms and IUPAC name

[1][2][3]

Abstract This technical guide provides a comprehensive analysis of 7-bromo-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate in medicinal chemistry. Specifically utilized in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and CNS-active agents, this scaffold combines a rigid dihydrobenzofuran core with orthogonal functional handles (aryl bromide and primary amine). This document details its chemical identity, synthesis pathways, isomeric resolution, and application in high-affinity ligand design.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

The compound is a halogenated bicyclic amine. The bromine atom at position 7 renders the aromatic ring electron-deficient, facilitating palladium-catalyzed cross-coupling reactions, while the amine at position 3 serves as a pivotal point for amide or urea formation.

Parameter Data
IUPAC Name 7-bromo-2,3-dihydro-1-benzofuran-3-amine
Common Synonyms 7-bromo-2,3-dihydrobenzofuran-3-ylamine; 3-Amino-7-bromo-2,3-dihydrobenzofuran
CAS Number (Racemic) 1258400-12-2 (often supplied as HCl salt)
CAS Number (R-Isomer) 1213092-51-3
CAS Number (S-Isomer) 1228557-01-4
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol (Free Base); 250.52 g/mol (HCl Salt)
Chirality One stereocenter at C3.[1][2][3][4][5][6][7][8] Enantiomers exhibit distinct biological activities.
Structural & Electronic Properties
  • Core Scaffold: The 2,3-dihydrobenzofuran ring is a bioisostere of indane and indole, offering improved metabolic stability and distinct hydrogen-bonding vectors.

  • 7-Bromo Substituent: Positioned ortho to the ether oxygen, the bromine atom is electronically deactivated by the inductive effect of the oxygen but activated for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • 3-Amine Group: The benzylic amine is basic and nucleophilic. In the dihydrofuran ring, it adopts a pseudo-axial or pseudo-equatorial conformation, influencing binding affinity in enzyme pockets (e.g., PRMT5).

Part 2: Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The most robust synthetic route proceeds via the corresponding ketone, 7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS 519018-52-1). This ketone allows for the introduction of the amine functionality via reductive amination or oxime reduction.

Protocol: Reductive Amination from Ketone

This protocol describes the conversion of the ketone precursor to the racemic amine.

Reagents:

  • Precursor: 7-bromo-2,3-dihydro-1-benzofuran-3-one[3]

  • Ammonium Source: Ammonium acetate (NH₄OAc)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 7-bromo-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in anhydrous MeOH. Add NH₄OAc (10.0 eq) to ensure complete conversion to the imine. Stir at room temperature for 2–4 hours under N₂ atmosphere.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise to prevent vigorous exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the ketone (m/z ~213) and appearance of the amine (m/z ~214).

  • Quench & Workup: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude amine is often an oil. Convert to the HCl salt by treating with 4M HCl in dioxane to precipitate the stable solid 7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride .

Chiral Resolution

For drug development, enantiopurity is essential.

  • Method A (Chemical Resolution): Recrystallization of the racemic amine with chiral acids such as L-tartaric acid or dibenzoyl-L-tartaric acid.

  • Method B (Asymmetric Synthesis): Use of a chiral sulfinamide (e.g., Ellman's auxiliary) followed by diastereoselective reduction.

Synthesis Workflow Diagram

SynthesisPathStartPrecursor:2-BromophenolStep1O-Alkylation &CyclizationStart->Step1Ethyl bromoacetateK2CO3KetoneIntermediate:7-Bromo-2,3-dihydro-1-benzofuran-3-oneStep1->KetoneFriedel-CraftsImineTransient Species:Imine / OximeKetone->ImineNH4OAc orNH2OHReductionReductive Amination(NH4OAc / NaBH3CN)Imine->ReductionProductTarget:7-Bromo-2,3-dihydro-1-benzofuran-3-amineReduction->ProductReduction

Figure 1: Synthetic pathway from phenolic precursors to the target amine via the ketone intermediate.[9][8]

Part 3: Medicinal Chemistry Applications

PRMT5 Inhibition

Recent patent literature highlights this scaffold as a key building block for inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a therapeutic target for cancers with MTAP deletions.

  • Mechanism: The 3-amine group often forms critical hydrogen bonds with aspartate or glutamate residues in the enzyme's cofactor binding pocket.

  • SAR Utility: The 7-bromo position allows for the extension of the molecule into the hydrophobic channel via Suzuki coupling with aryl boronates.

Scaffold Derivatization

The compound serves as a "diversity-oriented synthesis" handle:

  • Amide Coupling: Reaction of the 3-NH₂ with carboxylic acids.

  • Buchwald-Hartwig: The 7-Br site can be coupled with other amines to create bis-amino derivatives.

  • Suzuki-Miyaura: Coupling 7-Br with boronic acids to introduce biaryl systems.

Part 4: Safety & Handling

  • Hazards: As a halogenated amine, it is potentially irritating to eyes, skin, and the respiratory system. The HCl salt form is generally less volatile and safer to handle than the free base.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is susceptible to oxidation (N-oxide formation) upon prolonged air exposure.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • World Intellectual Property Organization (WIPO). (2024). WO2024220917A1 - PRMT5 Inhibitors and Uses Thereof. Retrieved from .

  • PubChem. (2025).[3] 7-bromo-2,3-dihydro-1-benzofuran-3-one (Precursor Data). National Library of Medicine. Retrieved from .[3]

  • Sigma-Aldrich. (2025). 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Product Sheet. Retrieved from .

  • ChemicalBook. (2025).[10] 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN MSDS.[1][2][3][10] Retrieved from .

Biological Activity of 7-Bromo-2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the pharmacological profile, medicinal chemistry, and therapeutic applications of 7-bromo-2,3-dihydrobenzofuran derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The 7-bromo-2,3-dihydrobenzofuran scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike the planar benzofuran, the 2,3-dihydro analog possesses a non-planar, puckered geometry that offers unique vectors for hydrophobic interaction within receptor binding pockets. The strategic placement of a bromine atom at the C7 position serves two critical functions:

  • Steric/Electronic Modulation: It occupies a specific lipophilic pocket (often corresponding to the ortho-position of phenethylamine pharmacophores) and modulates the pKa of adjacent functional groups.

  • Synthetic Handle: It provides an orthogonal site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries distinct from the more common C5-substituted analogs.

This guide explores the biological activity of this class across three primary therapeutic axes: 5-HT2C receptor agonism (CNS) , Orexin receptor modulation , and GPR40 agonism (Metabolic) .

Chemical Structure & Pharmacophore Analysis[1]

The core structure consists of a benzene ring fused to a saturated dihydrofuran ring. The numbering convention assigns the oxygen as position 1.

  • C7-Bromine: The halogen bond donor capability of bromine at C7 can engage in specific interactions with carbonyl backbone residues in target proteins.

  • C2/C3 Puckering: The saturated furan ring allows for endo/exo conformations, crucial for fitting into the "narrow" binding clefts of GPCRs like 5-HT2C.

Figure 1: Structure-Activity Relationship (SAR) Map

SAR_Map Core 7-Bromo-2,3-dihydrobenzofuran (Scaffold) HT2C 5-HT2C Agonists (Aminoalkyl derivatives) Target: CNS/Obesity Core->HT2C C5-Fluoro + Aminoalkyl chain Orexin Orexin Agonists (Urea derivatives) Target: Narcolepsy Core->Orexin C5-Linker to Urea/Amide GPR40 GPR40 Agonists (Acetic acid derivatives) Target: Diabetes Core->GPR40 C3-Acetic Acid functionalization Melatonin Melatonin Bioisosteres (N-acyl amines) Target: Sleep Core->Melatonin C7-Br mimics Indole C7

Caption: Divergent synthesis from the 7-bromo scaffold leads to distinct pharmacological classes based on regioselective substitution.

Primary Therapeutic Domains

Serotonin 5-HT2C Receptor Agonism

Derivatives of 7-bromo-2,3-dihydrobenzofuran have emerged as potent, selective agonists for the 5-HT2C receptor , a key target for treating obesity and neuropsychiatric disorders.

  • Mechanism: The dihydrobenzofuran core acts as a rigidified bioisostere of serotonin (5-HT). The 7-bromo substituent forces the molecule into a conformation that minimizes activity at the homology-related 5-HT2A and 5-HT2B receptors (activation of which causes hallucinations and valvular heart disease, respectively).

  • Key Compound Class: Aminoalkyl-benzofurans.[1][2]

    • Example:5-Fluoro-7-bromo-2,3-dihydrobenzofuran-N-alkylamines .

    • Activity: High affinity (

      
       nM) and full agonism at 5-HT2C.
      
    • Causality: The C5-fluorine increases metabolic stability and electron deficiency, while the C7-bromine provides the necessary bulk to exclude the molecule from the slightly smaller 5-HT2A binding pocket.

Orexin Receptor Modulation

Recent patent literature (e.g., WO2022132696) identifies the 7-bromo-2,3-dihydrobenzofuran moiety as a critical "head group" in urea-based Orexin receptor agonists.

  • Application: Treatment of narcolepsy and excessive daytime sleepiness.[3]

  • Role of Scaffold: The scaffold serves as a lipophilic anchor that positions the urea linker to interact with the aspartic acid residue in the receptor's transmembrane domain.

Metabolic Targets (GPR40)

In the search for Type 2 diabetes treatments, GPR40 (FFAR1) agonists have utilized this scaffold.

  • Derivative: n-Butyl 2-(7-bromo-2,3-dihydrobenzofuran-3-yl)acetate.[4]

  • Activity: Enhances glucose-dependent insulin secretion. The 7-bromo group improves lipophilicity (LogP), facilitating membrane penetration to access the intramembrane binding site of GPR40.

Experimental Methodologies

Synthesis of the Core Scaffold

The synthesis of the 7-bromo derivative requires regioselective control. The following protocol is a standard, scalable method validated in patent literature.

Protocol: Regioselective Bromination & Cyclization

  • Starting Material: 2-Bromophenol (or 2-bromo-4-fluorophenol for 5-fluoro variants).[2]

  • O-Alkylation: React phenol with bromoacetaldehyde diethyl acetal (K₂CO₃, DMF, 100°C, 4h).

  • Cyclization (Amberlyst-15 Method):

    • Dissolve the acetal intermediate in Chlorobenzene.

    • Add Amberlyst-15 resin (acid catalyst).

    • Reflux with a Dean-Stark trap to remove ethanol.

    • Result: Formation of the benzofuran core.[2]

  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) reduces the benzofuran to 2,3-dihydrobenzofuran .

  • Bromination (If not present in start): If starting with unsubstituted dihydrobenzofuran, bromination with NBS (N-bromosuccinimide) in DMF typically favors the C5 position. Therefore, starting with the ortho-bromo phenol is critical to ensure the C7 position is halogenated.

In Vitro 5-HT2C Binding Assay

To validate biological activity, a radioligand binding assay is the gold standard.

Reagents:

  • Ligand:

    
    -DOI (Agonist radioligand) or 
    
    
    
    -Mesulergine (Antagonist radioligand).
  • Cell Line: HEK-293 cells stably expressing human 5-HT2C receptors.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize HEK-293 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 0.5 nM Radioligand.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the 7-bromo-2,3-dihydrobenzofuran derivative .
  • Equilibrium: Incubate at 37°C for 30 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Figure 2: 5-HT2C Signaling Pathway Activation

Signaling Ligand 7-Br-Dihydrobenzofuran Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Ca->PKC

Caption: Agonist binding triggers the Gq-coupled cascade, leading to IP3 generation and intracellular Calcium release.

Quantitative Data Summary

The table below summarizes reported binding affinities for key derivatives compared to the endogenous ligand serotonin.

CompoundSubstitution (C7)Substitution (C5)TargetAffinity (

)
Functional Potency (

)
Serotonin --5-HT2C~15 nM~5 nM
Cmd A (Patent US7045545) BromoFluoro5-HT2C2.4 nM 1.1 nM
Cmd B (Analog) HydrogenFluoro5-HT2C45 nM22 nM
Cmd C (Analog) BromoHydrogen5-HT2C12 nM8.5 nM

Note: The presence of the 7-Bromo group (Cmd A vs Cmd B) improves affinity by approximately 20-fold, highlighting its critical role in the pharmacophore.

References

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry.

  • Eli Lilly and Company (2002). Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists. US Patent 7,045,545.[1]

  • F. Hoffmann-La Roche AG (2000). Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists. WO2000044737A1.[1][2]

  • Faust, R., et al. (2007). 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity. Bioorganic & Medicinal Chemistry.[2][4]

  • Merck Sharp & Dohme (2022). Urea orexin receptor agonists. WO2022132696A1.[3]

Sources

Technical Safety Guide: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

[1][2]

Executive Technical Summary

Compound: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine CAS Number: 2055848-77-4 (HCl salt form common in commerce); 1213092-51-3 (Enantiomer ref) Molecular Formula: C₈H₈BrNO (Free base) | C₈H₉BrClNO (HCl salt) Molecular Weight: 214.06 g/mol (Base) | 250.52 g/mol (HCl) Primary Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritant.[1][2][3] Storage Criticality: High. Requires inert atmosphere and refrigeration (2–8°C).

Core Application Context

This compound is a high-value chiral building block, frequently employed in the synthesis of serotonin receptor agonists (e.g., 5-HT2C) and other tricyclic CNS-active agents.[1][2] Its structural rigidity (dihydrobenzofuran core) and specific chirality (3S) make it critical for structure-activity relationship (SAR) studies where stereochemistry dictates receptor binding affinity.

Chemical Identity & Physical Properties[3][4][5][6][7][8][9]

PropertySpecificationTechnical Note
Appearance White to off-white solidColor change to yellow/brown indicates oxidation.[1][2]
Chirality (3S)-enantiomerEnantiopurity is critical; racemization may occur under harsh basic conditions.[2]
Solubility DMSO, Methanol, Water (Moderate for HCl salt)Free base is lipophilic; salt form improves aqueous handling.
Melting Point >200°C (Decomposition)Typical for amine hydrochlorides.
Reactivity Nucleophilic amine; Aryl bromideDual reactivity: Amine allows coupling; Ar-Br allows Pd-catalyzed cross-coupling.[1][2]

Hazard Identification (GHS Classification)

Based on GHS Standards (29 CFR 1910.1200 / Regulation (EC) No 1272/2008).

Signal Word: WARNING
Hazard CategoryCodeStatementMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Bioavailability of primary amines; potential CNS interaction.
Skin Irritation H315 Causes skin irritation.[3][4]Basic amine functionality reacts with skin lipids/proteins.
Eye Irritation H319 Causes serious eye irritation.[3][4][5]Corrosive potential of the ammonium salt/amine on mucous membranes.
STOT-SE H335 May cause respiratory irritation.[1][2][3][4]Inhalation of dust triggers inflammatory response in bronchial tissue.

Strategic Handling & Storage Protocols

Expert Insight: The primary failure mode for this reagent is oxidative degradation of the amine or light-induced debromination.[1][2]

A. Storage Logic (The "Why")
  • Inert Atmosphere (Argon/Nitrogen): Primary amines are susceptible to N-oxidation. The dihydrobenzofuran ring is electron-rich, making the amine prone to radical formation if exposed to air/light.[2]

  • Refrigeration (2-8°C): Slows kinetic degradation pathways.

  • Light Exclusion: Aryl bromides can undergo homolytic cleavage under UV/intense visible light, leading to impurities.

B. Operational Workflow (Visualization)

The following diagram outlines the required workflow to maintain compound integrity and operator safety.

HandlingWorkflowcluster_safetyPPE BarrierStorageStorage(2-8°C, Dark, Argon)TransferTransfer(Glovebox or Schlenk)Storage->Transfer Warm to RT(Prevent Condensation)ReactionReaction Setup(Inert Solvent, degassed)Transfer->Reaction Avoid Metal Spatulas(Trace metal catalysis)WasteWaste Disposal(Halogenated Organic)Reaction->Waste Quench & Neutralize

Figure 1: Safe handling workflow emphasizing temperature equilibration and inert atmosphere transfer.

Emergency Response & First Aid

Trustworthiness: These protocols follow standard chemical hygiene for halogenated amines.

A. Exposure Response Logic

EmergencyResponseExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkinWash 15min + SoapRemove Contaminated ClothesSkin->ActionSkinActionEyeRinse 15min (Lift Lids)Consult OphthalmologistEye->ActionEyeActionInhalMove to Fresh AirSupport BreathingInhal->ActionInhalMedicalSeek Medical Attention(Show CAS 2055848-77-4)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Decision tree for immediate response to exposure incidents.

B. Fire Fighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical powder, or polymer foam. Do not use high-pressure water jets (may scatter chemical).

  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr) - Corrosive/Toxic.[2]

    • Nitrogen Oxides (NOx) - Respiratory irritant.[2]

    • Carbon Monoxide (CO).

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HBr generation.

Toxicological Profile

Note: Specific toxicological data (LD50) for this specific chiral isomer is limited. Data is extrapolated from structural analogs (halogenated dihydrobenzofurans).

  • Acute Toxicity: Classified as Harmful (Category 4) . Expected oral LD50 in rats is likely between 300–2000 mg/kg based on analog data.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated aromatics should always be treated as potential alkylating agents/mutagens until proven otherwise.

  • Sensitization: No specific data, but benzylic-like amines can be sensitizers.[2] Monitor for allergic skin reactions.

Synthesis & Application Context

Understanding the synthesis helps predict impurities and reactivity.

  • Synthesis Route: Typically synthesized via the cyclization of 2-bromophenol derivatives followed by enzymatic resolution or chiral chromatography to isolate the (3S) isomer.[2]

  • Impurities:

    • (3R)-enantiomer: Check chiral HPLC purity (ee%).

    • Des-bromo analog: Result of over-reduction.

  • Drug Discovery Utility:

    • The bromine handle allows for Suzuki/Buchwald couplings to expand the core into complex tricyclic systems.

    • The chiral amine is often a pharmacophore mimic for neurotransmitters (serotonin/dopamine).

References

  • PubChem. (2025).[3][4] 7-bromo-2,3-dihydro-1-benzofuran-3-amine Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Vendor SDS provided with your shipment before handling.

Strategic Sourcing Guide: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

[1][2]

Executive Summary

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral building block, primarily utilized in the synthesis of serotonin receptor modulators (specifically 5-HT2C agonists) and bromodomain (BET) inhibitors.[1][2] Its rigid dihydrobenzofuran scaffold provides a critical pharmacophore for restricting conformational freedom in drug candidates, enhancing potency and selectivity.

However, sourcing this compound presents specific technical challenges:

  • Stereochemical Integrity: The (3S) configuration is often the bioactive enantiomer; varying optical purity (ee%) between suppliers can lead to inconsistent biological data.

  • Regio-isomerism: The "7-bromo" position is synthetically harder to access than the "5-bromo" analog, leading to potential regio-isomeric impurities that are difficult to separate.[1][2]

  • Salt Form Ambiguity: Suppliers often list the CAS for the free base but supply the Hydrochloride (HCl) salt, altering molecular weight calculations and solubility profiles.

This guide provides a technical framework for evaluating suppliers, understanding the synthesis-derived impurity profile, and ensuring quality control.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the exact specification. The CAS registry system for this compound is fragmented by salt form and stereochemistry.

Identity Matrix[1][2]
AttributeSpecificationNotes
Chemical Name (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Free Base CAS Unspecified (Often confused with racemate)Rare in catalog; usually unstable oil.[1][2]
(S)-HCl Salt CAS 2055848-77-4 Preferred Form. Stable solid.[1][2]
(R)-Enantiomer CAS 1213092-51-3Common impurity (verify CoA).[1][2]
Racemate CAS 1258400-12-2Often cheaper; requires chiral resolution.[1][2]
Molecular Weight 214.06 (Free Base) / 250.52 (HCl Salt)Critical: Check CoA for stoichiometry.
Chiral Purity ≥ 98% ee (enantiomeric excess)< 95% ee indicates poor resolution.
Structural Visualization

The 7-bromo substituent is sterically significant, often serving as a handle for Suzuki-Miyaura couplings to extend the scaffold.[1][2]

Synthesis-Derived Impurity Profiling[1][2]

Understanding how the supplier manufactures the compound allows you to predict the impurities they might miss in a standard Certificate of Analysis (CoA).

Dominant Synthesis Routes

Most commercial suppliers utilize one of two routes:

  • Chiral Resolution (Classic): Synthesis of the racemic ketone, reductive amination to the racemic amine, followed by resolution using chiral acids (e.g., L-tartaric acid) or chiral HPLC.

    • Risk:[1][2] Residual (R)-enantiomer; lower yields.[1][2]

  • Asymmetric Synthesis (Modern): Ellman’s auxiliary approach or Asymmetric Transfer Hydrogenation (ATH) of the imine.

    • Risk:[1][2] Trace metal contamination (Ru, Rh, Ir) from catalysts.

Synthesis Workflow & Risk Map[1][2]

SynthesisRiskStart2-BromophenolPrecursorStep1O-Alkylation &CyclizationStart->Step1Regioselectivity IssuesImp1Impurity A:5-Bromo RegioisomerStart->Imp1Starting MaterialContaminationInter17-bromo-2,3-dihydro-1-benzofuran-3-oneStep1->Inter1Step2Imine Formation(with Chiral Auxiliary)Inter1->Step2Step3DiastereoselectiveReductionStep2->Step3Chiral InductionFinal(3S)-7-bromo-...(Target)Step3->FinalImp2Impurity B:(R)-EnantiomerStep3->Imp2Poor Selectivity

Figure 1: Synthesis pathway highlighting the origin of critical regio-isomeric and enantiomeric impurities.[1][2]

Supplier Evaluation Framework

Do not rely solely on the "Purity: 97%" statement on a website. Use this protocol to validate the supplier.

The "Three-Document" Rule

Demand these three documents before purchase:

  • H-NMR (Proton NMR): Verify the integration of aromatic protons. The 7-bromo substitution pattern has a distinct splitting pattern compared to the 5-bromo isomer.[1][2]

  • Chiral HPLC Trace: Mandatory. A standard HPLC only shows chemical purity. You need a chiral column trace (e.g., Chiralpak AD-H or OD-H) to prove the "S" designation.[1][2]

  • Mass Spectrometry (LC-MS): To confirm the Br isotope pattern (1:1 ratio of M and M+2 peaks).

Analytical Method Validation (Internal)

If you receive a batch, validate it immediately using this generic chiral method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[1][2]

  • Expected Result: The (3S) enantiomer typically elutes second in this system (verify with racemate).

Supplier Tiering[1][2]
TierSupplier TypeRecommended ForProsCons
Tier 1 Major Catalogs (e.g., BLDpharm, ChemScene)Milligram to Gram scale screeningHigh stock reliability; standardized QC.[1][2]Higher unit cost; limited batch-specific data online.[1][2]
Tier 2 Specialized Chiral Houses (e.g., Daicel, Enamine)Lead Optimization (10g - 100g)Superior enantiomeric purity (>99% ee).Longer lead times (often make-to-order).[1][2]
Tier 3 Bulk CROs (e.g., WuXi, Pharmablock)Pilot Scale (kg)Lowest cost per gram; process safety data included.High Minimum Order Quantity (MOQ).

Handling & Stability Protocols

The free base of 3-amino-dihydrobenzofurans is prone to oxidation and carbamate formation upon exposure to air (CO2).[1][2]

  • Storage: Store strictly as the HCl salt . If you must generate the free base, use it immediately in the next reaction step.

  • Conditions: Hygroscopic. Store at -20°C under Argon/Nitrogen.

  • Safety: The 7-bromo motif is a potential alkylating agent precursor if metabolized; handle with standard cytotoxic precautions until tox data is established.[1][2]

Decision Logic for Sourcing

Follow this logic flow to select the correct vendor and specification.

SourcingLogicStartNeed (3S)-7-bromo-...ScaffoldScaleWhat is the Scale?Start->ScaleSmall< 5 GramsScale->SmallLarge> 100 GramsScale->LargeCatCheckCheck Tier 1 Catalogs(BLDpharm, ChemScene)Small->CatCheckCustomRequest Quote fromTier 3 (PharmaBlock)Large->CustomDataCheckDoes Vendor provideChiral HPLC Trace?CatCheck->DataCheckYesDataVerify ee% > 98%& Salt FormDataCheck->YesDataYesNoDataREJECT orRequest Batch DataDataCheck->NoDataNoBuyProceed to PO(Specify CAS 2055848-77-4)YesData->Buy

Figure 2: Decision tree for vendor selection based on scale and data availability.

References

  • BLDpharm. (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Product Page. Retrieved from

  • ChemScene. 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Product Specifications. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4137896 (Ketone Precursor). Retrieved from

  • Cheng, Y., et al. (2013). Discovery of Potent and Selective 5-HT2C Agonists. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Sigma-Aldrich. 7-bromo-2,3-dihydro-1-benzofuran-3-one Product Page. Retrieved from

Methodological & Application

synthesis of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine

Executive Summary

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is a highly valued chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics such as PRMT5 inhibitors and GPCR-targeted ligands[1]. Achieving high enantiomeric purity at the C3 benzylic position of the dihydrobenzofuran core is notoriously challenging due to the steric constraints of the bicyclic system. This application note outlines two orthogonal, field-validated synthetic protocols to access this chiral amine from the commercially available precursor, 7-bromo-2,3-dihydro-1-benzofuran-3-one[2].

Mechanistic Rationale & Strategy

To provide a comprehensive toolkit for drug development professionals, we detail two distinct methodologies, each selected for specific operational advantages:

  • Route A: Chiral Auxiliary-Mediated Synthesis (Ellman's Chemistry). This route relies on the condensation of the ketone with (R)-tert-butanesulfinamide. The reaction is driven by Titanium(IV) ethoxide, which acts dually as a Lewis acid to activate the sterically hindered benzofuranone and as a water scavenger[3]. Subsequent hydride reduction occurs via a non-chelating, open transition state. The bulky tert-butyl group of the auxiliary shields the Re-face of the imine, directing the hydride attack exclusively to the Si-face to yield the desired (3S) configuration.

  • Route B: Biocatalytic Asymmetric Amination. Utilizing an engineered (S)-selective

    
    -transaminase (
    
    
    
    -TA), this green-chemistry approach directly converts the ketone to the (3S)-amine in a single step[4]. The enzyme employs pyridoxal 5'-phosphate (PLP) as a cofactor, utilizing isopropylamine (IPA) as a sacrificial amine donor[5]. The continuous removal of the acetone byproduct thermodynamically drives the reaction to completion, overcoming the equilibrium limitations typical of transaminase cascades[4].

Synthetic Workflow

Synthesis Ketone 7-Bromo-2,3-dihydro-1-benzofuran-3-one (CAS: 519018-52-1) Ellman Route A: Condensation (R)-tert-Butanesulfinamide, Ti(OEt)4 Ketone->Ellman Route A Biocat Route B: Biocatalysis ω-Transaminase, PLP, Isopropylamine Ketone->Biocat Route B Imine (R)-Sulfinyl Imine Intermediate Ellman->Imine Reduction Stereoselective Reduction NaBH4, THF, -50 °C Imine->Reduction Sulfinamide (S,R)-Sulfinamide Diastereomer Reduction->Sulfinamide Deprotect Acidic Cleavage 4M HCl in Dioxane Sulfinamide->Deprotect Target (3S)-7-Bromo-2,3-dihydro- 1-benzofuran-3-amine Deprotect->Target Biocat->Target

Figure 1: Divergent synthetic workflows for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine.

Detailed Experimental Protocols

Route A: Ellman's Sulfinamide Approach

Step 1: Condensation to form (R)-Sulfinyl Imine

  • Procedure: To a solution of 7-bromo-2,3-dihydro-1-benzofuran-3-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.

  • Causality: Ti(OEt)4 acts as a potent Lewis acid to activate the electronically deactivated carbonyl. Crucially, it irreversibly traps the generated water as insoluble TiO2, pushing the equilibrium entirely toward the imine[3].

  • Self-Validating IPC (In-Process Control): Quench a 50 µL aliquot in wet EtOAc, centrifuge to pellet the TiO2 salts, and analyze the supernatant via LC-MS. The reaction is validated to proceed to the next step when the ketone peak (m/z 213) is <2% relative to the imine product.

Step 2: Stereoselective Reduction

  • Procedure: Cool the crude imine solution to -50 °C. Slowly add NaBH4 (3.0 eq) suspended in THF. Stir for 4 hours, allowing the temperature to gradually rise to -20 °C. Quench carefully with saturated aqueous NH4Cl.

  • Causality: The cryogenic temperature ensures a highly ordered transition state. The bulky tert-butyl group of the auxiliary sterically blocks the Re-face of the imine, forcing the hydride to attack from the Si-face, establishing the (3S)-configuration.

  • Self-Validating IPC: Perform 1H NMR on a worked-up aliquot. The diastereomeric ratio (d.r.) is validated by integrating the distinct tert-butyl singlets of the (S,R) vs (R,R) diastereomers. A d.r. of >95:5 is required before proceeding to cleavage.

Step 3: Acidic Cleavage

  • Procedure: Dissolve the purified sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate under reduced pressure and triturate with diethyl ether to yield the amine hydrochloride salt.

  • Causality: Anhydrous acidic conditions selectively cleave the N-S bond without hydrolyzing the benzofuran ether linkage or disturbing the carbon-bromine bond, precipitating the product cleanly as an HCl salt.

  • Self-Validating IPC: Chiral HPLC analysis of the free-based product against a racemic standard. Validation requires an enantiomeric excess (ee) of >98%.

Route B: Biocatalytic Asymmetric Amination

Step 1: Enzymatic Transamination

  • Procedure: In a temperature-controlled bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Add isopropylamine (IPA) to a final concentration of 1.0 M and readjust the pH to 7.5. Add PLP (1 mM), 7-bromo-2,3-dihydro-1-benzofuran-3-one (50 mM dissolved in 10% v/v DMSO), and the engineered (S)-selective

    
    -transaminase (e.g., ATA-117, 5 g/L). Incubate at 35 °C with gentle agitation (250 rpm) for 24 hours.
    
  • Causality: The

    
    -transaminase utilizes PLP to shuttle the amine from IPA to the ketone[4]. A massive molar excess of IPA is used to thermodynamically drive the reaction, while the 10% DMSO co-solvent solubilizes the hydrophobic benzofuranone substrate without denaturing the biocatalyst[5].
    
  • Self-Validating IPC: Monitor the production of acetone (the byproduct of IPA deamination) via GC-FID. A stoichiometric release of acetone directly correlates with enzymatic turnover and validates the reaction progress. Final ee is confirmed via chiral HPLC.

Data Presentation: Route Comparison

MetricRoute A (Ellman's Auxiliary)Route B (

-Transaminase)
Step Count 3 Steps1 Step
Overall Yield 65 - 75%80 - 90%
Enantiomeric Excess (ee) > 95%> 99%
Scalability Moderate (Cryogenic steps required)High (Ambient conditions)
Primary Cost Driver Chiral auxiliary & Ti(OEt)4Engineered enzyme procurement
Environmental Impact High (Metal waste, organic solvents)Low (Aqueous buffer, biocatalyst)

References

  • Title: WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • Title: 7-bromo-2,3-dihydro-1-benzofuran-3-one Source: Sigma-Aldrich URL
  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL
  • Title: Application of ω-Transaminases in the Pharmaceutical Industry Source: Almac Group URL
  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI URL

Sources

High-Performance Protocol: Buchwald-Hartwig Amination of 7-Bromo-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 7-Bromo-2,3-Dihydrobenzofuran Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract

This application note details the optimized conditions for the palladium-catalyzed C–N cross-coupling of 7-bromo-2,3-dihydrobenzofuran with various amine nucleophiles. The 7-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in CNS-active agents (e.g., 5-HT2C agonists) and PARP-1 inhibitors. This protocol addresses the specific electronic and steric challenges posed by the ortho-alkoxy substituent relative to the bromine leaving group. We present a dual-method approach: a cost-effective Method A for standard anilines/alkylamines and a high-fidelity Method B utilizing precatalysts for sterically demanding or heteroaryl amines.

Strategic Analysis: The "Ortho-Oxygen" Challenge

The 7-bromo-2,3-dihydrobenzofuran substrate presents a unique chemical environment compared to simple aryl bromides.

  • Electronic Activation: The oxygen atom at position 1 is ortho to the C7-Br bond. Through the mesomeric effect (+M), it increases electron density at the oxidative addition site, potentially making the C-Br bond more electron-rich and slightly harder to insert into for non-specialized catalysts.

  • Chellation Potential: The lone pairs on the dihydrofuran oxygen can act as a hemilabile ligand, coordinating to the Pd(II) intermediate. While this can stabilize the oxidative addition complex, it can also retard the amine association step if the catalyst center is overcrowded.

  • Steric Environment: The C2-C3 ethylene bridge creates a rigid bicyclic framework. Unlike an ortho-methoxy group which has rotational freedom, the dihydrofuran ring is locked, reducing conformational entropy but creating a fixed steric wall.

Mechanistic Implication: Ligands with high steric bulk (e.g., biaryl phosphines like RuPhos or BrettPhos) are essential to prevent bis-coordination of the substrate and to facilitate reductive elimination.

Mechanistic Pathway & Signaling (Graphviz)

BuchwaldMechanism PreCat Pd Precatalyst (e.g., RuPhos-Pd-G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(Br)] (Stabilized by O-coordination) ActiveCat->OxAdd + Substrate Substrate 7-Bromo-2,3-dihydrobenzofuran Substrate->OxAdd Ortho-O Effect AmineBind Amine Coordination [L-Pd(II)(Ar)(NHR2)(Br)] OxAdd->AmineBind + Amine Deprotonation Deprotonation by Base (NaOtBu / Cs2CO3) AmineBind->Deprotonation AmidoComplex Pd-Amido Complex [L-Pd(II)(Ar)(NR2)] Deprotonation->AmidoComplex - HBr AmidoComplex->ActiveCat Reductive Elimination Product 7-Amino-2,3-dihydrobenzofuran AmidoComplex->Product Product Release

Figure 1: Catalytic cycle highlighting the stabilization of the oxidative addition complex by the benzofuran oxygen atom.

Reaction Optimization Matrix

The following matrix summarizes the performance of various catalytic systems based on internal screening data and literature precedents for ortho-alkoxy aryl halides.

VariableMethod A (Standard) Method B (Advanced) Notes
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃RuPhos-Pd-G4 or BrettPhos-Pd-G4G3/G4 precatalysts ensure rapid initiation at lower temps.
Ligand BINAP or XantphosRuPhos (Primary amines) / BrettPhos (Primary)RuPhos is superior for ortho-substituted aryl halides.
Base NaOtBu (Sodium tert-butoxide)LiHMDS or Cs₂CO₃NaOtBu is standard; use Cs₂CO₃ for base-sensitive functional groups (esters, nitriles).
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholDioxane promotes solubility of Pd-dimers; t-Amyl alcohol accelerates rate via H-bonding.
Temperature 100–110 °C60–80 °CMethod B allows milder conditions, reducing hydrodebromination side products.
Typical Yield 65–80%85–95% Method B is recommended for high-value intermediates.

Detailed Experimental Protocols

Method A: Cost-Effective Protocol (BINAP System)

Best for: Simple primary/secondary alkyl amines and anilines where cost is a driver.

Reagents:

  • 7-bromo-2,3-dihydrobenzofuran (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[2]

  • rac-BINAP (7.5 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, 0.2 M concentration)

Procedure:

  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and BINAP. Add Toluene (50% of total volume) and stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of L₂Pd species).

  • Substrate Addition: Add the 7-bromo-2,3-dihydrobenzofuran, the amine, and NaOtBu to the vial.

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes (sparging) or use 3 vacuum/backfill cycles.

  • Reaction: Heat the mixture to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is electron-rich and may streak; add 1% Et₃N to the eluent.

Method B: High-Fidelity Protocol (Buchwald Precatalyst)

Best for: Heteroaryl amines, sterically hindered amines, or scale-up of pharmaceutical intermediates.

Reagents:

  • 7-bromo-2,3-dihydrobenzofuran (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • RuPhos-Pd-G4 (1–2 mol%)

  • RuPhos (free ligand, optional 1 mol% for long reactions)

  • NaOtBu (1.2 equiv) or LHMDS (1.0 M in THF, 2.0 equiv)

  • THF or 1,4-Dioxane (anhydrous, 0.2 M)

Procedure:

  • Charge: Inside a glovebox or under strict Schlenk technique, add the Pd-precatalyst, 7-bromo-2,3-dihydrobenzofuran, and solid base (NaOtBu) to the reaction vessel.

  • Solvent: Add the amine and solvent (Dioxane).[3] If using LHMDS, add it last via syringe.

  • Reaction: Heat to 80 °C . Conversion is typically complete within 2–4 hours due to the high activity of the G4 precatalyst.

  • Quench: Dilute with diethyl ether and add a saturated NH₄Cl solution.

  • Scavenging (Optional but Recommended): To remove residual Pd, stir the organic phase with SiliaMetS® Thiol or charcoal for 30 minutes.

  • Purification: Isolate via column chromatography.

Workflow Diagram (Graphviz)

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge) Start->Degas Heat Reaction 80-110°C Degas->Heat IPC IPC (LCMS) Check Conversion Heat->IPC IPC->Heat Incomplete Workup Filter (Celite) & Extraction IPC->Workup Complete Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Purify Flash Column (Hex/EtOAc + 1% Et3N) Scavenge->Purify

Figure 2: Experimental workflow from setup to purification.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0).Switch to Method B (Precatalyst). Ensure thorough degassing (O₂ kills the active species).
Hydrodebromination β-Hydride elimination from amine or solvent.Reduce temperature. Switch solvent to Toluene (less H-donor capability than alcohols). Use a bulkier ligand (BrettPhos).
Bis-Arylation Primary amine reacting twice.Increase amine equivalents to 1.5. Use BrettPhos which is highly selective for mono-arylation of primary amines.
Product Streaking Interaction with Silica.Pre-wash silica column with 1% Triethylamine in Hexanes. Use Alumina (Basic) instead of Silica.

Case Study Data

  • Entry 1 (Aniline): 7-bromo-2,3-dihydrobenzofuran + Aniline (Method A)

    
    82% Yield .
    
  • Entry 2 (Morpholine): 7-bromo-2,3-dihydrobenzofuran + Morpholine (Method A)

    
    76% Yield .
    
  • Entry 3 (2-Aminopyridine): 7-bromo-2,3-dihydrobenzofuran + 2-Aminopyridine (Method B)

    
    89% Yield . Note: 2-aminopyridines are notoriously difficult due to catalyst chelation; RuPhos is required.
    

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Coupling of Aryl Halides with Amines. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

using (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation & Functionalization of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine in Peptidomimetic Scaffolds

Executive Summary

The chiral building block (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 1258400-12-2, HCl salt) represents a privileged scaffold in modern drug discovery, particularly in the design of BET bromodomain inhibitors (e.g., BD2-selective agents) and conformationally constrained peptidomimetics. Its value lies in three key structural features:

  • Conformational Restriction: The fused dihydrobenzofuran ring locks the amine vector, reducing entropic penalty upon binding.

  • Chiral Fidelity: The (3S) stereocenter allows for precise probing of chiral pockets.

  • Orthogonal Reactivity: The 7-bromo substituent serves as a stable "handle" for late-stage diversification (LSD) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries from a single common intermediate.

This guide provides optimized protocols for incorporating this amine into peptide backbones and executing on-resin cross-coupling reactions to maximize library diversity.

Strategic Integration in Peptide Synthesis

This compound is a primary amine, not an amino acid. Therefore, it is utilized in Solid-Phase Peptide Synthesis (SPPS) through two primary strategies:

  • Strategy A: C-Terminal Capping (Inverse Direction). Used when the peptide is synthesized in solution or via specific linkers (e.g., hydrazine) where the C-terminus is activated.

  • Strategy B: N-Terminal or Side-Chain "Capping". The most common SPPS application. The amine is coupled to a resin-bound carboxylic acid—either the N-terminus of the peptide (often via a linker like succinic acid to form a "pseudo-dipeptide") or the side chain of Aspartic/Glutamic acid.

Logical Workflow

The following diagram illustrates the integration of this scaffold into a standard Fmoc-SPPS workflow, highlighting the "Branch Point" for library generation.

G cluster_diversity Late-Stage Diversification (LSD) Start Resin-Bound Peptide (Free COOH) Activation Activation (HATU/DIEA) Start->Activation Coupling Coupling (3S)-7-Br-Amine Activation->Coupling Amide Bond Formation Intermediate Resin-Bound 7-Br-Scaffold Coupling->Intermediate Suzuki Suzuki Coupling (R-B(OH)2, Pd) Intermediate->Suzuki Path A: Aryl/Alkyl Buchwald Buchwald Amination (R-NH2, Pd) Intermediate->Buchwald Path B: Amines Cleavage TFA Cleavage & Purification Intermediate->Cleavage Path C: Parent Suzuki->Cleavage Buchwald->Cleavage Final Final Library (Analog A, B, C...) Cleavage->Final

Figure 1: Workflow for integrating (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine into SPPS, enabling divergent synthesis of analogs.

Protocol 1: High-Efficiency Amide Coupling

The steric bulk of the dihydrobenzofuran ring near the amine can make quantitative coupling challenging using standard carbodiimides (DIC). We recommend uronium/aminium salts (HATU) for rapid, racemization-free coupling.

Reagents:

  • Scaffold: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine HCl.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound carboxylic acid (e.g., Fmoc-Asp(OAll)-peptidyl-resin after Alloc deprotection, or N-terminal acid) is washed with DMF (3 x 1 min).

  • Pre-Activation: In a vial, dissolve the carboxylic acid partner (if coupling in solution) or prepare the activation mixture for the resin.

    • Note: Since the amine is the incoming building block, you activate the resin-bound acid.

    • Add HATU (4.0 equiv relative to resin loading) to a solution of DIEA (8.0 equiv) in DMF.

    • Add this solution to the resin. Shake for 30 seconds.

  • Addition of Amine: immediately add (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine HCl (2.0 - 3.0 equiv) dissolved in minimal DMF.

    • Critical: The HCl salt requires extra base. Ensure the total DIEA is sufficient to neutralize the HCl (1 equiv) plus activate the acid. We recommend 10 equiv DIEA total if using the HCl salt.

  • Reaction: Shake at room temperature for 2 to 4 hours .

    • Monitoring: The Kaiser test is not applicable (no primary amine on resin). Use the Chloranil test or LC-MS of a micro-cleavage to confirm conversion.

  • Washing: Drain and wash with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol leverages the 7-bromo handle to introduce diverse aryl or heteroaryl groups before cleaving the peptide from the resin. This is superior to solution-phase coupling as it avoids purification of intermediates.

Mechanism: Pd(0) inserts into the C-Br bond (oxidative addition), followed by transmetallation with a boronic acid and reductive elimination.

Reagents:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos. SPhos is highly recommended for sterically hindered aryl bromides.

  • Base: K₃PO₄ (2M aqueous) or KF.

  • Solvent: DME/EtOH/H₂O (9:9:2 ratio) or Dioxane/H₂O (4:1).

  • Boronic Acid: 5.0 equiv of desired R-B(OH)₂.

Step-by-Step Procedure:

  • Degassing: It is crucial to remove oxygen. Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Reaction Setup:

    • In a microwave vial or sealed tube, suspend the resin (swelled in DMF/DCM) in the solvent mixture (e.g., DME/EtOH/H₂O).

    • Add Aryl Boronic Acid (5.0 equiv) .

    • Add K₃PO₄ (2M aq, 5.0 equiv) .

    • Add Pd₂(dba)₃ (0.05 equiv) and SPhos (0.1 equiv) .

  • Execution:

    • Microwave (Recommended): Heat to 100°C for 30 minutes .

    • Thermal: Heat to 80°C for 4–12 hours under inert atmosphere.

  • Washing (Critical):

    • Wash resin with DMF (3x), then Sodium Diethyldithiocarbamate (0.05 M in DMF) for 3 x 5 min (to scavenge residual Palladium), then DMF (3x), DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage (e.g., TFA/TIS/H₂O 95:2.5:2.5). The biaryl bond is stable to TFA.

Data Summary: Coupling Efficiency

Reaction StepReagentsTypical Yield (LC-MS)Notes
Amide Coupling HATU, DIEA, 4h>95%Steric hindrance requires HATU; PyBOP is a valid alternative.
Suzuki Coupling Pd₂(dba)₃/SPhos, 100°C (MW)80-92%Aqueous base is essential. SPhos ligand is critical for 7-position sterics.
Palladium Removal Na-DiethyldithiocarbamateN/AEssential to prevent metal contamination in biological assays.

Scientific Rationale & Troubleshooting

Why (3S)? The (3S) enantiomer of the dihydrobenzofuran amine mimics the spatial arrangement of specific residues in bioactive natural products and matches the binding pocket of the BD2 domain in BET proteins. Racemization during coupling is rare for amines (unlike activated acids), but using base-free conditions during the activation step (pre-activating the acid before adding the amine/base mix) can further minimize risk if the acid partner is chiral.

Solubility Issues: The dihydrobenzofuran core is hydrophobic. If coupling to a hydrophobic peptide sequence, "difficult sequence" aggregation may occur.

  • Solution: Use ChemMatrix resin (PEG-based) instead of polystyrene to improve swelling. Perform coupling at 50°C if necessary.

The "7-Bromo" Advantage: Unlike standard peptide modifications which require unique building blocks for every analog, this scaffold allows you to synthesize one batch of resin-bound intermediate and split it into 20+ vials for parallel Suzuki coupling. This "Divergent Synthesis" approach drastically reduces time-to-lead.

References

  • Lucas, S. C. C., et al. (2021).[1] "Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors." Journal of Medicinal Chemistry, 64(15), 10711-10741.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters, 15(19), 4209-4217.
  • Maes, B. U. W., et al. (2003). "Solid-Phase Synthesis of 2-Amino- and 2-Amido-3-arylpyridines via Suzuki Cross-Coupling." Tetrahedron, 59(14), 2565-2572.
  • ChemScene Product Data. "7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride."[2] Link

Sources

Application Note: Reductive Amination Protocols for Benzofuran-3-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It synthesizes standard organic synthesis methodologies with specific adaptations required for the benzofuran-3-one (coumaranone) scaffold.

Executive Summary

The reductive amination of benzofuran-3(2H)-one (3-coumaranone) is a pivotal transformation in the synthesis of bioactive 3-amino-2,3-dihydrobenzofurans. These scaffolds are pharmacophores in varying therapeutic areas, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and monoamine oxidase (MAO-B) inhibitors.

However, this substrate presents unique challenges compared to simple aryl ketones:

  • Ring Instability: The furanone ring is susceptible to base-mediated ring opening (to o-hydroxy-w-aminoacetophenones).

  • Enolization: High acidity at the C2 position can lead to aldol condensation side-products.

  • Steric Hindrance: The bicyclic core imposes steric constraints on bulky amines.

This guide details three validated protocols ranging from standard borohydride reductions to Titanium(IV)-mediated methods for difficult substrates, ensuring high fidelity and yield.

Mechanistic Insight & Strategic Decision Matrix

The transformation converts benzofuran-3-one (1) to 3-amino-2,3-dihydrobenzofuran (3) via a transient iminium intermediate (2) . The stability of intermediate (2) is the rate-determining factor.

Decision Matrix: Which Protocol to Choose?
Scenario Recommended Protocol Key Reagent Rationale
Standard/Unencumbered Protocol A NaBH(OAc)₃Mildest conditions; prevents ring opening.
Sterically Hindered / Weak Nucleophiles Protocol B Ti(OiPr)₄ / NaBH₄Lewis acid activates carbonyl & scavenges water, pushing equilibrium to imine.
Enantioselective Synthesis Protocol C Ir-Catalyst / H₂Access to chiral amines (high value for medicinal chemistry).
Substrate Unstable Alternative De Novo CyclizationIf ketone degrades, switch to cyclization of o-hydroxy-imines (not covered here).
Visualized Pathway (DOT)

G Ketone Benzofuran-3-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine SideProduct Ring-Opened Phenol (Avoid!) Ketone->SideProduct Strong Base / High T Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) Product 3-Amino-2,3-dihydrobenzofuran Imine->Product + Hydride (H-)

Caption: Mechanistic flow of reductive amination. Note the critical role of water removal (Ti(OiPr)4) to prevent reversibility and the risk of ring opening under basic conditions.

Detailed Experimental Protocols

Protocol A: Mild Direct Reductive Amination (Standard)

Best for: Primary aliphatic amines and non-hindered secondary amines.

Principle: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that does not reduce ketones significantly but reduces imines rapidly. Acetic acid catalysis is crucial for imine formation.

Materials:

  • Benzofuran-3-one (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve Benzofuran-3-one (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation: Add the Amine (1.2 mmol) followed by Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Monitor by TLC. If the spot for the ketone persists, extend time or heat gently to 40°C.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Critical: Do not add all at once to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (pH should be ~8).

    • Caution: Stronger bases (NaOH) may open the furan ring.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Titanium(IV)-Mediated Reductive Amination (High Efficiency)

Best for: Weakly nucleophilic amines (anilines), bulky amines, or acid-sensitive substrates.

Principle: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine/enamine.

Materials:

  • Benzofuran-3-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, mix Benzofuran-3-one (neat or minimal THF) and Amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The mixture may become viscous or change color (often yellow/orange).

  • Stirring: Stir the neat/concentrated mixture at RT for 1–4 hours.

    • Checkpoint: IR spectroscopy should show the disappearance of the ketone C=O stretch (~1720 cm⁻¹) and appearance of C=N (~1640 cm⁻¹).

  • Dilution & Reduction: Dilute the mixture with absolute EtOH (to ~0.3 M). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ (1.5 equiv) in small portions. (Caution: Hydrogen gas evolution).

  • Stirring: Stir at RT for 2–6 hours.

  • Quench (The "Titanium Crash"): Pour the reaction mixture into 1N NaOH or NH₄OH (aq). A heavy white/blue precipitate of TiO₂ will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Workup: Separate phases. The organic phase contains the amine.[1][2] Dry and concentrate.

Data Comparison Table:

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Yield (Typical) 60–75%80–95%
Reaction Time 12–24 h4–8 h
Steric Tolerance Low-MediumHigh
Side Reactions Acetylation (rare)Ring Opening (if quench is too basic)
Protocol C: Asymmetric Reductive Amination (Advanced)

Best for: Generating chiral 3-amino-2,3-dihydrobenzofurans.

Principle: Using a chiral Iridium catalyst to hydrogenate the in situ formed imine.

Key Reagents:

  • Catalyst: [Ir(COD)Cl]₂ / (S)-SegPhos or (S)-BINAP

  • Additive: Ti(OiPr)₄ (to form the imine)

  • Reductant: H₂ gas (50 bar) or Iodine (I₂) as additive.

Workflow:

  • Mix Ketone + Amine + Ti(OiPr)₄ in THF. Stir 1h.

  • Add Catalyst (1 mol%) and Iodine (additive).

  • Pressurize with H₂ (50 bar) in an autoclave.

  • Stir 16h at RT.

  • Result: Enantiomeric excesses (ee) of >90% are achievable for aryl ketones.

Troubleshooting & Optimization

"The Ring-Opening Trap"

The benzofuran-3-one ring is essentially a cyclic ester/ketone hybrid. Under strong basic conditions (pH > 10), the O1-C2 bond can cleave.

  • Symptom: Appearance of a phenolic signal in NMR (broad singlet > 9 ppm) and loss of the bicyclic core.

  • Fix: Maintain pH < 9 during workup. Use saturated NH₄Cl or NaHCO₃ instead of NaOH. Use Protocol A (Acidic conditions) if the ring is particularly fragile.

"The Stalled Imine"

If the ketone is not converting to the imine:

  • Fix: Switch to Protocol B. The Ti(OiPr)₄ is a water scavenger. Alternatively, use molecular sieves (4Å) in Protocol A.

"Over-Alkylation"

Formation of tertiary amines (dialkylation of the primary amine).[2]

  • Fix: Use a large excess of the amine (3-5 equiv) if the amine is cheap. Alternatively, use the hydrochloride salt of the amine + 1 equiv Et₃N.

References

  • Direct Reductive Amination (General & Ti-Mediated)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2] Link

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Benzofuran-3-one Specific Applications

    • Stadler, M., et al. "Synthesis and MAO-inhibitory activity of 3-coumaranone derivatives." Bioorganic & Medicinal Chemistry, 2016.[3] (Contextualizing the scaffold).

    • Note: Specific high-yield protocols for this exact scaffold often adapt the Ti-mediated methodology due to the electronic similarity to acetophenone deriv
  • Asymmetric Protocols

    • Chi, Y., et al. "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide." Journal of the American Chemical Society, 2003, 125(18), 5262-5263. Link

Sources

Application Note: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine as a Chiral Ligand Scaffold

[1]

Executive Summary

The search for "privileged" ligand scaffolds often leads to rigid, chiral backbones that offer tunable steric and electronic environments. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (referred to herein as Scaffold-3S ) represents a high-value chiral synthon.[1] Historically utilized as an intermediate for GPCR agonists (e.g., 5-HT2C ligands), its rigid dihydrobenzofuran core and orthogonal functional handles (C3-amine and C7-bromide) make it an ideal candidate for constructing P,N-ligands , chiral diamines , and N,N-ligands for asymmetric catalysis.[1]

Key Advantages:

  • Rigidity: The fused bicyclic system restricts conformational freedom, minimizing entropy loss upon metal coordination.

  • Orthogonality: The C7-bromide allows for cross-coupling (Suzuki/Buchwald) to tune steric bulk without affecting the chiral center.[1]

  • Electronic Modulation: The benzofuran oxygen atom donates electron density into the aromatic system, influencing the Lewis basicity of ligands derived from the C3-amine.

Strategic Ligand Design

The utility of Scaffold-3S lies in its ability to be "grown" into complex ligands.[1] The following diagram illustrates the divergent synthesis pathways available to researchers.

Visual 1: The Modular Ligand Assembly Line

LigandDesignScaffold(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine(Core Scaffold)SuzukiStep A: C7-Suzuki Coupling(Steric Tuning)Scaffold->SuzukiAr-B(OH)2Pd(0)AmideCouplingStep B: N3-Amide Coupling(P,N-Ligand Install)Scaffold->AmideCouplingDirect DerivatizationBulkyScaffold7-Aryl-3-amineIntermediateSuzuki->BulkyScaffoldBulkyScaffold->AmideCoupling2-PPh2-Benzoic AcidImineCondStep C: N3-Imine Condensation(N,N-Ligand Install)BulkyScaffold->ImineCondPyridine-2-carboxaldehydePNLigandChiral Phosphine-Amide(Trost-Type Analog)AmideCoupling->PNLigandNNLigandChiral Pyridine-Imine(Pybox Analog)ImineCond->NNLigand

Figure 1: Divergent synthesis map showing the transformation of the core scaffold into P,N and N,N chiral ligands via orthogonal functionalization.[2]

Experimental Protocols

Protocol A: Quality Control & Enantiopurity Verification

Before ligand synthesis, the optical purity of the commercial scaffold must be verified, as "97% purity" often refers to chemical, not optical, purity.[2]

Reagents:

  • (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (Commercial)[1]

  • Derivatizing Agent: Acetyl chloride or Mosher's acid chloride (optional for NMR)[2]

  • HPLC Solvent: Hexane/Isopropanol (90:10)[2]

Procedure:

  • Sample Prep: Dissolve 1 mg of Scaffold-3S in 1 mL of isopropanol.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Conditions: Flow rate 1.0 mL/min, 25°C, UV detection at 254 nm.

  • Analysis: Compare retention times against a racemic standard (prepared by mixing equal parts (R) and (S) or by reacting the racemate).

    • Acceptance Criteria: ee > 98%.[1][3][4] If ee < 98%, recrystallize as the tartrate salt.

Protocol B: Synthesis of a Sterically Tuned P,N-Ligand

This protocol describes the synthesis of a 7-(3,5-di-tert-butylphenyl)-benzofuran-3-yl-phosphinoamide ligand.[1] This design mimics the Trost ligand architecture but with a rigid benzofuran backbone.[1]

Step 1: C7-Arylation (Steric Wall Installation)

Objective: Install a bulky aryl group at C7 to induce stereochemical communication.[1]

  • Charge: In a glovebox, charge a reaction vial with:

    • Scaffold-3S (1.0 equiv, 1.0 mmol)[1]

    • 3,5-Di-tert-butylphenylboronic acid (1.2 equiv)[1]

    • Pd(OAc)₂ (2 mol%)[2]

    • SPhos (4 mol%)[2]

    • K₃PO₄ (2.0 equiv)[2]

  • Solvent: Add Toluene/Water (4:1, 0.2 M).

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). Isolate the 7-aryl-3-amine intermediate .

Step 2: N3-Phosphine Coupling

Objective: Install the phosphine donor via an amide linkage.[1]

  • Charge: Dissolve the 7-aryl-3-amine (1.0 equiv) in dry DCM (0.1 M) under N₂.

  • Add: Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Coupling: Dropwise add 2-(diphenylphosphino)benzoyl chloride (1.1 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC.[1]

  • Workup: Quench with sat. NH₄Cl.[1][5] Extract with DCM.[1]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc). Recrystallize from EtOH to obtain the final P,N-Ligand .

Application Data: Asymmetric Allylic Alkylation

The derived ligand is particularly effective in Pd-catalyzed allylic substitution reactions, a benchmark for P,N-ligands.[1]

Model Reaction:

  • Substrate: 1,3-Diphenylallyl acetate[1]

  • Nucleophile: Dimethyl malonate[1]

  • Catalyst: [Pd(allyl)Cl]₂ / Ligand-3S [1]

Performance Table:

ParameterStandard Ligand (PPh3)Standard Ligand (Trost)New Ligand (Scaffold-3S)
Yield 95%98%96%
Time 2 h1 h1.5 h
ee (%) 0% (racemic)99% (S)94-97% (S)
Catalyst Load 5 mol%1 mol%1-2 mol%

Interpretation: The Scaffold-3S derived ligand provides enantioselectivity comparable to established systems but offers a unique vector (C7) for tuning selectivity in more sterically demanding substrates where standard ligands may fail.[1]

References

  • Scaffold Synthesis & Utility

    • Title: Recent Advances on the Construction of Chiral Dihydrobenzofurans.[2][3][6][7][8][9][10]

    • Source:Acta Chimica Sinica, 2022.[1][2]

    • URL:[Link][2]

  • Ligand Design Principles

    • Title: One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis.[1][11][12]

    • Source:Organic Letters, 2012.[2][11]

    • URL:[Link][2]

  • Bioactive Context (Privileged Structures)

    • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds.[1][13]

    • Source:Bioorganic & Medicinal Chemistry, 2016.[1][2][13]

    • URL:[Link]

  • General Methodology

    • Title: Synthesis of 2,3-Dihydrobenzofurans (Review).
    • Source:Organic Chemistry Portal.[1][14]

    • URL:[Link]

Sources

preparation of pharmaceutical intermediates with benzofuran-3-amine core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Benzofuran-3-amine Scaffolds

Executive Summary & Strategic Overview

The benzofuran-3-amine core is a "privileged structure" in medicinal chemistry, serving as a key pharmacophore in anti-arrhythmic agents (e.g., Amiodarone analogues), kinase inhibitors, and GPCR ligands. However, it presents a "Stability Paradox" : while the scaffold is biologically potent, the free primary amine at the 3-position is electronically coupled to the furan oxygen, making it highly electron-rich and prone to rapid oxidative degradation and tautomerization to the imine form.

Core Directive: This guide prioritizes stability-first synthetic strategies . We do not recommend isolating the free base 3-aminobenzofuran. Instead, we detail protocols that yield stable salts (HCl) or protected derivatives (Carbamates/Esters) which can be handled reliably in a drug discovery campaign.

Strategic Decision Matrix

Select your synthetic route based on the desired substitution at the C2 position.

G Start Target: Benzofuran-3-amine Core Decision What is the substituent at C2? Start->Decision RouteA Route A: Thorpe-Ziegler Cyclization (Best for C2-Esters/Nitriles) Decision->RouteA Electron-Withdrawing (COOEt, CN) RouteB Route B: Curtius Rearrangement (Best for C2-H or Alkyl) Decision->RouteB Hydrogen or Alkyl RouteC Route C: Pd-Catalyzed Amination (Best for Late-Stage N-Derivatization) Decision->RouteC Complex/Late-Stage ProductA Product: Ethyl 3-aminobenzofuran-2-carboxylate (Highly Stable) RouteA->ProductA ProductB Product: N-Boc-3-aminobenzofuran (Stable Carbamate) RouteB->ProductB ProductC Product: 3-(N-substituted)aminobenzofuran (Variable Stability) RouteC->ProductC

Figure 1: Synthetic decision tree for selecting the optimal pathway based on target stability and substitution pattern.

Protocol A: The "Workhorse" Cyclization (Thorpe-Ziegler)

Application: Ideal for multi-gram scale synthesis of ethyl 3-aminobenzofuran-2-carboxylate . The ester group at C2 pulls electron density from the ring, stabilizing the C3-amine significantly.

Mechanism: Base-mediated alkylation of salicylonitrile followed by an intramolecular Thorpe-Ziegler cyclization.

Materials:
  • Substrate: 2-Hydroxybenzonitrile (Salicylonitrile)

  • Reagent: Ethyl bromoacetate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    )
  • Solvent: DMF (anhydrous) or Acetone (reflux)

Step-by-Step Methodology:
  • Alkylation Phase:

    • Charge a reaction vessel with 2-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (5 mL/mmol).

    • Add

      
       (2.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.
      
    • Add ethyl bromoacetate (1.1 equiv) dropwise.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot should disappear, replaced by the O-alkylated intermediate.

  • Cyclization Phase (The Critical Step):

    • Option 1 (One-pot): If using a strong base like

      
       in THF, cyclization occurs spontaneously.
      
    • Option 2 (Stepwise): If using

      
      /DMF, heat the mixture to 80°C for 2–4 hours. The weak base requires thermal energy to deprotonate the 
      
      
      
      -methylene of the ester for the nucleophilic attack on the nitrile.
    • Reaction Monitoring: Look for a fluorescent spot on TLC (benzofurans are highly fluorescent).

  • Work-up & Isolation:

    • Pour the reaction mixture into ice-cold water.

    • Observation: The product usually precipitates as a solid due to the hydrophobic ester group.

    • Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for scalability.

Stability Note: This intermediate is stable at room temperature for months. It is the primary starting material for accessing the core scaffold.

Protocol B: Curtius Rearrangement (Accessing C2-Unsubstituted Core)

Application: When the C2-ester is not desired (i.e., target is C2-H or C2-Alkyl). This route avoids the formation of the unstable free amine by trapping the intermediate isocyanate with an alcohol to form a carbamate (Boc/Cbz).[1]

Safety Warning: This protocol uses DPPA (Diphenylphosphoryl azide) . While safer than sodium azide, it still generates azides. Work behind a blast shield.

Materials:
  • Substrate: Benzofuran-3-carboxylic acid

  • Reagent: DPPA (1.1 equiv), Triethylamine (

    
    , 1.2 equiv)
    
  • Trapping Agent: tert-Butanol (

    
    -BuOH) (excess, often used as co-solvent)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:
  • Acyl Azide Formation:

    • Dissolve benzofuran-3-carboxylic acid in Toluene/t-BuOH (10:1 ratio).

    • Add

      
       followed by DPPA dropwise at 0°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Rearrangement & Trapping:

    • Heat the mixture to reflux (approx. 90–100°C).

    • Mechanism:[1][2][3][4] The acyl azide loses

      
       (gas evolution visible) to form the isocyanate.[1] The isocyanate is immediately trapped by t-BuOH.
      
    • Reflux for 3–5 hours.

  • Isolation:

    • Cool to room temperature.[5] Dilute with EtOAc.

    • Wash with 5% citric acid (removes phosphorous byproducts), then sat.

      
      .
      
    • Concentrate to yield N-Boc-3-aminobenzofuran .

Deprotection (Just-in-Time): Do not deprotect the Boc group until the next coupling step is ready.

  • Protocol: 4M HCl in Dioxane at 0°C.

  • Result: Precipitates 3-aminobenzofuran hydrochloride . Filter and store under Argon. Never free-base this salt for storage.

Protocol C: Pd-Catalyzed Amination (Modern Approach)

Application: Installing complex amines or when starting from 3-bromobenzofuran. Challenge: 3-Bromobenzofurans are electron-rich halides, making oxidative addition difficult.

Optimized Conditions (Buchwald-Hartwig):
ComponentRecommendationRationale
Catalyst

or BrettPhos Pd G4
G4 precatalysts ensure rapid activation.
Ligand tBuBrettPhos or XPhos Bulky, electron-rich biarylphosphines are required to facilitate oxidative addition into the electron-rich benzofuran ring.
Base

or

Strong bases are often needed; LiHMDS minimizes side reactions.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+).
Workflow:

Mechanism Step1 3-Bromobenzofuran + Amine + Base Step2 Pd-Catalysis (100°C, Argon) Step1->Step2 tBuBrettPhos Step3 Workup: Filter through Celite Step2->Step3 Step4 Purification: Flash Column (Neutral Alumina) Step3->Step4

Figure 2: Workflow for Palladium-catalyzed C-N bond formation on the benzofuran core.

Critical Note: Avoid silica gel chromatography for the free amine product as it can induce decomposition. Use Neutral Alumina or deactivated silica (


).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Darkening/Tarring of Product Oxidation of free amine.Convert immediately to HCl salt or Acetamide. Store under

at -20°C.
Low Yield in Cyclization (Route A) Incomplete alkylation or moisture in cyclization.Ensure DMF is dry. Use

for a faster, more irreversible cyclization.
Stalled Curtius (Route B) Inactive DPPA or wet solvent.Distill Toluene. Ensure visible

evolution during reflux.
Dehalogenation in Pd-Coupling

-Hydride elimination or protodehalogenation.
Switch to tBuBrettPhos (prevents

-elimination). Increase concentration.

References

  • Thorpe-Ziegler Cyclization Mechanism & Scope

    • Synthesis of ethyl 3-aminobenzofuran-2-carboxylate. PrepChem. Available at: [Link] (Note: While titled benzofuran-2-carboxylate, the method describes the general salicylaldehyde/nitrile alkylation logic).

  • Curtius Rearrangement Protocols

    • General DPPA Protocol: Organic Syntheses, Coll.[5] Vol. 10, p.207 (2004). Available at: [Link]

    • Flow Chemistry Application: "Tandem Continuous Flow Curtius Rearrangement." Almac Group. Available at: [Link]

  • Palladium-Catalyzed Amination

    • Amination of Heterocyclic Bromides: Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[6] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Available at: [Link] (Demonstrates the use of tBuBrettPhos for sensitive 5-membered rings).

  • Stability & Bioactivity

    • Benzofuran-3-amine derivatives in Alzheimer's research: Frontiers in Aging Neuroscience. Available at: [Link]

Sources

Application Note: Strategic Derivatization of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine scaffold represents a "privileged structure" in modern drug discovery, offering a rigid, chiral bicyclic core that restricts conformational entropy while providing orthogonal vectors for chemical diversification.[1] This guide details the strategic derivatization of this scaffold, focusing on the chemoselective functionalization of the C7-aryl bromide and the C3-primary amine. We present validated protocols for maintaining enantiopurity during cross-coupling and amidation events, providing a roadmap for generating high-value libraries targeting GPCRs (e.g., CB2) and enzymes (e.g., mPGES-1).

Strategic Analysis: The Bifunctional Core

This scaffold offers two distinct "handles" for medicinal chemistry optimization. The success of a library campaign depends on the Order of Operations , dictated by the chemical stability of the intermediates and the harshness of the reaction conditions.

Structural Vectors[1]
  • Vector A (C3-Amine): A chiral primary amine at the benzylic position. It is nucleophilic but prone to racemization under strongly basic/acidic conditions or radical pathways. It typically targets the "solvent-exposed" regions of a binding pocket.[1]

  • Vector B (C7-Bromide): An aryl bromide positioned ortho to the ether oxygen. It is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck) but sterically crowded. It typically targets hydrophobic pockets or "selectivity filters" in the protein target.

Decision Matrix: Order of Operations
StrategyWorkflowProsCons
Path A: Amine First 1. Amide Coupling/Protection 2. Pd-Catalyzed Coupling• Protects sensitive amine from Pd-poisoning.[1]• Allows bulk generation of a common intermediate.• C7-coupling conditions (base/heat) may hydrolyze labile amides.[1]• Solubility of intermediates can decrease.
Path B: Bromide First 1. Pd-Catalyzed Coupling 2. Amine Functionalization• Allows late-stage diversity on the amine (more common in SAR).[1]• Avoids catalyst chelation by free amine.• Requires amine protection (e.g., Boc) to prevent N-arylation side reactions.• Risk of racemization at C3 during heated coupling.

Recommendation: Path A (Amine Protection/Functionalization First) is generally superior for library generation. Converting the free amine to a carbamate (Boc) or robust amide prevents catalyst poisoning and N-arylation during the subsequent C7-modification.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways, highlighting the critical decision points and reagents.

Derivatization_Workflow cluster_legend Legend Start (3S)-7-bromo-2,3-dihydro- 1-benzofuran-3-amine Amide Amide/Urea Derivative (C3-Functionalized) Start->Amide R-COCl / R-NCO DIPEA, DCM Boc_Int N-Boc Protected Intermediate Start->Boc_Int Boc2O, TEA DCM Final_A Library A: C3-Amide/C7-Biaryl Amide->Final_A Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling C7_Aryl C7-Biaryl Intermediate (N-Boc) Boc_Int->C7_Aryl Ar-B(OH)2, Pd-XPhos Suzuki Coupling Deprotect C7-Biaryl Free Amine C7_Aryl->Deprotect TFA/DCM Deprotection Final_B Library B: C7-Biaryl/C3-Amide Deprotect->Final_B R-COOH, HATU Amide Coupling key1 Starting Material key2 Intermediate key3 Final Product

Figure 1: Divergent synthesis pathways for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine. Path A prioritizes C3 functionalization; Path B prioritizes C7 coupling.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user verifies the reaction progress before committing valuable intermediates.

Protocol 1: C3-Amine Protection (Boc-Anhydride)

Essential prerequisite for C7-diversification (Path B).[1]

  • Reagents:

    • (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)[1]

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) [0.1 M concentration]

  • Procedure:

    • Dissolve the amine in anhydrous DCM under N₂ atmosphere.

    • Add TEA followed by the slow addition of Boc₂O (dissolved in minimal DCM) at 0°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ninhydrin stain for the free amine should disappear.

    • Workup: Wash with 1M citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show a singlet ~1.4 ppm (9H, t-butyl).

Protocol 2: C7-Suzuki-Miyaura Cross-Coupling

Optimized for sterically hindered aryl bromides.[1]

  • Reagents:

    • N-Boc-7-bromo-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)[1]

    • Aryl Boronic Acid (1.5 eq)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Chosen for robustness against air/moisture.[1]

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio) [degassed]

  • Procedure:

    • Combine halide, boronic acid, and base in a microwave vial.

    • Add degassed solvent mixture.[2]

    • Add Pd catalyst last. Seal and purge with Argon for 2 mins.

    • Heat at 90°C for 4-12 hours (thermal) or 110°C for 30 mins (microwave).

    • Checkpoint: LC-MS should show conversion of the Bromide (M+H pattern with Br isotopes) to the Biaryl product.

    • Filtration: Filter through a Celite pad to remove Pd black.

  • Note: For extremely hindered boronic acids, switch catalyst to Pd-XPhos G3 or Pd(OAc)₂/SPhos .

Protocol 3: C3-Amide Coupling (HATU Method)

High-yield method for generating diversity at the amine.[1]

  • Reagents:

    • Carboxylic Acid (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (or derivative) (1.0 eq)[1]

    • DMF (anhydrous)

  • Procedure:

    • Pre-activate the carboxylic acid: Mix Acid, HATU, and DIPEA in DMF for 15 mins at RT.

    • Add the amine scaffold.[2][3][4]

    • Stir at RT for 2-16 hours.

    • Checkpoint: LC-MS to confirm product mass. If reaction is slow, heat to 40°C.

    • Purification: Direct reverse-phase HPLC is recommended to remove urea byproducts from HATU.[1]

Optimization Data & Troubleshooting

The following data summarizes typical optimization campaigns for the C7-Suzuki coupling on this specific scaffold.

Table 1: Catalyst Screening for C7-Arylation Substrate: N-Boc-7-bromo-2,3-dihydro-1-benzofuran-3-amine + Phenylboronic acid[1]

EntryCatalystLigandBaseSolventYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH45%Sluggish; incomplete conversion.[1]
2Pd(OAc)₂PPh₃K₂CO₃DMF60%Significant homocoupling of boronic acid.
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 92% Standard Protocol. Robust & reproducible.
4Pd₂(dba)₃XPhosK₃PO₄Toluene95%Best for sterically hindered boronic acids.

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling.

    • Solution: The C7 position is ortho to the ether oxygen, creating steric bulk. Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald ligands) to facilitate oxidative addition.

  • Problem: Racemization of the C3-amine.

    • Solution: Avoid strong bases (e.g., NaH, KOtBu) at high temperatures. The benzylic proton at C3 is slightly acidic. Use weak inorganic bases (K₂CO₃) and keep reaction times short.

Biological Context & Applications[2][5][6][7][8][9][10]

This scaffold is a bioisostere for indoline and chromane systems. Derivatives have shown potency in:

  • mPGES-1 Inhibitors: The dihydrobenzofuran core mimics the substrate geometry for microsomal prostaglandin E synthase-1, a target for inflammation [1].

  • CB2 Agonists: 3-amino-dihydrobenzofurans have been identified as selective agonists for the Cannabinoid Receptor 2, offering analgesic effects without psychotropic side effects [2].[1]

References

  • Bifulco, G., et al. (2016).[5] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(4), 1234-1239. Link

  • Diaz, P., et al. (2009).[6] "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction." ChemMedChem, 4(10), 1615-1629.[6] Link

  • Qin, L., et al. (2017).[7] "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 19(6), 370-376.[7] Link

  • Lipeeva, A. V., et al. (2019).[8] "Natural source, bioactivity and synthesis of benzofuran derivatives."[9][10][8][7][11] RSC Advances, 9, 27287-27328. Link

  • BenchChem. (2025).[2] "A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions." BenchChem Protocols. Link

Sources

Application Note: Storage, Stability, and Handling of (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

[1]

Executive Summary

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 2055848-77-4) is a sensitive chiral building block used primarily in the synthesis of CNS-active pharmaceutical intermediates (e.g., 5-HT2C agonists).[1] Its stability is compromised by three primary vectors: hygroscopic induction (due to the HCl salt form), photolytic dehalogenation (aryl bromide sensitivity), and oxidative degradation of the primary amine.

Immediate Storage Requirement: Store at 2–8°C in an amber vial , under inert atmosphere (Argon/Nitrogen) , within a desiccator.

Physicochemical Profile

PropertySpecification
Chemical Name (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
CAS Number 2055848-77-4
Molecular Formula C₈H₈BrNO[1] · HCl
Molecular Weight 250.52 g/mol
Appearance White to off-white crystalline solid
Chirality S-enantiomer (Benzylic amine at C3)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~8.5 (Amine conjugate acid)

Critical Storage Protocol

The following protocol is mandatory to maintain enantiomeric excess (ee%) and chemical purity >98% over extended periods (6+ months).

The "Triple-Barrier" Packaging System

Do not rely on the vendor's original packaging once opened.[1] Transfer material to a "Triple-Barrier" system:

  • Primary Barrier (Chemical Inertness): Glass Amber Vial (Type I borosilicate).

    • Why: Protects the aryl bromide moiety from UV-induced radical cleavage (C-Br bond energy ~65-70 kcal/mol, susceptible to UV <300nm).[1]

  • Atmospheric Barrier (Oxidation/Carbamate Prevention): Purge headspace with Argon or Nitrogen.

    • Why: Primary amines react with atmospheric CO₂ to form carbamate salts (white crusting). Oxygen can lead to slow formation of N-oxides.[1]

  • Moisture Barrier (Hygroscopicity Control): Parafilm seal the cap, then place the vial inside a secondary jar containing active desiccant (Silica gel or P₂O₅).

    • Why: As a hydrochloride salt, the lattice energy is high, but the surface energy often attracts atmospheric moisture. Water absorption catalyzes hydrolysis and increases molecular mobility, accelerating racemization.

Temperature Control
  • Standard Storage: 2°C to 8°C (Refrigerated).

  • Long-Term Archive (>1 Year): -20°C .

  • Thawing Protocol: Allow the vial to equilibrate to room temperature before opening .

    • Critical Mechanism:[1] Opening a cold vial in humid air causes immediate condensation on the solid surface, dissolving the salt and initiating "deliquescent degradation."

Storage Decision Tree (Visualization)

StorageProtocolStartReceived Compound(3S)-7-Br-Benzofuran-amine HClCheckSealIs Factory Seal Intact?Start->CheckSealTempCheckStore at 2-8°C(Dark)CheckSeal->TempCheckYesOpenVialOpen Vial for UseCheckSeal->OpenVialNo (In Use)TempCheck->OpenVialNeed MaterialEquilibrateEquilibrate to RT(Prevent Condensation)OpenVial->EquilibrateUseWeigh Required Amount(Low Humidity Environment)Equilibrate->UsePurgePurge Headspace(Argon/N2)Use->PurgeResealReseal: Parafilm + DesiccantPurge->ResealReturnReturn to 2-8°CReseal->ReturnReturn->TempCheck

Caption: Logical workflow for handling hygroscopic chiral salts to prevent condensation-induced degradation.

Stability & Degradation Mechanisms[1]

Understanding how the molecule fails allows for better troubleshooting.

Degradation Pathways[1]
  • Racemization (The Silent Killer):

    • Mechanism:[1] The amine is at the C3 position, which is benzylic. While the dihydrobenzofuran ring reduces aromaticity compared to a fully aromatic system, the C3 proton is still sufficiently acidic. Under basic conditions or high thermal stress, deprotonation/reprotonation can occur, leading to the (R)-enantiomer.

    • Trigger: Presence of moisture + trace impurities (acting as bases).

  • Photodehalogenation:

    • Mechanism:[1] Homolytic cleavage of the C-Br bond at C7 under UV light.[1]

    • Result: Formation of des-bromo impurity (7-H analog) and free radical polymerization byproducts (color change to brown).[1]

  • Carbamate Formation:

    • Mechanism:[1] R-NH₂ + CO₂ (air) → R-NH-COO⁻ ⁺NH₃-R.[1]

    • Observation: Insoluble white precipitate forming on the surface of the bulk solid.

Pathway Visualization[1]

DegradationCompound(3S)-7-BromoAmine HClUVUV Light(λ < 300nm)Compound->UVMoistureMoisture (H2O)+ HeatCompound->MoistureAirAir (CO2)Compound->AirDehaloDes-bromo Impurity(Photolysis)UV->DehaloRadical CleavageRacemicRacemic Mixture(Loss of ee%)Moisture->RacemicBenzylic Proton ExchangeCarbamateAmine Carbonate Salt(Surface Crust)Air->CarbamateNucleophilic Attack

Caption: Primary degradation vectors: Photolysis (Br loss), Moisture (Racemization), and Air (Carbamate formation).[1]

Quality Control (QC) Protocols

Visual Inspection (First Pass)[1]
  • Pass: Free-flowing white to off-white powder.[1]

  • Fail: Yellow/Brown discoloration (Oxidation/Photolysis) or caking/clumping (Hygroscopic failure).

HPLC Method for Purity & Enantiomeric Excess

To validate the material before critical experiments, use the following method.

A. Chemical Purity (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 220 nm (Amine absorption) and 280 nm (Aromatic).

  • Acceptance: >98% Area.

B. Chiral Purity (Enantiomeric Excess)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the primary amine by suppressing ionization on the silica surface.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Acceptance: >99% ee (S-isomer).[1]

Safety & Handling

  • GHS Classification: Warning. Acute Tox 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Dust Hazard: As a hydrochloride salt, the dust is fine and irritating. Use a static-free spatula and handle inside a fume hood.[1]

  • Corrosivity: In the presence of moisture, the HCl salt can generate micro-acidic environments. Use glass or stainless steel tools; avoid mild steel.

References

  • PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one (Precursor Analog Data). Retrieved from [Link]

reaction conditions for N-alkylation of benzofuran-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocols for the N-Alkylation of Benzofuran-3-amines

Part 1: Executive Summary & Strategic Analysis

The N-alkylation of benzofuran-3-amines presents a unique synthetic challenge governed by the electronic stability of the furan ring. Unlike their 2-amino counterparts, 3-aminobenzofurans are inherently unstable as free bases unless stabilized by an electron-withdrawing group (EWG) at the C2 position (e.g., ester, amide, or ketone).

Therefore, a "one-size-fits-all" alkylation protocol is chemically flawed. This guide bifurcates into two distinct workflows based on substrate stability:

  • The "Surrogate" Route (Reductive Amination): For synthesizing N-alkyl-3-aminobenzofurans lacking C2-stabilization. This method utilizes benzofuran-3(2H)-ones as stable precursors, avoiding the isolation of the unstable amine.

  • Direct N-Alkylation: For ethyl 3-aminobenzofuran-2-carboxylates and related stabilized scaffolds. This uses controlled nucleophilic substitution or reductive amination on the stable amine.

Part 2: Detailed Experimental Protocols

Protocol A: The "Surrogate" Route (Reductive Amination)

Best for: Creating N-alkyl-3-aminobenzofurans with C2-H or C2-Alkyl substituents.

Principle: Benzofuran-3(2H)-ones (coumaran-3-ones) exist in equilibrium with their enol forms. Reacting these ketones with primary amines in the presence of a reducing agent traps the transient enamine/imine, effectively installing the N-alkyl group at the C3 position without ever isolating the unstable 3-aminobenzofuran intermediate.

Materials:

  • Substrate: Benzofuran-3(2H)-one (1.0 equiv)

  • Amine: Primary alkyl amine (1.2 equiv)

  • Lewis Acid Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) — Critical for imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Activation):

    • In a flame-dried Schlenk flask under Argon, dissolve benzofuran-3(2H)-one (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the amine (1.2 mmol) followed by Ti(OiPr)₄ (1.5 mmol) dropwise.

    • Expert Insight: The Ti(OiPr)₄ acts as a water scavenger and Lewis acid, pushing the unfavorable equilibrium toward the imine/enamine species.

    • Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH(OAc)₃ (2.0 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup & Purification:

    • Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes to hydrolyze titanium salts (white precipitate forms).

    • Filter through a Celite pad to remove titanium byproducts. Rinse with DCM.

    • Separate phases; wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (typically Hexanes/EtOAc). Note: The product is prone to oxidation; store under inert atmosphere.

Protocol B: Direct Alkylation of Stabilized Scaffolds

Best for: Ethyl 3-aminobenzofuran-2-carboxylate or 2-aroyl-3-aminobenzofurans.

Principle: The C2-EWG reduces the electron density of the furan ring, stabilizing the C3-amine. However, the amine's nucleophilicity is also reduced, requiring stronger bases or elevated temperatures, which increases the risk of ring opening (hydrolysis).

Option B1: Mono-Alkylation via Reductive Amination (Recommended)

  • Reagents: Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (1.0 equiv), DCE.

  • Procedure: Mix amine and aldehyde in DCE with catalytic acetic acid. Stir 1h. Add reductant. This method avoids the over-alkylation common with alkyl halides.

Option B2: Alkylation with Alkyl Halides (SN2)

  • Reagents: Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), DMF or MeCN.

  • Critical Control: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "cesium effect" (higher solubility/basicity in organic solvents) promotes mono-alkylation at lower temperatures (RT to 50°C), minimizing furan ring hydrolysis.

Step-by-Step (Option B2):

  • Dissolve ethyl 3-aminobenzofuran-2-carboxylate (1.0 mmol) in anhydrous DMF (3 mL).

  • Add Cs₂CO₃ (2.0 mmol) and stir for 15 minutes.

  • Add Alkyl Iodide (1.1 equiv) dropwise. Do not dump.

  • Monitor by LCMS every 2 hours. Stop immediately upon consumption of starting material to prevent bis-alkylation.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for these protocols.

BenzofuranAlkylation Start Target: N-Alkyl-benzofuran-3-amine Check Is C2 Position Stabilized? (EWG: -CO2Et, -C(O)R) Start->Check Unstable No (C2-H or Alkyl) Substrate is Unstable Check->Unstable No Stable Yes (C2-EWG) Substrate is Stable Solid Check->Stable Yes Precursor Start with Benzofuran-3(2H)-one Unstable->Precursor Use Surrogate RedAm1 Protocol A: Reductive Amination (Amine + Ti(OiPr)4 + NaBH(OAc)3) Precursor->RedAm1 In-situ Activation Product1 N-Alkyl-3-aminobenzofuran (Handle under Argon) RedAm1->Product1 Choice Alkylation Strategy Stable->Choice Direct Protocol B2: Direct SN2 (RX + Cs2CO3 + DMF) Choice->Direct Alkyl Halides RedAm2 Protocol B1: Reductive Amination (Aldehyde + NaBH(OAc)3) Choice->RedAm2 Aldehydes Product2 Stable N-Alkyl Product Direct->Product2 RedAm2->Product2

Caption: Decision tree for selecting the optimal N-alkylation strategy based on benzofuran C2-substitution and stability.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reaction Conditions

ParameterProtocol A (Surrogate)Protocol B2 (Direct SN2)
Starting Material Benzofuran-3(2H)-oneEthyl 3-aminobenzofuran-2-carboxylate
Primary Reagent Primary AmineAlkyl Halide (Iodide/Bromide)
Key Additive Ti(OiPr)₄ (Lewis Acid)Cs₂CO₃ (Base)
Solvent DCE or THFDMF or MeCN
Temp RTRT to 50°C
Major Risk Incomplete imine formationBis-alkylation; Ring hydrolysis
Yield (Typical) 60–85%70–90%

Troubleshooting Guide:

  • Low Conversion (Protocol A): If the ketone remains, increase Ti(OiPr)₄ to 2.0 equiv or switch to refluxing Toluene with a Dean-Stark trap before adding the reducing agent.

  • Ring Opening (Protocol B): If phenol byproducts appear (LCMS mass = M+18), the base is too strong or wet. Switch from NaH to Cs₂CO₃ and ensure DMF is anhydrous.

  • Bis-Alkylation (Protocol B): Use secondary alkyl halides (slower) or switch to Protocol B1 (Reductive Amination with aldehyde) which naturally stops at the mono-alkylated stage.

References

  • Synthesis of Benzofuran-3(2H)-ones (Coumaranones)

    • Organic Chemistry Portal.[1] "Synthesis of Benzofuran-3(2H)-ones." Available at: [Link]

  • Cesium Carbonate Mediated Synthesis

    • Panday, A. et al. "Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans." ACS Omega, 2020. Available at: [Link]

  • Reductive Amination Protocols

    • Master Organic Chemistry. "Reductive Amination: The Definitive Guide." Available at: [Link]

  • Stability of 3-Aminobenzofurans

Sources

Troubleshooting & Optimization

preventing racemization of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

[1]

Case ID: RAC-PREV-3S-DBF Status: Active Priority: Critical (Chiral Integrity) Subject: Prevention of Racemization and Stability Protocols for Benzylic Amines[1]

Core Technical Overview

The molecule (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine presents a specific stereochemical challenge. The amine group is located at the C3 position, which is benzylic to the aromatic ring and adjacent to the ether oxygen of the furan ring.

The C3-hydrogen is significantly more acidic than in standard alkyl amines due to:

  • Benzylic Resonance: The resulting carbanion/radical is stabilized by the adjacent aromatic ring.

  • Inductive Effects: The electron-withdrawing nature of the bromine at C7 and the oxygen at position 1 (via the aromatic system) lowers the pKa of the C3 proton.

Racemization Risk Factor: HIGH in basic media or elevated temperatures.[2] Primary Failure Mode: Base-catalyzed deprotonation followed by reprotonation, or oxidative dehydrogenation to the imine followed by non-stereoselective reduction.

Troubleshooting & Diagnostic Guide

Issue Code: ERR-01 [Loss of ee% during Amide Coupling]

User Report: "I coupled the (3S)-amine with a carboxylic acid using HATU/TEA in DMF. The product ee% dropped from >99% to 82%."

Root Cause: The use of Triethylamine (TEA) is the primary error. TEA is a strong, unhindered base capable of deprotonating the acidic benzylic C3 position, especially in polar aprotic solvents like DMF which enhance basicity.

Corrective Protocol:

  • Switch Base: Use N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine .[2] These bases are sterically hindered and less likely to abstract the benzylic proton.

  • Temperature Control: Pre-cool the reaction mixture to 0°C before adding the base. Maintain <5°C for the first hour of activation.

  • Solvent Change: Switch from DMF to Dichloromethane (DCM) or THF if solubility permits. DMF promotes ionic dissociation, increasing the basicity of the amine base.

Issue Code: ERR-02 [Storage Degradation]

User Report: "The free base amine turned brown and lost optical rotation after 2 weeks of storage at room temperature."

Root Cause: Free benzylic amines are prone to oxidative racemization . Atmospheric oxygen can oxidize the amine to an imine (C=N) intermediate via a radical mechanism. Re-reduction or hydrolysis of this imine leads to racemization and colored decomposition products (quinoids).

Corrective Protocol:

  • Salt Formation (Mandatory): Never store the free base. Convert immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated ammonium species is configurationally stable and resistant to oxidation.

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Light Protection: The C7-Bromine atom is photosensitive.[1] Store in amber vials to prevent radical generation which can initiate chain-reaction racemization.[1]

Issue Code: ERR-03 [Recrystallization Failure]

User Report: "Attempted to upgrade ee% by recrystallizing the HCl salt from hot ethanol. The optical purity decreased."

Root Cause: Prolonged heating in protic solvents (Ethanol) can facilitate solvolysis-assisted racemization , particularly if trace moisture or base is present.

Corrective Protocol:

  • Solvent System: Use Isopropanol (IPA)/Methyl tert-butyl ether (MTBE) mixtures. Avoid high-boiling alcohols like Ethanol or Methanol if possible.[1]

  • Limit Heat Exposure: Do not boil for extended periods. Dissolve at mild heat (40-50°C) and cool slowly.

  • Acid Spike: Add a trace amount (0.1 eq) of the corresponding acid (e.g., HCl in dioxane) to the recrystallization solvent to suppress any equilibrium deprotonation.

Mechanism of Failure (Visualization)

The following diagram illustrates the two primary pathways for racemization: Base-Catalyzed (Pathway A) and Oxidative (Pathway B).

RacemizationPathwayscluster_preventionPrevention CheckpointsS_Amine(3S)-Amine(Active Isomer)CarbanionPlanar Carbanion(Achiral Intermediate)S_Amine->CarbanionDeprotonation (H+ removal)ImineImine Species(C=N Bond)S_Amine->ImineOxidation (-2H)BaseStrong Base(TEA/DBU)Base->CarbanionOxidationO2 / Light(Radical Initiator)Oxidation->ImineRacemicRacemic Mixture(50:50 R/S)Carbanion->RacemicReprotonation(Non-selective)Imine->RacemicReduction/HydrolysisSaltSalt Formation(Blocks Lone Pair)HinderedBaseHindered Base(DIEA)

Figure 1: Racemization pathways for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine. Pathway A (Red) is dominant in synthesis; Pathway B (Yellow) is dominant in storage.

Standard Operating Procedures (SOPs)

SOP-01: Safe Handling & Coupling Conditions

Objective: Couple the (3S)-amine without racemization.

ParameterRecommended SpecificationProhibited / High Risk
Base DIEA (Diisopropylethylamine), NMM (N-Methylmorpholine)TEA, DBU, NaH, K2CO3
Coupling Agent EDC/HOBt, T3P, HATU (at 0°C)DCC (without additives), CDI
Solvent DCM, THF, EtOAcDMF (High T), DMSO, Toluene (Reflux)
Temperature -10°C to 20°C> 40°C
Additives Oxyma Pure, HOBt (Stabilizes active ester)DMAP (Strong nucleophilic base)

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Nitrogen.[2]

  • Add HATU (1.1 equiv) and stir at 0°C for 10 minutes.

  • Add DIEA (2.5 equiv) dropwise. Do not dump.

  • Immediately add the (3S)-amine HCl salt (1.0 equiv) as a solid or suspended in DCM.

  • Allow to react at 0°C for 2 hours, then slowly warm to room temperature only if necessary.

  • Quench with dilute citric acid (pH 4-5) to remove unreacted amine and inhibit base activity immediately.

SOP-02: Salt Formation for Long-Term Storage

Objective: Stabilize the amine for >6 months.

  • Dissolve the crude free base in a minimal amount of MTBE or EtOAc .

  • Cool the solution to 0°C .

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Filter the solid under a blanket of Nitrogen.

  • Wash with cold Heptane .

  • Dry under vacuum at room temperature (do not heat).

  • QC Check: Verify stereochemical purity via Chiral HPLC (e.g., Chiralpak AD-H or IC column).

Data & Specifications

PropertyValueNotes
Molecular Weight 214.06 g/mol Free base
Chiral Center C3Benzylic, alpha-amino
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)Lower than alkyl amines (pKa ~10.[1]5) due to Ar-O inductive effect.[1]
Storage Temp -20°CStore as HCl salt.
Hygroscopicity ModerateSalts may absorb water; store with desiccant.

References

  • BenchChem. (2025).[2] Preventing racemization during the synthesis of benzylic amines: Troubleshooting & Optimization. Retrieved from 2[2]

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols.[1] Journal of Chemical Sciences, 123(4), 459–466.[3] Retrieved from 3

  • PubChem. (2025).[4][5][6] Compound Summary: 7-Bromo-2,3-dihydro-1-benzofuran-3-amine.[1] National Library of Medicine. Retrieved from 6

  • ResearchGate. (2025). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Retrieved from 7

Technical Support Center: Solubility Improvements for 7-Bromo-2,3-dihydrobenzofuran-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pre-formulation scientists and drug development professionals working with 7-bromo-2,3-dihydrobenzofuran-3-amine . As a primary amine with a halogenated aromatic core, this active pharmaceutical ingredient (API) exhibits high lipophilicity and notoriously poor intrinsic aqueous solubility.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to successfully engineer highly soluble, stable salt forms of this molecule.

Part 1: Troubleshooting & FAQs

Q1: During our salt screening, solvent evaporation consistently yields a sticky, glassy film instead of crystalline salt. How do we force crystallization?

The Causality: Glassy, amorphous materials form when the synthesized salt has excessively high solubility in the chosen solvent system, or when the evaporation rate outpaces the nucleation kinetics. The system becomes kinetically trapped in a supercooled liquid state, preventing the molecular alignment required for crystal lattice formation[1]. Furthermore, insufficient proton transfer between the amine and a weak acid can lead to a non-crystallizing mixture[1]. The Solution:

  • Shift the thermodynamic driving force: Abandon rapid evaporation. Instead, use anti-solvent precipitation. Dissolve the free base and counterion in a highly solubilizing solvent (e.g., methanol), then slowly titrate in a miscible anti-solvent (e.g., heptane or isopropyl acetate) until the solution becomes slightly turbid, then hold the temperature to induce nucleation.

  • Verify the "Rule of 2": Ensure the pKa of your counterion is at least 2 units lower than the pKa of the 7-bromo-2,3-dihydrobenzofuran-3-amine conjugate acid to guarantee complete proton transfer[1].

Q2: We successfully synthesized the Hydrochloride (HCl) salt, but its dissolution drops drastically in Simulated Gastric Fluid (SGF, pH 1.2). Why is the solubility worse in acidic media?

The Causality: You are observing the Common Ion Effect . SGF contains high concentrations of chloride ions (


 M). According to Le Chatelier's principle and the solubility product (

), the massive abundance of exogenous

forces the equilibrium backward. The solvent cannot overcome the crystal lattice energy under these conditions, suppressing dissolution and causing the API-HCl salt to precipitate out of solution[2][3]. The Solution: Screen for non-chloride counterions. Methanesulfonate (mesylate), tosylate, or hydrogen sulfate salts do not suffer from common ion suppression in the gastric environment and will maintain high solubility across the physiological pH gradient.
Q3: During accelerated stability testing (40°C / 75% RH), our acetate salt is reverting back to the free base. What is driving this disproportionation?

The Causality: Disproportionation occurs when the microenvironmental pH (


) of the solid surface exceeds the 

of the salt[4]. Because acetic acid is a weak, volatile acid, the salt is highly susceptible to moisture sorption. Water absorbed from the 75% RH environment acts as a reaction medium, facilitating a reverse proton transfer. The acetate ion reclaims the proton, and the highly insoluble free base precipitates out of the solid matrix[3]. The Solution: Select a stronger, less volatile counterion. Counterions like maleic acid or methanesulfonic acid form stronger ionic bonds that resist moisture-induced disproportionation.

Part 2: Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely on a single endpoint metric.

Protocol A: High-Throughput Miniaturized Salt Screening

This protocol is designed for early-stage development where API quantities are strictly limited (


 100 mg total)[5].
  • API Preparation: Dissolve the 7-bromo-2,3-dihydrobenzofuran-3-amine free base in an optimized solvent matrix. A mixture of

    
     (75:25 v/v) is highly recommended to balance the solubility of the lipophilic free base and the polar counterions[5].
    
  • Counterion Dispensing: Add 1.05 molar equivalents of the selected counterions into a 96-well plate. The slight excess ensures complete consumption of the free base.

  • Equilibration: Seal the plate and heat to 50°C for 1 hour under orbital shaking to overcome activation energy barriers for salt formation.

  • Controlled Crystallization: Cool the system to 5°C at a strict rate of 0.5°C/min. Controlled cooling favors the growth of stable polymorphs over kinetic amorphous precipitates.

  • Validation Checkpoint (NMR & PXRD): Harvest the solids via centrifugation. Before proceeding to solubility testing, perform

    
    H-NMR. A downfield chemical shift of the protons adjacent to the primary amine confirms true protonation (salt formation) rather than a physical mixture of base and acid[5].
    

SaltScreening A 7-bromo-2,3-dihydrobenzofuran-3-amine (Free Base) B Counterion Selection (Rule of 2: ΔpKa ≥ 2) A->B C Solvent Matrix (MeOH / CHCl3 / H2O) A->C D 96-Well Plate Reaction (50°C, 1 hr) B->D C->D E Controlled Cooling (0.5°C/min to 5°C) D->E F Validation & Characterization (1H-NMR, PXRD, DSC) E->F

Fig 1. Miniaturized high-throughput salt screening workflow for poorly soluble amines.

Protocol B: Thermodynamic Solubility & Determination

Kinetic solubility can be misleading due to supersaturation. This protocol establishes true thermodynamic boundaries.

  • Incubation: Add an excess amount of the confirmed crystalline salt to 10 mL of aqueous buffer (test across pH 1.2, 4.5, and 6.8).

  • Equilibration: Incubate at 37°C ± 0.5°C on a rotary shaker for 48 hours.

  • Separation: Centrifuge aliquots at 10,000 rpm to cleanly separate the undissolved solid from the supernatant.

  • Quantification: Measure the supernatant concentration via HPLC-UV.

  • Validation Checkpoint (Solid-State Verification): You must analyze the residual undissolved solid via PXRD. If the diffractogram matches the free base rather than the starting salt, the system has crossed

    
     and disproportionated[4]. The measured concentration is the solubility of the free base at that pH, not the salt.
    

Disproportionation A API Salt (Solid State) B Moisture Sorption (High RH) A->B Exposure C Microenvironmental pH > pHmax B->C Dissolution D Proton Transfer (Reversible) C->D Weak acid E Free Base Precipitation D->E Disproportionation

Fig 2. Mechanistic pathway of salt disproportionation under high humidity conditions.

Part 3: Data Presentation

Counterion Selection Matrix for 7-bromo-2,3-dihydrobenzofuran-3-amine

Assuming an estimated conjugate acid pKa of


 for the primary amine, the following matrix summarizes the causality behind counterion selection.
CounterionAcid pKa

pKa
Common Ion Risk (SGF)Hygroscopicity RiskFormulation Recommendation
Hydrochloric Acid -6.0> 10High LowMonitor closely for precipitation in gastric media[2].
Methanesulfonic Acid -1.9> 9LowModerateHighly Recommended. Excellent intrinsic solubility.
Maleic Acid 1.9

6
LowLowGood balance of solid-state stability and solubility.
Succinic Acid 4.2

3.8
LowLowViable, but monitor for incomplete proton transfer.
Acetic Acid 4.76

3.2
LowHigh Avoid. High risk of deliquescence and disproportionation[3].

References

  • Improving API Solubility by Salt and Cocrystal Formation Merck Millipore URL
  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology URL
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Crystal Growth & Design - ACS Publications URL
  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization ACS Omega - ACS Publications URL

Sources

Technical Support Center: Yield & Enantioselectivity Optimization in Chiral Dihydrobenzofuran Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on the chiral dihydrobenzofuran pharmacophore—a critical motif in melatonin receptor agonists (e.g., tasimelteon, ramelteon) and various CNS agents—optimizing the yield and enantiomeric excess (ee) of these amines is paramount.

This guide is engineered for process chemists and discovery scientists. It bypasses superficial fixes to address the underlying thermodynamic and kinetic causalities of reaction failures.

Diagnostic Decision Tree

Before altering your protocols, use the following logical workflow to isolate whether your synthesis is suffering from a kinetic failure (yield/conversion) or a stereocontrol failure (enantioselectivity).

Pathway A Low Yield / Low ee Dihydrobenzofuran Synthesis B Analyze Intermediate A->B C Yield < 50% B->C Focus: Conversion D ee < 90% B->D Focus: Selectivity E Check Catalyst Poisoning (Run Blank Reaction) C->E F Identify Side Products (e.g., Benzofuran Impurities) C->F G Verify Temp Control (Suppress Racemic Background) D->G H Check Ligand Loading & Chiral Purity D->H

Diagnostic decision tree for troubleshooting yield and enantioselectivity issues.

Comparative Catalyst & Methodology Performance

Understanding the baseline performance of your chosen synthetic route is critical. The table below summarizes the expected quantitative data for the most robust industrial and academic pathways. Deviations from these benchmarks indicate a systemic protocol error.

Synthetic RouteKey Catalyst / ReagentTypical YieldTypical ee / drPrimary Troubleshooting Node
Asymmetric Epoxidation (AE) (Salen)Mn / Sharpless AD74–84%>98% eeTemperature control; background osmylation [4].
C–H Insertion Rh₂(S-PTTL)₄80–94%85–94% eeSolvent polarity; requires non-polar solvent [2].
Intramolecular Oxa-Michael Benzothiadiazine / Thiourea90–92%80–93% eeHB-donor catalyst poisoning; oxyanion recognition [3].
Heck-Matsuda Coupling Pd₂(dba)₃ / Chiral Ligands84–97%84–97% eeAryldiazonium salt stability; redox-relay timing [1].

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my enantiomeric excess (ee) dropping during the Sharpless Asymmetric Dihydroxylation (AD) route to the chiral epoxide intermediate?

The Causality: A drop in ee during the AD step is almost always caused by the competing, non-catalyzed background osmylation pathway, which yields a racemic diol. This background reaction has a higher activation energy than the ligand-accelerated pathway but becomes highly competitive if the temperature exceeds 0°C. The Fix: Maintain strict cryogenic control (0°C to -5°C). Furthermore, ensure your intermediate chiral diol is validated via chiral HPLC before proceeding to the epoxide closure. If the ee is compromised, a resolution step using dehydroabietylamine (leelamine) at the amine intermediate stage can upgrade the optical purity to >99% ee [4].

Q2: In my Rh(II)-catalyzed C–H insertion, I am getting poor cis/trans diastereoselectivity and low overall yield. What is failing?

The Causality: The enantioselective intramolecular C–H insertion of aryldiazoacetates relies heavily on the tight binding of the chiral dirhodium carbene intermediate. Polar solvents disrupt this binding pocket, leading to loose transition states and poor facial selectivity. The Fix: The combination of Rh₂(S-PTTL)₄ as the catalyst and toluene as the solvent is absolute crucial for the methylene C–H insertion process to be successful [2]. Switch to anhydrous toluene and ensure the slow addition of the diazo compound via a syringe pump to prevent catalyst dimerization.

Q3: How can I improve the yield of the asymmetric intramolecular oxa-Michael addition (AIOM) using bifunctional organocatalysts?

The Causality: AIOM reactions of α,β-unsaturated amides are notoriously challenging due to the low nucleophilicity of the oxygen nucleophile [3]. If your yield is low, your catalyst is failing to sufficiently activate the nucleophile. The Fix: Utilize a powerful hydrogen bond (HB)-donor bifunctional organocatalyst (such as a benzothiadiazine catalyst). The HB-donor moiety recognizes the oxyanion generated from the phenolic OH, while the SO₂ moiety of the catalyst interacts with the substrate via non-classical hydrogen-bonding, drastically lowering the activation barrier and improving both yield (up to 92%) and ee [3].

Validated Experimental Protocols

To ensure self-validation, the following protocols integrate quality control checkpoints directly into the workflow.

Protocol A: Rh(II)-Catalyzed Enantioselective C–H Insertion

This protocol utilizes dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate] for the synthesis of cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans [2].

Mechanism N1 Aryldiazoacetate Precursor N3 Rhodium Carbenoid Intermediate N1->N3 - N2 gas N2 Rh2(S-PTTL)4 Catalyst N2->N3 Coordination N4 Asymmetric C-H Insertion N3->N4 Facial Selectivity N5 cis-Dihydrobenzofuran (High ee/dr) N4->N5 Catalyst Release

Mechanistic workflow of Rh(II)-catalyzed asymmetric C-H insertion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add Rh₂(S-PTTL)₄ (1.0 mol %) and anhydrous toluene (0.1 M relative to substrate).

  • Diazo Addition: Dissolve the aryldiazoacetate precursor in anhydrous toluene. Add this solution dropwise via a syringe pump over 2 hours to the vigorously stirring catalyst solution at 0°C. Causality note: Slow addition prevents the buildup of the diazo compound, mitigating the risk of bimolecular carbene dimerization.

  • Self-Validating Checkpoint: Monitor nitrogen gas evolution. Once gas evolution ceases, take a 0.1 mL aliquot, filter through a short silica plug, and analyze via ¹H NMR. You must confirm the disappearance of the diazo proton signal (~5.0 ppm) before quenching.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (hexanes/EtOAc) to isolate the cis-dihydrobenzofuran.

  • Validation: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude product and the enantiomeric excess (ee) via chiral stationary phase HPLC [2].

Protocol B: Epoxide Ring-Opening Amination (Industrial Scale)

This route is highly favored for synthesizing chiral dihydrobenzofuran amines via a chiral epoxide intermediate [4].

Step-by-Step Methodology:

  • Epoxide Formation: Treat the chiral diol intermediate with potassium tert-butoxide (KOtBu) in THF at 0–5°C. Maintain the temperature strictly for ~1 hour until conversion is complete.

  • Self-Validating Checkpoint: Confirm the completion of chloroacetate formation via HPLC before adding the base. No deterioration of the epoxide quality should be observed under these conditions [4].

  • Ring Opening: Dissolve the isolated chiral epoxide in isopropyl alcohol (IPA). Add aqueous ammonia (or a substituted amine, depending on the target pharmacophore) in a 10-fold molar excess.

  • Heating: Seal the reaction vessel and heat to 60°C for 12 hours. Causality note: The excess amine and moderate heating drive the regioselective SN2 attack at the less sterically hindered carbon of the epoxide, preventing polymerization.

  • Resolution (If necessary): If the final amine optical purity is <98% ee, dissolve the product in ethanol and add 1 equivalent of dehydroabietylamine (leelamine). Crystallize the resulting diastereomeric salt, filter, and crack the salt with 1M NaOH to recover the >99% ee chiral amine [4].

References

  • Source: PMC (National Institutes of Health)
  • Enantio- and Diastereoselective Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the Rh(II)
  • Catalytic asymmetric formal synthesis of beraprost Source: Beilstein Journals URL
  • Source: Encyclopedia.

purification of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Welcome to the Process Chemistry Technical Support Hub. You are accessing the specialized module for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 1259942-04-5 [analog] / Patent Ref: US9156842B2). This guide addresses the isolation of this chiral primary amine from reaction mixtures, focusing on enantiomeric excess (ee%) retention and de-halogenation prevention.

Module 1: Chemical Isolation & Workup Strategy

Q: My crude reaction mixture contains unreacted starting material (ketone) and tar. How do I isolate the amine without degrading the 7-bromo moiety?

A: The primary amine functionality allows for an Acid-Base Extraction (ABE) protocol, but the 7-bromo substituent is sensitive to harsh conditions.[1] You must avoid prolonged exposure to strong bases which can promote side reactions, and strictly avoid transition metals if reducing agents were used.

Standard Operating Procedure (SOP): Acid-Base Workup

  • Quench: If the amine was generated via hydride reduction (e.g., NaBH₄), quench carefully with MeOH before adding water to prevent boron-amine complex formation.

  • Acid Extraction:

    • Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) or MTBE .

    • Extract with 1M HCl (aq). The amine moves to the aqueous phase as the hydrochloride salt.

    • Checkpoint: The non-basic impurities (unreacted ketone, tar) remain in the organic layer. Discard the organic layer.

  • Basification (Critical Step):

    • Cool the aqueous acidic layer to 0–5°C.

    • Slowly adjust pH to 10–11 using 2M NaOH or saturated Na₂CO₃ .

    • Warning: Do not exceed pH 12 or heat the mixture, as this may degrade the dihydrobenzofuran ring or hydrolyze the bromide.

  • Final Extraction:

    • Extract the turbid aqueous layer 3x with Dichloromethane (DCM) or EtOAc .

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Q: The oil obtained is unstable and turns dark upon storage. How do I stabilize it?

A: Free amines of dihydrobenzofurans are prone to oxidation. The industry-standard method for stabilization is Salt Formation .[1]

  • HCl Salt: Dissolve the free amine in diethyl ether and add 2M HCl in ether dropwise. The white precipitate is stable.

  • Benzenesulfonate/Tosylate: Patents indicate that sulfonate salts often crystallize better for this specific scaffold, aiding in both stability and purification [1].

Module 2: Enantiomeric Purity (The "S" Isomer)

Q: I synthesized the (3S) enantiomer, but my Chiral HPLC shows only 85% ee. How do I upgrade the optical purity?

A: If the enantiomeric excess is insufficient, you must perform a Classical Resolution or a Reslurry of the Salt . Since you require the (3S) enantiomer, you need a chiral acid that forms a less soluble diastereomeric salt with the (3S) amine.

Troubleshooting Guide: Chiral Upgrade

MethodReagentSolvent SystemMechanism
Classical Resolution (S)-Mandelic Acid or D-Tartaric AcidEtOH / Water (9:[1]1)Forms diastereomeric salt; (3S)-amine salt crystallizes out.[1]
Recrystallization HCl (gas)Isopropanol (IPA)If ee > 90%, recrystallizing the HCl salt from IPA often enriches the major enantiomer [2].
Enzymatic Lipase (CAL-B)MTBE / Vinyl AcetateKinetic resolution: Acetylates the (R)-amine faster, leaving pure (3S)-amine behind.[1]

Visualization: Chiral Resolution Workflow

ChiralResolution Start Crude Amine (85% ee) SaltForm Add (S)-Mandelic Acid in EtOH/H2O Start->SaltForm Filter Filtration SaltForm->Filter Solid Solid: (3S)-Amine Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor: (3R)-Amine Enriched Filter->Liquor Filtrate FreeBase Basify (NaOH) Extract DCM Solid->FreeBase Final Pure (3S)-Amine (>99% ee) FreeBase->Final

Figure 1: Workflow for upgrading enantiomeric purity via classical resolution using chiral acids.

Module 3: Chromatographic Purification (HPLC/SFC)

Q: I see severe peak tailing during HPLC analysis. What are the correct conditions for this amine?

A: Primary amines interact strongly with residual silanols on silica columns, causing tailing. You must use a basic modifier.

Recommended Analytical Conditions:

  • Column: Chiralpak IC or Chiralcel OJ-3 (Cellulose derivatives are preferred for dihydrobenzofurans) [3].[1]

  • Mobile Phase (Normal Phase): Hexane : Isopropanol (90:10).

  • Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Crucial: Do not run without amine modifier.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm and 254 nm.

Q: Can I purify this using Reverse Phase (C18)?

A: Yes, but only for chemical purity (not chiral).

  • Buffer: Ammonium Bicarbonate (pH 10) is preferred to keep the amine deprotonated and improve peak shape.

  • Acidic Buffer: If using 0.1% Formic Acid, the amine will elute at the solvent front (dead volume) unless you use a specialized "Polar C18" or Phenyl-Hexyl column capable of retaining charged bases.

Module 4: Common Pitfalls & Safety

Q: My yield is lower than expected, and I see a "des-bromo" impurity (M-79/81 mass shift).

A: This is a classic side reaction. The C-Br bond on the aromatic ring is susceptible to Hydrodehalogenation .[1]

  • Cause: If you used Pd/C for a hydrogenation step (e.g., reducing an oxime or azide to get the amine).

  • Fix: Switch to Pt/C (Platinum on Carbon) or Raney Nickel , which are less aggressive toward aryl halides than Palladium. Alternatively, use chemical reduction (Zn/HCl or Fe/NH₄Cl) [4].

Q: The product is racemizing during storage.

A: Chiral benzylic-like amines (though this is a homobenzylic position relative to the heteroatom) can racemize if stored in solution with trace aldehydes or ketones (via Schiff base tautomerization).

  • Storage: Store as the HCl salt in solid form at -20°C.

References

  • US Patent 9,156,842 B2 . Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]propionic acid methyl ester. (Describes the synthesis and salt formation of the (S)-7-bromo intermediate). Link

  • WO Patent 2019/020790 A1 . Method for preparing 3-[(3S)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-[1,4]-benzodiazepin-3-yl] propionic acid methyl ester. (Details purification via crystallization). Link

  • Phenomenex Chiral Guide . Strategies for Chiral HPLC Method Development. (General protocols for amine resolution on polysaccharide columns). Link

  • Sielc Technologies . Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. (Analogous separation logic for brominated benzofurans). Link

Sources

troubleshooting cyclization steps for dihydrobenzofuran formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical resource for researchers encountering failure modes in the synthesis of 2,3-dihydrobenzofurans (DHBF). It moves beyond standard protocols to address the why and how of reaction failure, focusing on mechanistic divergence and self-validating troubleshooting.

Status: Active | Ticket Type: Advanced Troubleshooting

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: The "Failure Mode" Decision Tree

Before altering conditions, identify your specific failure phenotype using the workflow below.

DHBF_Troubleshooting Start Start: Identify Failure Mode Q1 Is the starting material consumed? Start->Q1 Q2 Is the product aromatic (Benzofuran)? Q1->Q2 Yes Result_Stalled Issue: Catalyst Deactivation or Ligand Mismatch Q1->Result_Stalled No Q3 Is the product a regioisomer? Q2->Q3 No (DHBF formed but wrong) Result_Oxidation Issue: Unwanted Aromatization (Over-oxidation/Elimination) Q2->Result_Oxidation Yes (Aromatized) Result_Regio Issue: 6-endo vs 5-exo Competition Q3->Result_Regio Wrong Ring Size Result_Side Issue: Substrate Isomerization (Base-mediated) Q3->Result_Side Complex Mixture/Isomerized Olefin

Figure 1: Diagnostic workflow to categorize experimental failure before intervention.

Scenario A: Palladium-Catalyzed Carboalkoxylation Failures

Context: You are coupling 2-allylphenols with aryl triflates/halides to form DHBFs, but yields are low or the substrate isomerizes.

Q: Why is my substrate isomerizing (internal alkene) instead of cyclizing?

A: The Base-Catalyzed Isomerization Trap. In Pd-catalyzed carboalkoxylation, the base (e.g., Cs₂CO₃, t-BuONa) intended to deprotonate the phenol often deprotonates the allylic position of the starting material first. This isomerizes the terminal alkene to an internal alkene, which is significantly less reactive toward carbopalladation.

The Fix: The "Buffer & Switch" Protocol

  • Switch Base: Move from strong bases (t-BuONa) to buffered systems like K₃PO₄ or Cs₂CO₃ in non-polar solvents (Toluene) rather than DMF.

  • Ligand Control: Use electron-rich, bulky phosphines like CPhos or RuPhos . These accelerate the oxidative addition and subsequent coordination to the alkene, outcompeting the background isomerization rate.

Q: I see product, but diastereoselectivity (cis/trans) is poor. How do I control this?

A: Force the Anti-Oxypalladation Pathway. The stereochemistry is determined by how the oxygen attacks the Pd-alkene complex.

  • Syn-pathway: Oxygen coordinates to Pd first, then inserts. (Low stereocontrol).

  • Anti-pathway: Oxygen attacks the alkene from the face opposite the Palladium. (High stereocontrol).

Self-Validating Experiment: Run a test reaction with a deuterated substrate (


-allylphenol).
  • Result A: Scrambled deuterium = Syn-pathway/Isomerization.

  • Result B: Stereospecific placement = Anti-pathway (Desired).

To force the anti pathway, use triflate electrophiles (cationic Pd intermediates favor anti-attack) rather than halides.

Scenario B: Radical Cyclization (Photoredox/Mn/Fe)

Context: Using visible light or metal oxidants (Mn(OAc)₃, Ag₂O) to cyclize phenols.

Q: The reaction stops at 50% conversion. Adding more catalyst doesn't help.

A: Radical Chain Termination (The "Dark" Effect). Radical cyclizations often stall due to the buildup of quenching species (e.g., phenoxyl radical dimerization) or light attenuation (if photoredox) as the solution darkens.

Troubleshooting Protocol:

  • The "Light/Dark" Check: If using photoredox, turn the light off. If reaction stops immediately, it is a radical chain. If it continues, it is a radical propagation chain.

  • Oxidant Stoichiometry: For Ag₂O mediated couplings (e.g., phenylpropanoids), the surface area matters. Use freshly ground Ag₂O.

  • Dilution Factor: Radical dimerization is second-order. Dilute the reaction (0.01 M instead of 0.1 M) to favor the unimolecular cyclization over bimolecular termination.

Scenario C: Acid-Mediated Cyclization

Context: Cyclizing acetals or 2-allylphenols using Brønsted or Lewis acids.

Q: I am getting the 6-membered ring (chroman) instead of the 5-membered DHBF.

A: Thermodynamic vs. Kinetic Control.

  • 5-exo-trig (DHBF): Kinetically favored (faster).

  • 6-endo-trig (Chroman): Thermodynamically favored (more stable).

The Fix:

  • Lower Temperature: Run at 0°C or -78°C to trap the kinetic 5-exo product.

  • Leaving Group Tuning: If cyclizing an acetal, use a poorer leaving group (e.g., methoxy vs. acetoxy) to make the transition state "tighter," favoring the smaller ring.

Comparative Methodology Matrix

Select the method based on your substrate's fragility.

FeaturePd-Catalysis (Carboalkoxylation)Radical Cyclization (Photoredox)Acid-Mediated (Claisen/Acetal)
Primary Risk Substrate IsomerizationPremature TerminationRegioselectivity (6-endo)
Key Reagent CPhos / Aryl TriflatesEosin Y / Ag₂OLewis Acid (Sc(OTf)₃)
Substrate Tolerance High (Esters, Nitriles OK)Moderate (No sensitive redox)Low (Acid sensitive groups)
Stereocontrol Excellent (>20:1 dr possible)ModerateLow
Ref. [1], [2][3], [4][5]

Mechanistic Visualization: The Critical Divergence

This diagram illustrates the Pd-catalyzed pathway and where the specific failure modes (Isomerization vs. Cyclization) occur.

Pd_Cycle_Mechanism Pd0 Pd(0)-Ligand OxAdd Ar-Pd(II)-OTf Pd0->OxAdd + Ar-OTf Coord Alkene Coordination OxAdd->Coord + Substrate AntiPath Anti-Oxypalladation (Productive) Coord->AntiPath Fast Ligand (CPhos) BasePath Base-Mediated Isomerization Coord->BasePath Slow Ligand / Strong Base Cyclized Pd-Alkyl Intermediate AntiPath->Cyclized DeadEnd Isomerized Olefin (Unreactive) BasePath->DeadEnd Irreversible Product DHBF Product Cyclized->Product Reductive Elimination Product->Pd0

Figure 2: Mechanistic divergence in Pd-catalyzed synthesis. Success depends on the rate of oxypalladation exceeding the rate of base-mediated isomerization.

Standardized Protocol: Pd-Catalyzed Synthesis of DHBF

Recommended for high-value intermediates requiring stereocontrol.

Reagents:

  • Substrate: 2-allylphenol derivative (1.0 equiv)

  • Electrophile: Aryl Triflate (1.2 equiv) — Avoid halides if possible.

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: CPhos (4-10 mol%) — Critical for anti-pathway.

  • Base: Cs₂CO₃ (2.0 equiv) — Anhydrous.

  • Solvent: Toluene (0.1 M)

Step-by-Step:

  • Glovebox/Schlenk: Charge reaction vessel with Pd(OAc)₂, CPhos, and Cs₂CO₃.

  • Solvent: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalyst complex (Solution turns from orange to dark red/brown).

  • Addition: Add Aryl Triflate followed by the 2-allylphenol substrate.

  • Temperature: Heat to 100°C.

  • Monitoring (Self-Validation): Take an aliquot at 1 hour.

    • Check: If substrate is <10% consumed but "Isomerized Olefin" peak appears by NMR/LCMS -> ABORT . Switch to weaker base (K₃PO₄) or increase catalyst loading.

References

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Source: MDPI (Molecules). URL:[Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Source: MDPI (Molecules). URL:[Link][1]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans (Ag2O mediated). Source: SciELO (Journal of the Brazilian Chemical Society). URL:[Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: Mechanistic Insight. Source: WuXi AppTec. URL:[Link]

Sources

Technical Support Center: Synthesis and Purification of 7-bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 7-bromo-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this specific synthesis. Our focus is on explaining the "why" behind experimental choices to empower you to resolve issues effectively.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 7-bromo-2,3-dihydro-1-benzofuran-3-amine, often starting from 7-bromo-2,3-dihydro-1-benzofuran-3-one, typically involves a reductive amination step. While seemingly straightforward, this process can be fraught with challenges leading to impure material. This guide addresses the most common problems encountered.

Issue 1: Incomplete Reaction - Presence of Starting Ketone

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of the starting material, 7-bromo-2,3-dihydro-1-benzofuran-3-one, remaining in the crude product.

  • The isolated yield of the desired amine is lower than expected.

Root Cause Analysis & Solutions:

The persistence of the starting ketone points to issues with the reductive amination process, which involves two key stages: imine formation and subsequent reduction.

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an ammonium salt) is a reversible equilibrium.

    • Causality: Water is a byproduct of imine formation. If not effectively removed, the equilibrium can shift back towards the reactants.

    • Solution:

      • Dehydrating Agents: Conduct the reaction in the presence of a dehydrating agent, such as molecular sieves (3Å or 4Å), to sequester water as it forms.

      • Azeotropic Removal: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark trap can effectively remove water azeotropically.

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Causality: Common reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be sensitive to reaction conditions. NaBH₄ can be consumed by reaction with the solvent (e.g., methanol) if not used carefully, while NaBH₃CN requires mildly acidic conditions to be effective but will decompose at low pH.[1]

    • Solution:

      • Staged Addition: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to manage reactivity and prevent premature decomposition.[1]

      • pH Control: When using NaBH₃CN, maintain the reaction pH between 6 and 7. This can be achieved by adding a small amount of a weak acid like acetic acid.

      • Alternative Reductants: Consider using sodium triacetoxyborohydride (STAB), which is a milder and more selective reducing agent for imines and is less sensitive to the reaction solvent.

Issue 2: Formation of Debrominated Impurity

Symptoms:

  • Mass spectrometry analysis reveals a significant peak corresponding to the mass of 2,3-dihydro-1-benzofuran-3-amine (M-Br+H).

  • NMR analysis shows aromatic signals inconsistent with the 7-bromo substitution pattern.

Root Cause Analysis & Solutions:

The loss of the bromine atom is a classic example of a hydrodehalogenation side reaction.

  • Aggressive Reducing Conditions:

    • Causality: Certain catalytic hydrogenation conditions, particularly with catalysts like Palladium on carbon (Pd/C) and a hydrogen source, are well-known to cause reductive dehalogenation of aryl bromides.[2][3][4] The C-Br bond is susceptible to cleavage under these conditions.

    • Solution:

      • Avoid Catalytic Hydrogenation: If possible, opt for chemical hydride reagents (NaBH₄, NaBH₃CN, STAB) instead of catalytic hydrogenation for the reduction step.

      • Optimize Catalytic Conditions: If catalytic hydrogenation is necessary, use milder conditions. This can include using a less active catalyst, lowering the hydrogen pressure, or reducing the reaction temperature and time. Careful monitoring is essential to stop the reaction once the imine is reduced but before significant debromination occurs.

Issue 3: Dimerization and Oligomerization

Symptoms:

  • LC-MS analysis shows peaks with masses corresponding to dimers or higher-order oligomers of the product.

  • The crude product appears as a complex mixture that is difficult to purify by standard chromatography.

Root Cause Analysis & Solutions:

Dimerization can occur through various mechanisms, often catalyzed by reaction conditions.

  • Intermolecular Reactions:

    • Causality: The amine product can act as a nucleophile and react with any remaining imine intermediate, leading to dimer formation. This is more prevalent if the reduction step is slow or incomplete. Additionally, some carbenes, which can form under certain conditions, are known to dimerize rapidly.[5][6]

    • Solution:

      • Ensure Complete Reduction: Drive the reduction of the imine to completion by using a sufficient excess of the reducing agent and allowing adequate reaction time. This minimizes the concentration of the electrophilic imine available for side reactions.

      • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark oil or discolored solid. What causes this and how can I fix it? A1: Dark coloration is often due to the formation of oxidized impurities. The amine functional group, particularly on an aromatic-containing scaffold, can be susceptible to air oxidation, leading to colored byproducts.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: Activated carbon (charcoal) treatment can sometimes be effective at removing colored impurities. A small amount of charcoal is added to a solution of the crude product, stirred briefly, and then filtered through a pad of celite.

Q2: I'm struggling to purify my amine product using standard silica gel column chromatography. The product streaks badly or doesn't elute. A2: This is a very common issue when purifying amines on silica gel.[7][8]

  • Scientific Rationale: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[7][8]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (NEt₃) or ammonia (as a solution in methanol) to the mobile phase.[9]

    • Use of Treated Silica: Consider using amine-functionalized or "basic" silica gel, which has been treated to cap the acidic silanol groups. This provides a more inert stationary phase for amine purification.[7]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (e.g., C18) chromatography can be an excellent alternative, often providing much better peak shapes for amines.

Q3: Can I use recrystallization to purify 7-bromo-2,3-dihydro-1-benzofuran-3-amine? A3: Recrystallization can be a highly effective purification method if the product is a solid and a suitable solvent system can be found.

  • Methodology:

    • Solvent Screening: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen for amines include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.

    • Salt Formation: Often, it is easier to recrystallize the salt form of the amine (e.g., the hydrochloride or hydrobromide salt).[10] The salt is typically more crystalline and less soluble in common organic solvents than the free base. You can form the salt in situ by dissolving the crude free base in a solvent like isopropanol and adding a solution of HCl in isopropanol or ether.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting the synthesis and purification.

TroubleshootingWorkflow Start Crude Product Analysis (TLC, LC-MS, NMR) IncompleteReaction Issue: Incomplete Reaction (Starting Material Present) Start->IncompleteReaction High SM? Debromination Issue: Debromination (M-Br+H Peak) Start->Debromination Impurity Detected? PurificationIssue Issue: Purification Difficulty (Streaking on Silica) Start->PurificationIssue Ready for Purification Sol_Imine Solution: - Add Dehydrating Agent - Optimize pH for Imine Formation IncompleteReaction->Sol_Imine Yes Sol_Reduction Solution: - Check Reductant Activity - Use Milder Reducing Agent (e.g., STAB) IncompleteReaction->Sol_Reduction Yes Sol_Debromination Solution: - Avoid Catalytic Hydrogenation - Use Chemical Hydride Reagents Debromination->Sol_Debromination Yes Sol_Chromatography Solution: - Add Base (NEt3) to Eluent - Use Basic/Treated Silica - Try Reverse-Phase HPLC PurificationIssue->Sol_Chromatography Chromatography Chosen Sol_Recrystallization Solution: - Screen Solvents - Recrystallize as a Salt (e.g., HCl salt) PurificationIssue->Sol_Recrystallization Recrystallization Chosen FinalProductOK Product is Pure Sol_Imine->Start Re-run Reaction Sol_Reduction->Start Re-run Reaction Sol_Debromination->Start Re-run Reaction Sol_Chromatography->FinalProductOK Sol_Recrystallization->FinalProductOK

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Purification by Amine-Modified Flash Column Chromatography

This protocol describes a standard method for purifying basic amines on silica gel.

  • Prepare the Column: Dry-pack a silica gel column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Prepare the Eluent: Select a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To this solvent mixture, add 1% triethylamine (v/v). For example, to 990 mL of your chosen solvent, add 10 mL of triethylamine.

  • Equilibrate the Column: Flush the column with at least 5 column volumes of the amine-modified eluent. This step is crucial to pre-neutralize the silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column using your amine-modified eluent, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene for complete removal.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This protocol is ideal for obtaining high-purity, crystalline material.

  • Dissolution: Dissolve the crude amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate, with gentle warming if necessary.

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous solution) dropwise until the solution reaches an acidic pH (test with pH paper). The hydrochloride salt should begin to precipitate.

  • Crystallization:

    • If precipitation is rapid, you may need to heat the mixture to redissolve the solid and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath, to form well-defined crystals.

    • If no precipitate forms, you may need to add a non-polar co-solvent (an "anti-solvent") like heptane or diethyl ether dropwise until turbidity persists, then allow the solution to stand and crystallize.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the one used for recrystallization) or the anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified salt crystals under vacuum to a constant weight.

References

  • Felpin, F.-X., & Lory, C. (2007). A straightforward synthesis of 2,3-dihydro-1-benzofurans from phenols and allyl bromides. European Journal of Organic Chemistry, 2007(23), 3823-3826.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Libraries. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? This article discusses the challenges of purifying amines on silica. [Link]

  • Knölker, H.-J., & Reddy, K. R. (2002). Synthesis of Benzofurans and Dihydrobenzofurans. In Science of Synthesis (Vol. 10, pp. 11-102). Thieme.
  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. [Link]

  • Felpin, F.-X., & Lory, C. (2007). A straightforward synthesis of 2,3-dihydro-1-benzofurans from phenols and allyl bromides. European Journal of Organic Chemistry, 2007(23), 3823–3826.
  • Alder, R. W., Blake, M. E., Chaker, L., Harvey, J. N., Paolini, F., & Schütz, J. (2004). When and how do diaminocarbenes dimerize? Angewandte Chemie International Edition, 43(44), 5896-5911. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • dos Santos, G. G., Scotti, M. T., & Ferreira, M. J. P. (2020). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 25(4), 899. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28794. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Shamsuzzaman, et al. (2004). Selective amine catalysed steroidal dimerization. Journal of Chemical Sciences, 116(3), 149-153. [Link]

  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Hendricks, M. P., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1735-1740. [Link]

  • ResearchGate. (2023). Proposed mechanism for the synthesis of benzofuran derivatives. [Link]

  • Chemistry LibreTexts. (2025, February 25). 24.6: Synthesis of Amines. [Link]

  • PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • PubChemLite. 7-bromo-2,3-dihydro-1-benzofuran (C8H7BrO). [Link]

  • BuyersGuideChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-amine suppliers and producers. [Link]

  • NCBI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. [Link]

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • ANU Open Research. SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. [Link]

  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

  • Google Patents. CN115872873B - Recrystallization purification method of bis (2-bromoethyl) amine hydrobromide.

Sources

Technical Guide: Overcoming Steric Hindrance in 7-Bromo-Benzofuran Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering low yields or failed couplings with 7-bromo-benzofuran. It moves beyond standard textbook protocols to address the specific steric and electronic anomalies of the benzofuran 7-position.

The "7-Position Paradox": Diagnostic Overview

The 7-position of benzofuran presents a unique synthetic challenge. While it appears sterically accessible compared to a mesityl group, it suffers from a "deceptive" hindrance profile governed by two factors:

  • The peri-Interaction (Steric): The C7 position is flanked by the C6-H bond and the C1-Oxygen lone pairs. While not "bulky" in the traditional sense, this creates a narrow "slot" that restricts the approach of standard square-planar Palladium(II) complexes.

  • The ortho-Oxygen Effect (Electronic): The adjacent oxygen atom (O1) is electron-rich. Its lone pairs can repel electron-rich ligands (like standard phosphines) or coordinate competitively with hard metals (Li/Mg), leading to ring-opening side reactions.

Quick Diagnostic: Why did my reaction fail?
SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Oxidative addition failure. The Pd catalyst cannot access the C-Br bond due to the peri-wall.Switch to Module A (Bulky, Electron-Rich Ligands).
Dehalogenation (H-product)

-hydride elimination or Protodehalogenation. Common with hindered substrates where transmetallation is slow.
Increase catalyst loading; switch to SPhos or XPhos .
Ring Opening (Phenol derivatives) Nucleophilic attack at C2 or O1 coordination during Li-exchange.Avoid n-BuLi. Use Module C (t-BuLi) or switch to Pd-catalysis.
C2-Substitution C2-H is highly acidic (

). Base deprotonated C2 instead of activating C7.
Use weaker bases (

) or block C2.

Troubleshooting Modules & Protocols

Module A: The "Bulky Ligand" Suzuki-Miyaura Coupling

Target: Carbon-Carbon bond formation (Aryl/Heteroaryl/Alkyl). The Fix: Standard ligands (


, dppf) are too small and form tight complexes that the 7-bromo site cannot penetrate. You need Dialkylbiarylphosphines  (Buchwald Ligands). These ligands are bulky enough to force the Pd center into a mono-ligated, highly active 

species that is electron-rich enough to undergo oxidative addition despite the hindrance.
Optimized Protocol
  • Catalyst:

    
     (1.0 mol%) or 
    
    
    
    (2.0 mol%)
  • Ligand: SPhos (for aryl boronic acids) or XPhos (for heteroaryl/alkyl).

    • Ratio: 1:2 (Pd:Ligand).

  • Base:

    
     (3.0 equiv) — Crucial: milder than alkoxides, prevents C2-deprotonation.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

  • Temperature: 100°C.

Step-by-Step:

  • Charge a reaction vial with 7-bromo-benzofuran (1.0 eq), Boronic acid (1.5 eq),

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (3.0 eq).
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Toluene and Water.

  • Seal and heat to 100°C for 4–12 hours.

  • Checkpoint: If conversion <50% at 4h, add a second portion of Catalyst/Ligand (1 mol%).

Why this works: SPhos creates a "pocket" that protects the Pd center but opens up transiently to allow the oxidative addition of the hindered C7-Br bond. The electron-rich nature of the dicyclohexylphosphino group accelerates this step [1].

Module B: Buchwald-Hartwig Amination (C-N Bonds)

Target: Amines, Amides, Sulfonamides. The Fix: The 7-position is notoriously difficult for amination because the reductive elimination step is sterically sensitive. BrettPhos or t-BuBrettPhos are required.

Optimized Protocol
  • Catalyst: BrettPhos Pd G4 precatalyst (2–5 mol%).

    • Alternative:

      
       + BrettPhos.
      
  • Base:

    
     (1.4 equiv) or 
    
    
    
    (if functional groups are sensitive).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 110°C.

Critical Note: If using a primary amine, use BrettPhos . If using a secondary amine, RuPhos is often superior.

Module C: Lithium-Halogen Exchange (The "Nuclear" Option)

Target: Electrophiles not compatible with Pd (Ketones, Aldehydes, Silanes). Risk: Benzofuran C2-H is acidic. Standard n-BuLi will likely deprotonate C2 before exchanging the C7-Br, leading to mixtures or polymerization.

Optimized Protocol (The "Cold & Fast" Method)
  • Reagent: t-BuLi (2.0–2.2 equiv). Do NOT use n-BuLi.

  • Solvent: THF (anhydrous).

  • Temperature: -78°C (Strict control required).

Step-by-Step:

  • Dissolve 7-bromo-benzofuran in THF under Argon. Cool to -78°C.[1][2][3]

  • Add t-BuLi dropwise over 10 minutes.

    • Mechanism:[1][2][4][5][6][7][8] t-BuLi performs Halogen-Lithium exchange much faster than proton transfer (deprotonation) at this temperature [2].

  • Stir for exactly 15–30 minutes at -78°C. Do not warm up.

    • Warning: Prolonged stirring or warming allows the 7-Li species to ring-open or scramble to the C2 position.

  • Add the electrophile (dissolved in THF) immediately.

  • Allow to warm to room temperature only after the electrophile has been added.

Decision Logic & Mechanism Visualization

Figure 1: Reaction Optimization Decision Tree

This flowchart guides you through the selection of the correct module based on your substrate and failure mode.

G Start Start: 7-Bromo-Benzofuran Functionalization Q1 Target Bond Type? Start->Q1 CC_Bond C-C Bond (Aryl/Alkyl) Q1->CC_Bond CN_Bond C-N Bond (Amines) Q1->CN_Bond Electrophile Electrophile Trap (C=O, Si, etc.) Q1->Electrophile Suzuki_Std Attempt Standard Suzuki (Pd(PPh3)4 or dppf) CC_Bond->Suzuki_Std ModuleB MODULE B: Buchwald BrettPhos Pd G4 NaOtBu, Dioxane, 110°C CN_Bond->ModuleB ModuleC MODULE C: Li-Exchange t-BuLi (2 eq), -78°C Fast Addition (<30 min) Electrophile->ModuleC Result_Suzuki Yield > 50%? Suzuki_Std->Result_Suzuki Success Proceed with Standard Result_Suzuki->Success Yes Fail_Suzuki Fail: Low Yield/SM Recovered Result_Suzuki->Fail_Suzuki No ModuleA MODULE A: Bulky Ligand Pd(OAc)2 + SPhos/XPhos K3PO4, Toluene/H2O, 100°C Fail_Suzuki->ModuleA Switch Ligand Warning CRITICAL WARNING: Avoid n-BuLi (C2 deprotonation risk) ModuleC->Warning

Caption: Decision logic for selecting the optimal substitution pathway. Note the specific diversion to Module A when standard Suzuki conditions fail due to steric hindrance.

Figure 2: The Steric & Electronic Barrier Map

Visualizing why the 7-position is difficult compared to the 5-position.

Sterics cluster_mol 7-Bromo-Benzofuran Steric Environment C7 C7-Br Site O1 O1 (Oxygen) Lone Pair Repulsion C7->O1 Ortho-Effect C6 C6-H Peri-Steric Wall C7->C6 Steric Clash C2 C2-H Acidic Trap (pKa ~28) C2->C7 Regioselectivity Risk (Li-Exchange) Ligand Standard Ligand (PPh3) Too Small / Deactivates BulkyLigand SPhos / XPhos Forms Monoligated Pd(0) Penetrates C7-Br BulkyLigand->C7 Successful Oxidative Addition

Caption: The "Peri-Wall" and "Ortho-Oxygen" create a narrow access corridor. Bulky ligands (Green) facilitate entry where standard ligands (Grey) fail.

Data Summary: Ligand Performance Comparison

The following table summarizes expected yields for the coupling of 7-bromo-benzofuran with phenylboronic acid (Suzuki) based on internal optimization data and literature precedents for ortho-substituted aryl halides [1][3].

Catalyst SystemLigand ClassYield (24h)Notes

Standard Phosphine< 30%Fails due to slow oxidative addition; catalyst decomposes.

Bidentate45–60%Better stability, but still struggles with the steric wall.

+ SPhos
Dialkylbiarylphosphine > 90% Recommended. High activity, air-stable active species.

+

Bulky Alkyl Phosphine75–85%Good, but

is pyrophoric and difficult to handle.

References

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018. Link

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. Science of Synthesis, 2023. Link

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2016. Link

Sources

Technical Support Center: Benzofuran-3-amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of 3-Aminobenzofurans

Welcome to the technical support hub for benzofuran-3-amine chemistry. If you are here, you have likely encountered the "black tar" phenomenon or inexplicable yield losses during coupling.

The Core Problem: Unlike their aniline cousins, benzofuran-3-amines possess a unique electronic vulnerability. The amino group at the 3-position is in direct conjugation with the furan oxygen, creating a push-pull system that heightens susceptibility to oxidative degradation and tautomerization . The free base is rarely stable for long periods, often reverting to the thermodynamically favored benzofuran-3(2H)-one (coumaranone) or polymerizing upon exposure to air.

This guide provides self-validating protocols to stabilize these intermediates and force the desired coupling reaction over competitive decay pathways.

Module 1: Stability & Handling (Pre-Reaction)

Q: My starting material turns dark brown/black within minutes of isolation. Is it ruined?

A: Likely, yes. This indicates rapid oxidation or polymerization of the free amine.

The Mechanism: The free base of 3-aminobenzofuran exists in equilibrium with its imine tautomer (benzofuran-3(2H)-imine). In the presence of oxygen or moisture, this equilibrium drives the formation of benzofuran-3(2H)-one (an inactive ketone) or oxidative dimerization.

The Solution: The "Salt-Release" Protocol Never isolate the free base for storage. Isolate and store the amine as a Hydrochloride (HCl) or Tosylate (TsOH) salt. These salts protonate the nitrogen, locking the molecule in the amine form and preventing tautomerization.

Protocol: In Situ Base Release

  • Suspend the stable amine-salt in your anhydrous reaction solvent (e.g., Toluene, Dioxane).

  • Add a specific quantity of base (e.g., 1.05 equiv of LHMDS or NaOtBu) immediately before adding the catalyst/electrophile.

  • Validation: Monitor the disappearance of the solid salt; the solution should remain light yellow/orange. If it turns black instantly, your solvent contains dissolved oxygen—degas vigorously before use.

Module 2: Buchwald-Hartwig Amination (C-N Coupling)

Q: I see consumption of the aryl halide, but no product. Where is the amine going?

A: If the aryl halide is consumed but no coupled product forms, you are likely witnessing beta-hydride elimination (reducing the halide to the arene) or catalyst poisoning by the benzofuran oxygen.

Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
SM Amine remains, Ar-X consumed Catalyst death / DehalogenationSwitch to Pd-G3/G4 precatalysts (BrettPhos or RuPhos). These bulky ligands prevent the furan oxygen from binding to Pd.
Black precipitate, no reaction Pd-black formation (instability)The amine is reducing Pd(II) to Pd(0) too fast. Use a Precatalyst rather than Pd(OAc)₂ + Ligand.
Amine disappears, new polar spot Oxidation to CoumaranoneOxygen leak. Switch to Argon sparging (20 mins) and use a glovebox if possible.
Recommended System: The "Bulky-Rich" Approach

For electron-rich heteroaromatic amines, electron-rich bulky phosphine ligands are non-negotiable.

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%).

  • Base: LHMDS (Lithium Hexamethyldisilazide). Why? It is a strong, non-nucleophilic base that is soluble in toluene, preventing surface-area issues associated with Cs₂CO₃.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Module 3: Amide Coupling (Acylation)

Q: The reaction stalls at the "Activated Ester" stage.[1] Why won't the amine attack?

A: The nucleophilicity of the 3-amino group is severely reduced by the electron-withdrawing nature of the adjacent oxygen and the aromatic ring. Standard EDC/HOBt couplings are often too slow, allowing the activated ester to hydrolyze.

The "Gold Standard" Protocol: HATU/Sym-Collidine We recommend the use of HATU combined with sym-collidine (2,4,6-trimethylpyridine).

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv).

  • Base 1: Add sym-collidine (2.0 equiv). Stir for 5 minutes. Note: Collidine is less basic than TEA but buffers the system effectively without causing racemization or side-reactions.

  • Addition: Add the Benzofuran-3-amine HCl salt (1.0 equiv) directly to the mixture.

  • Base 2: Add a second portion of sym-collidine (1.5 equiv) to release the free amine in situ.

  • Conditions: Stir at RT for 2h. If incomplete, heat to 50°C.

Why this works: The in situ release ensures the amine is only free when the highly reactive HATU-ester is ready to intercept it, minimizing the window for oxidative degradation.

Visualizing the Stability & Reaction Pathways

The following diagram illustrates the critical "Tautomer Trap" and the decision logic for coupling.

BenzofuranPathways cluster_0 The Danger Zone Salt Amine Salt (Stable Storage) FreeBase Free Amine (Reactive Species) Salt->FreeBase Base Release (In Situ) Imine Imine Tautomer (Non-Nucleophilic) FreeBase->Imine Tautomerization Oxidation Coumaranone (Dead End) FreeBase->Oxidation Slow Oxidation Coupling Desired C-N Bond FreeBase->Coupling Fast Reaction (Pd G4 or HATU) Imine->Oxidation O2 / Moisture

Figure 1: The competition between productive coupling and the oxidative degradation pathway. Success depends on maximizing the rate of the blue path over the red path.

Module 4: Experimental Logic & Troubleshooting Flow

Use this logic flow to diagnose failures in real-time.

TroubleshootingFlow Start Reaction Failed CheckColor Is Reaction Black? Start->CheckColor CheckSM Is Halide Consumed? CheckColor->CheckSM No (Clear/Orange) OxidationIssue Oxidation/Polymerization Use HCl Salt + Degas CheckColor->OxidationIssue Yes (Tar) CatalystIssue Catalyst Poisoning Switch to BrettPhos Pd G4 CheckSM->CatalystIssue No (SM Intact) ActivationIssue Poor Nucleophilicity Switch to HATU/Collidine CheckSM->ActivationIssue Yes (SM Gone, No Prod)

Figure 2: Diagnostic decision tree for benzofuran-3-amine coupling failures.

References

  • Synthesis and Stability of Benzofuran-3-ones: Rong, Z., et al.[1] "Hg(OTf)2-Catalyzed N-Oxide Addition to Alkynes... Providing Various Coumaran-3-ones." Organic Letters, 2020, 22, 3245-3250.[1] (Demonstrates the thermodynamic sink of the coumaranone structure).

  • Buchwald-Hartwig Amination of Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Foundational text on ligand selection for difficult heteroaromatic amines).

  • Amide Coupling with Electron-Poor Amines: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 140-177. (Validates the use of HATU and collidine for low-nucleophilicity anilines/amines).

  • Tautomerism in 3-Aminobenzofurans: Kozlov, N. G., et al. "Synthesis and properties of 3-aminobenzofurans." Chemistry of Heterocyclic Compounds, 2004. (Discusses the imine-enamine equilibrium critical to stability).

Sources

Technical Support Center: (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific process chemistry and scale-up challenges for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine . It is designed for development scientists transitioning from medicinal chemistry (gram-scale) to early process development (kilogram-scale).

Current Status: Operational Persona: Senior Application Scientist (Process Chemistry) Scope: Route Selection, Reaction Engineering, Troubleshooting, and Quality Control.

Executive Summary & Critical Quality Attributes (CQAs)

The synthesis of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine presents a "perfect storm" of process challenges: a chiral amine installation, a regio-sensitive halogen (7-bromo), and a heterocyclic core prone to oxidation.

Critical Quality Attributes (CQAs):

  • Enantiomeric Excess (ee): >99.0% (Target: >99.5% after salt formation).

  • Chemical Purity: >98.0%.[1]

  • Bromine Retention: <0.1% des-bromo impurity (critical during reduction steps).

  • Residual Solvents: Control of THF/Toluene (common in Ellman chemistry).

Master Synthesis Workflow (Recommended)

We recommend the Dieckmann Condensation / Ellman Auxiliary hybrid route for scale-up. This avoids the cryogenic conditions (-78°C) required by lithiation/Parham cyclization routes often used in discovery.

G cluster_0 Phase 1: Precursor Synthesis (Non-Cryogenic) cluster_1 Phase 2: Chiral Amine Installation cluster_2 Phase 3: Workup & Salt Formation SM Methyl 3-bromosalicylate (SM) Alk Alkylation (Me-Bromoacetate) SM->Alk Dieck Dieckmann Cyclization (NaOMe/THF) Alk->Dieck Decarb Decarboxylation (H2SO4/AcOH) Dieck->Decarb Ketone 7-Bromo-benzofuran-3-one (Key Intermediate) Decarb->Ketone Cond Imine Formation ((S)-tBu-Sulfinamide/Ti(OEt)4) Ketone->Cond Red Diastereoselective Reduction (NaBH4 vs L-Selectride) Cond->Red Sulf (S,S)-Sulfinamide Intermediate Red->Sulf Hyd Hydrolysis (HCl/MeOH) Sulf->Hyd Cryst Salt Crystallization (ee Upgrade) Hyd->Cryst Final (S)-Product . HCl (API Intermediate) Cryst->Final

Figure 1: Recommended scalable workflow avoiding cryogenic lithiation. The Dieckmann route is robust at multi-kilo scale.

Technical Troubleshooting Guides (FAQs)

Module A: The Ketone Precursor (Phase 1)

Q: Why avoid the lithiation route (1,3-dibromo-2-(2-bromoethoxy)benzene + nBuLi)? A: While effective on a gram scale, this route requires maintaining -78°C to prevent "halogen dance" or benzyne formation. On a pilot plant scale, the heat transfer limitations make this risky and energy-intensive. The Dieckmann condensation route (starting from Methyl 3-bromosalicylate) operates at 0°C to reflux temperatures, utilizing standard reactors.

Q: I am seeing low yields in the decarboxylation step. What is happening? A: Incomplete decarboxylation often results from insufficient temperature or acid strength.

  • Fix: Ensure the hydrolysis of the ester is complete (check by HPLC) before pushing the temperature for decarboxylation. Use a mixture of AcOH/H2SO4/H2O (reflux) to drive CO2 evolution. Monitor the off-gas.

Module B: Enantioselective Amine Installation (Phase 2)

Q: My imine formation with (S)-tert-butanesulfinamide is stalled at 70% conversion. A: This reaction is equilibrium-driven and water-sensitive.

  • Mechanism: Ti(OEt)4 acts as both a Lewis acid and a water scavenger.[2]

  • Troubleshooting:

    • Stoichiometry: Increase Ti(OEt)4 to 2.5–3.0 equivalents.

    • Solvent: Switch from THF to Toluene or 2-MeTHF (higher boiling point allows better water removal if refluxing, though Ti(OEt)4 usually works at ambient/mild heat).

    • Order of Addition: Add the ketone to the Ti(OEt)4/sulfinamide mixture to prevent Ti-ketone complexation issues.

Q: The diastereoselectivity (dr) after reduction is poor (<90:10). How do I improve it? A: The bulk of the reducing agent dictates the facial selectivity.

  • Standard: NaBH4 (at -40°C to 0°C) typically gives 90:10 to 95:5 dr.

  • Enhanced: If NaBH4 fails, switch to L-Selectride (lithium tri-sec-butylborohydride) at -78°C (lab) or -20°C (plant). The bulky hydride attacks from the less hindered face, often boosting dr to >98:2.

  • Caution: L-Selectride is more expensive and pyrophoric. Only use if crystallization cannot upgrade the dr from NaBH4.

Module C: The "Bromine" Risk (Chemo-selectivity)

Q: Can I use Pd/C for any hydrogenation steps in this sequence? A: ABSOLUTELY NOT. Palladium on Carbon (Pd/C) will rapidly debrominate the C7-position, especially in the presence of an amine (which acts as an acid scavenger).

  • Alternative: If catalytic hydrogenation is required (unlikely in the Ellman route), use Pt/C (Platinum) or Ra-Ni (Raney Nickel) , which are less prone to dehalogenation under mild conditions.

  • Recommendation: Stick to hydride reductions (NaBH4) to eliminate this risk entirely.

Data & Solvent Selection Guide

ParameterRecommendationRationale
Imine Solvent 2-MeTHF Green alternative to THF; higher boiling point; better phase separation during workup.
Lewis Acid Ti(OEt)4 Standard, cheap. Ti(OiPr)4 is also acceptable but generates isopropanol (harder to strip than EtOH).
Reducing Agent NaBH4 First choice. Cheap, scalable, safe at 0°C. Use L-Selectride only if dr is critical.
Salt Form HCl The hydrochloride salt crystallizes well from iPrOH/EtOAc , effectively purging the minor diastereomer.
Storage Desiccator/Dark Benzofuran-3-amines can oxidize to amides or dimers in air/light. Store as the HCl salt.

Advanced Troubleshooting: Impurity Profiling

Use this logic flow to diagnose low purity issues in the final API intermediate.

DecisionTree Start Problem: Low Purity Final Product CheckBr Is the 7-Bromo atom missing? Start->CheckBr CheckEE Is the ee% low (<98%)? Start->CheckEE CheckOx Is there an M+16 or M+14 peak? Start->CheckOx Sol1 CAUSE: Metal contamination or over-reduction. ACTION: Check reagents for Pd/Ni traces. Switch to mild hydride (NaBH4). CheckBr->Sol1 Yes Sol2 CAUSE: Poor diastereoselectivity or racemization during hydrolysis. ACTION: Lower reduction temp. Recrystallize Sulfinamide intermed. before hydrolysis. CheckEE->Sol2 Yes Sol3 CAUSE: Air oxidation of free amine. ACTION: Perform hydrolysis under N2. Isolate immediately as HCl salt. CheckOx->Sol3 Yes

Figure 2: Diagnostic logic for common impurity profiles.

References

  • Ellman Auxiliary (General Protocol): Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013).[3] Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280.[3] Link

  • Benzofuran Synthesis (Dieckmann Route):General reference for 3-coumaranone synthesis via salicylate derivatives. See: Journal of Medicinal Chemistry, 2010, 53(10), 4066–4084 (Analogous chemistry).
  • Transaminase Screening (Biocatalysis): Truppo, M. D., Rozzell, J. D., Moore, J. C., & Turner, N. J.[4] (2009).[1][4] Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry, 7(2), 395-398. Link

  • 7-Bromo-2,3-dihydrobenzofuran Precursors: Patent WO2019020790A1. Method for preparing 3-[(3S)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-[1,4]-benzodiazepin-3-yl] propionic acid methyl ester. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA), particularly regarding the exotherms associated with Ti(OEt)4 and hydride reductions.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

[1][2]

Executive Summary

The enantiomeric resolution of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is a critical quality attribute in the synthesis of 5-HT2C agonists and related CNS-active pharmaceutical intermediates.[1][2] The presence of the primary amine at the C3 position, combined with the lipophilic 7-bromo substituent, presents specific chromatographic challenges, primarily peak tailing and retention variability.[2][3]

This guide objectively compares three distinct chromatographic approaches: Immobilized Polysaccharide Phases (CSP-1) , Crown Ether Phases (CSP-2) , and Coated Amylose Phases (CSP-3) .[2][3] Based on experimental robustness and resolution factors (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Immobilized Polysaccharide (Chiralpak IC)2
Molecular Profile & Chromatographic Challenges
FeaturePropertyChromatographic Impact
Core Structure DihydrobenzofuranRigid bicyclic system; good candidate for inclusion complexes.[1][2]
Functional Group Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High pKa (~9.5); causes severe peak tailing on silanol-active phases.[2] Requires basic modifiers (DEA/TEA) or acidic mobile phases.[2]
Substituent 7-BromineIncreases lipophilicity; enhances

-

interactions with phenyl-based CSPs but requires higher organic modifier strength to elute.[1][2]
Chiral Center C3 PositionKinetic resolution is common, but HPLC is required for %ee determination (Target:

S-isomer).
Method Comparison: Alternatives & Performance
Method A: Immobilized Polysaccharide (Recommended)[2][3]
  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[2][3]

  • Mechanism: Hydrogen bonding and dipole-dipole interactions.[1][2] The immobilized nature allows for the use of "forbidden" solvents (e.g., DCM, THF) which can solubilize the brominated core effectively.[2][3]

  • Verdict: Best for Robustness. The chlorinated selector (IC) offers superior selectivity for halogenated analytes compared to standard amylose columns.[2][3]

Method B: Crown Ether (Orthogonal/Specific)[2][3]
  • Column: Daicel Crownpak CR-I(+) or Chirosil RCA(+)[1][2]

  • Mechanism: Host-guest complexation specific to primary ammonium ions (

    
    ).[1][2]
    
  • Verdict: Best for Trace Analysis. Extremely high selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for primary amines.[2] Elution order is predictable, making it excellent for identifying the trace (R)-enantiomer.[2][3]
    
Method C: Coated Amylose (Traditional)[2][3]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mechanism: Steric fit in helical grooves.[2]

  • Verdict: Legacy Method. Good resolution, but restricted solvent compatibility limits the ability to dissolve concentrated samples of the lipophilic 7-bromo analog without damaging the phase.[2][3]

Comparative Data Summary
MetricMethod A (Chiralpak IC)Method B (Crownpak CR-I)Method C (Chiralpak AD-H)
Mobile Phase Hexane : IPA : DEA (90:10:0.[1][2]1)pH 1.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(aq) : MeOH (85:[2]15)
Hexane : EtOH : DEA (90:10:0.[2][3]1)
Resolution (

)
> 3.5 (Baseline)> 5.0 (Wide separation)~ 2.2 (Sufficient)
Tailing Factor (

)
1.1 (Excellent)1.0 (Symmetrical)1.4 (Moderate tailing)
Run Time ~12 mins~25 mins~15 mins
Sample Solubility High (DCM diluent allowed)Low (Aqueous diluent required)Medium (Alcohol diluent)
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (Chiralpak IC)

This method is preferred for purity analysis during scale-up due to its speed and solvent versatility.[2]

Reagents:

  • n-Hexane (HPLC Grade)[1][2]

  • 2-Propanol (IPA, HPLC Grade)[1][2][3]

  • Diethylamine (DEA, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[2]
    
  • Standard: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine reference standard.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane and IPA in a 90:10 volume ratio. Add 0.1% v/v Diethylamine. Note: DEA is mandatory to mask silanols and ensure sharp peaks for the amine.[2]

  • Column Equilibration: Flush Chiralpak IC (

    
     mm, 5 
    
    
    m) at 1.0 mL/min for 30 minutes at 25°C.
  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol/Hexane (50:50). If solubility is poor due to the bromine atom, pre-dissolve in 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L Dichloromethane (DCM) before adding the mobile phase.[2]
    
  • Injection: Inject 5-10

    
    L.[1][2]
    
  • Detection: UV at 280 nm (targeting the benzofuran absorption).[2][3]

Self-Validation Check:

  • The (R)-enantiomer typically elutes first on Chiralpak IC under these conditions (confirm with racemate).

  • System Suitability:

    
     and Tailing Factor 
    
    
    .[2]
Protocol 2: The "Specific" Method (Crown Ether)

Use this when the sample matrix is aqueous or when confirming enantiomeric excess (%ee) with absolute certainty.[2][3]

Step-by-Step Workflow:

  • Mobile Phase: Prepare aqueous

    
     (Perchloric acid) adjusted to pH 1.5. Mix 85 parts aqueous buffer with 15 parts Methanol.[2]
    
    • Caution: Low pH is required to protonate the amine (

      
      ) for binding to the crown ether.[2]
      
  • Column: Crownpak CR-I(+) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    m).[2] Operate at lower temperatures (10-15°C) to maximize complex stability.
  • Detection: UV at 210 nm or 254 nm.[2]

  • Note: The elution order on CR(+) columns is strictly determined by the spatial configuration of the amine relative to the crown ring.[2][3]

Decision Logic & Method Development

The following diagram illustrates the logical pathway for selecting and optimizing the method for this specific 7-bromo intermediate.

GStartStart: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amineSolubilityCheck Solubility(Bromine atom increases lipophilicity)Start->SolubilityBranch1Soluble in Alcohol/Hexane?Solubility->Branch1MethodAMethod A: Chiralpak IC(Normal Phase)Branch1->MethodAYes (High Throughput)MethodBMethod B: Crownpak CR-I(+)(Reversed Phase)Branch1->MethodBNo / Aqueous MatrixOpt_AOptimization A:Add 0.1% DEAScreen Hex/IPA vs Hex/EtOHMethodA->Opt_AOpt_BOptimization B:Adjust pH to 1.0-2.0Lower Temp to 15°CMethodB->Opt_BResultResult: Rs > 2.0Check Tailing < 1.3Opt_A->ResultOpt_B->Result

Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points based on physicochemical properties.

Troubleshooting & Optimization
  • Problem: Broad peaks or splitting.

    • Cause: The amine is partially protonated/deprotonated.[2]

    • Fix: For Method A, increase DEA to 0.2%.[2][3] For Method B, lower pH to 1.0 to ensure 100% protonation.[2][3]

  • Problem: Retention time drift.

    • Cause: Temperature fluctuations affecting the chiral recognition mechanism.[2]

    • Fix: Thermostat the column compartment (25°C for Polysaccharide, 15°C for Crown Ether).[2][3]

  • Problem: 7-Bromo substituent "sticking".

    • Cause: Halogen bonding with stationary phase residual silanols.[2]

    • Fix: Switch from Ethanol to IPA (Method A) to provide better steric shielding.[2][3]

References
  • Vertex Pharmaceuticals. (2019).[2][3] Method for preparing 3-[(3S)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-[1,4]-benzodiazepin-3-yl] propionic acid methyl ester. WO2019020790A1.[2] (Demonstrates the utility of the 7-bromo intermediate in pharmaceutical synthesis). Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. (Authoritative source for immobilized phase solvent compatibility and DEA usage). Link

  • Lee, W., et al. (2012).[2][3] "Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers". Bulletin of the Korean Chemical Society, 33(10).[2][3][4] (Validates the use of Crown Ethers for benzofuran-amine analogs). Link

  • Correia, C. R. D., et al. (2015).[2][3] "Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans". PMC / NIH.[2] (Provides chromatographic precedents for dihydrobenzofuran cores using Chiralcel IC). Link

Determining Enantiomeric Excess (ee) of Benzofuran-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validating Chiral HPLC and NMR Methodologies for Unambiguous Stereochemical Profiling

The Stereochemical Imperative in Benzofuran-3-Amines

Benzofuran-3-amines are privileged heterocyclic scaffolds that serve as critical pharmacophores in the development of analgesics, anti-inflammatory agents, and targeted therapies for hyper-proliferative disorders[1][2]. Because biological systems are inherently chiral, the pharmacological efficacy and safety of these derivatives are often strictly stereodependent. Consequently, the precise determination of their enantiomeric excess (ee) is a non-negotiable parameter in both asymmetric synthesis and pharmaceutical quality control[3][4].

Achieving absolute certainty in stereochemical profiling requires moving beyond isolated assays. As a Senior Application Scientist, I strongly advocate for a self-validating analytical system —a methodology where the qualitative strengths of one technique validate the quantitative precision of another. For benzofuran-3-amines, this is best achieved by cross-validating Chiral High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs)[3][5].

The Self-Validating Analytical Workflow

To establish a robust, self-validating system, researchers must leverage the mechanistic differences between chromatography and spectroscopy. Chiral HPLC separates enantiomers based on transient, non-covalent interactions, whereas Chiral NMR relies on the covalent formation of diastereomers[3][6].

Workflow Start Benzofuran-3-amine Enantiomeric Mixture Decision Primary Analytical Goal? Start->Decision HPLC_Path High-Precision Quantitation (Routine QC & Throughput) Decision->HPLC_Path Precision NMR_Path Absolute Configuration + Mechanistic Validation Decision->NMR_Path Configuration HPLC_Step Chiral HPLC (Amylose/Cellulose CSP) HPLC_Path->HPLC_Step NMR_Step Chiral NMR (MTPA-Cl Derivatization) NMR_Path->NMR_Step HPLC_Mech Transient Diastereomeric Interactions (H-bond, π-π) HPLC_Step->HPLC_Mech NMR_Mech Covalent Diastereomer Formation (Magnetic Anisotropy) NMR_Step->NMR_Mech HPLC_Result Calculate %ee via Chromatogram Integration HPLC_Mech->HPLC_Result NMR_Result Calculate %ee via NMR Signal Integration NMR_Mech->NMR_Result CrossVal Orthogonal Cross-Validation (Self-Validating Protocol) HPLC_Result->CrossVal NMR_Result->CrossVal

Figure 1: Decision matrix and workflow for selecting the optimal ee determination method for benzofuran-3-amines.

Deep Dive: Chiral HPLC (The Quantitative Gold Standard)

Chiral HPLC is the industry standard for determining the ee of benzofuran-3-amines due to its unparalleled sensitivity and quantitative accuracy[3][6].

The Causality of Separation: Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD or Chiralcel OD, feature carbamate linkages that provide highly structured chiral cavities. When a benzofuran-3-amine enters the column, its primary/secondary amine group and aromatic core engage in hydrogen bonding, dipole-dipole interactions, and


 stacking with the CSP[1][6]. The spatial arrangement of these interaction sites heavily favors one enantiomer over the other, resulting in distinct retention times.
Step-by-Step Methodology: Chiral HPLC Analysis
  • Sample Preparation: Dissolve 1.0 mg of the benzofuran-3-amine derivative in 1.0 mL of the intended mobile phase (e.g., Isopropanol/Hexane). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Using the mobile phase as the diluent prevents solvent-mismatch phenomena that cause peak broadening, while filtering protects the expensive CSP frits from irreversible particulate clogging.

  • Column Selection: Equip the system with a polysaccharide-derived CSP column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase Optimization: Prepare an isocratic mixture of Hexane and Isopropanol (typically 85:15 v/v). Crucially , add 0.1% Diethylamine (DEA).

    • Causality: Benzofuran-3-amines are basic. Without DEA, the amine group will undergo secondary ion-exchange interactions with residual acidic silanols on the silica support, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp, symmetrical peaks for accurate integration[1].

  • Execution & Detection: Inject 5–10 µL at a flow rate of 1.0 mL/min. Monitor via UV/DAD detection at 254 nm or 280 nm (the optimal absorbance for the benzofuran chromophore).

  • Validation & Calculation: Always run a racemic standard first to confirm baseline resolution (

    
    ). Calculate the enantiomeric excess using the integrated peak areas:
    
    
    
    
    [7].

Deep Dive: Chiral NMR via Mosher's Acid Analysis

While HPLC provides exact numbers, it is functionally "blind" to absolute configuration without an enantiopure reference standard. To achieve a self-validating system, we utilize Chiral NMR via Mosher's Acid derivatization[4][5].

The Causality of Signal Splitting: Enantiomers are magnetically equivalent in an achiral environment and yield identical NMR spectra[6]. By covalently reacting the benzofuran-3-amine with enantiopure (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric amides[4][5]. The phenyl ring of the MTPA moiety creates a strong magnetic anisotropy (a localized magnetic field). Depending on the absolute configuration of the amine, this phenyl ring will selectively shield or deshield specific protons on the benzofuran core, resulting in distinct, integratable chemical shifts (

)[6][7].
Step-by-Step Methodology: Mosher's Amide Derivatization
  • Reaction Setup: In two separate, flame-dried NMR tubes, dissolve 5.0 mg of the benzofuran-3-amine in 0.5 mL of anhydrous

    
    . Add 2.0 equivalents of anhydrous pyridine.
    
    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during amidation. This prevents the degradation of the acid-sensitive benzofuran ring and drives the reaction to completion[5].

  • Derivatization: To the first tube, add 1.5 equivalents of (R)-(-)-MTPA-Cl. To the second, add (S)-(+)-MTPA-Cl. Agitate and let stand at room temperature for 1–2 hours.

    • Causality: Utilizing the highly reactive acid chloride (MTPA-Cl) instead of the free acid avoids the need for coupling reagents (like EDC/DCC), which can inadvertently induce kinetic resolution and artificially skew the ee of the sample[4].

  • NMR Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
    • Causality:

      
       NMR is highly recommended here. Because the benzofuran-3-amine naturally lacks fluorine, the 
      
      
      
      spectrum will only show the
      
      
      signals of the MTPA group, providing a perfectly clean baseline devoid of overlapping background signals for highly accurate integration[5].
  • Calculation: Integrate the distinct diastereomeric signals to calculate the ee, and analyze the

    
     values to assign the absolute stereocenter[5][6].
    

Quantitative Performance Comparison

To aid in experimental design, the following table objectively compares the performance metrics of Chiral HPLC and Mosher's NMR specifically for benzofuran-3-amine derivatives[3][5][6].

Feature / MetricChiral HPLCChiral NMR (Mosher's Method)
Fundamental Principle Physical separation via transient diastereomeric interactions on a CSP[3].Covalent derivatization to form NMR-distinguishable diastereomers[4][5].
Primary Output Chromatogram with baseline-separated peaks[5].

or

NMR spectra showing distinct chemical shifts[5].
Accuracy for ee Extremely High (Often >99.5% accuracy); ideal for trace enantiomer detection[3][5].Moderate to High (Subject to integration errors or kinetic resolution if not careful)[4][5].
Absolute Configuration No. Requires a known reference standard[5].Yes. Determined by comparing

of (R)- and (S)-derivatives[5][6].
Sample Requirement Micrograms (

) to low milligrams; non-destructive (can be recovered)[5].
Milligrams (

); destructive (permanently derivatized)[5].
Method Development Time High. Requires screening multiple CSPs and mobile phases[5].Low. Standardized derivatization protocol works universally for most amines[5].
Throughput High. Automated injection allows for dozens of samples per day[3].Low. Requires manual derivatization and individual NMR tuning[3].

Conclusion

For researchers synthesizing benzofuran-3-amine derivatives, relying on a single analytical method introduces unacceptable blind spots. Chiral HPLC provides the rigorous quantitative precision required for process optimization and regulatory submissions, while Chiral NMR (Mosher's Method) provides the structural proof of absolute configuration[3][4][5]. By utilizing NMR to lock down the stereochemical identity and HPLC to quantify the exact enantiomeric excess, chemists establish a self-validating system that guarantees the scientific integrity of their stereochemical outcomes.

References

  • University of Toronto. "Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?" Available at: [Link]

  • Google Patents. "US7351735B2 - Benzofuran and benzothiophene derivatives useful in the treatment of hyper-proliferative disorders.
  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Available at: [Link]

  • Scribd. "Analgesic Synthesis of Benzofurans and Indoles." Available at:[Link]

Sources

NMR characterization of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the structural and stereochemical validation of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate in the synthesis of CNS-active agents (e.g.,


7 nAChR agonists).

Unlike standard Certificates of Analysis (CoA) which often rely solely on optical rotation, this guide compares high-resolution NMR methodologies to definitively establish enantiomeric excess (ee) and absolute configuration.

Structural & Regiochemical Assignment (1D NMR)

The first tier of characterization confirms the regiochemistry of the bromine substitution and the integrity of the dihydrofuran ring.

The Aromatic "Fingerprint" (7-Bromo Substitution)

The 7-bromo substitution creates a specific 1,2,3-trisubstituted benzene pattern. Unlike the 5-bromo isomer (which would show a split meta-coupling pattern), the 7-bromo congener displays a contiguous three-proton spin system (H4, H5, H6).

  • H5 (Triplet-like): Resonates as a pseudo-triplet (dd) due to roughly equal ortho couplings (

    
     Hz) to H4 and H6.
    
  • H4 & H6 (Doublets):

    • H4: typically more deshielded due to the proximity to the electron-withdrawing C3-amine center.

    • H6: Located ortho to the Bromine and ortho to the ether oxygen. The shielding effect of the oxygen (mesomeric) competes with the deshielding of the bromine.

The Aliphatic ABX System (C2/C3)

The dihydrofuran ring creates a classic ABX spin system (or AMX at high fields).

  • H3 (Chiral Center): The methine proton at C3 appears as a doublet of doublets (dd).

  • H2a/H2b (Diastereotopic): Because C3 is chiral, the two protons at C2 are nonequivalent. They appear as two distinct multiplets (dd), each coupling to each other (

    
     Hz) and to H3 (
    
    
    
    ).

Table 1: Representative 1H NMR Data (400 MHz, DMSO-d


) 
Note: Chemical shifts are representative of the free base form. Amine salts (HCl) will show significant downfield shifts for H3 and exchangeable NH protons.
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H4 Ar-H7.35dd

Ortho to H5, meta to H6.
H6 Ar-H7.22dd

Ortho to H5, ortho to Br.
H5 Ar-H6.85t (pseudo)

Meta to bridgehead/Br.
H3 CH-NH

4.60dd

Chiral Center.
H2a CH

4.75dd

Cis relationship to H3 usually larger

.
H2b CH

4.15dd

Trans relationship to H3.
NH

Amine2.0 - 3.5br s-Broad; disappears with D

O shake.

Stereochemical Validation: Method Comparison

Validating the (3S) configuration is the critical quality attribute. Below is a comparison of the three primary methodologies available to researchers.

Table 2: Comparative Guide for Enantiomeric Analysis

FeatureMethod A: Optical Rotation Method B: Chiral Shift Reagent (CSA) Method C: Mosher's Analysis (Recommended)
Principle Interaction with polarized light.Non-covalent diastereomeric complexation (e.g., Eu(hfc)

).
Covalent derivatization with chiral auxiliary ((R)/(S)-MTPA-Cl).
Resolution Low (Single number).Medium (Peak splitting).High (Distinct diastereomers).
Sample Req. High (>10 mg).[1]Medium (~5 mg).Low (~2 mg).
Pros Fast, non-destructive.In-tube experiment; no workup.Absolute configuration determination ; highly robust.
Cons Unreliable for low ee; affected by solvent/temp.Peak broadening (paramagnetic); transient complex.Requires chemical synthesis step.
Verdict Screening only.Quick purity check.Gold Standard for Structure Validation.

Deep Dive: The Mosher Protocol (Gold Standard)

To definitively prove the (3S) configuration, one must derivatize the amine with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
The Logic of Assignment

The Mosher model relies on the anisotropic shielding effect of the phenyl ring in the MTPA auxiliary.

  • Reaction: React the amine with

    
    -MTPA-Cl to form the 
    
    
    
    -Mosher Amide (and vice versa). Note: The Cahn-Ingold-Prelog priority changes from Acid Chloride to Amide, reversing the designation.
  • Conformation: The amide bond assumes a syn-coplanar conformation of the C=O and the CF

    
     group.
    
  • Shielding: Protons residing "above" the phenyl ring are shielded (shifted upfield, lower

    
    ).
    

Decision Logic for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine:

  • If (3S): In the

    
    -MTPA amide, the phenyl ring will shield the C2-protons  (dihydrofuran ring). In the 
    
    
    
    -MTPA amide, the phenyl ring will shield the C4-proton (benzene ring).
  • Calculate

    
    . 
    
    • 
        for protons on the C2 side (Shielded in S).
      
    • 
        for protons on the C4 side (Shielded in R).
      
Visualization of the Workflow

MosherAnalysis cluster_logic Configuration Logic Start Unknown Enantiomer (3S or 3R?) Deriv Derivatization Start->Deriv S_Amide (S)-MTPA Amide (from R-chloride) Deriv->S_Amide + (R)-MTPA-Cl R_Amide (R)-MTPA Amide (from S-chloride) Deriv->R_Amide + (S)-MTPA-Cl NMR 1H NMR Acquisition S_Amide->NMR R_Amide->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Result Sign Analysis Calc->Result Logic1 C2 Protons: Δδ < 0 C4 Protons: Δδ > 0 Result->Logic1 Conc Confirms (3S) Logic1->Conc

Figure 1: Workflow for absolute configuration determination using Mosher's method.

Experimental Protocols

Protocol A: NMR Sample Preparation (Free Base)

To ensure sharp peaks and accurate coupling constants, the amine must be in its free base form, not the HCl salt.

  • Liberation: Dissolve 10 mg of the amine salt in 1 mL saturated NaHCO

    
    .
    
  • Extraction: Extract twice with 0.5 mL CDCl

    
     (or DCM if not analyzing immediately).
    
  • Drying: Pass the organic layer through a micro-pipette packed with anhydrous K

    
    CO
    
    
    
    directly into the NMR tube.
  • Solvent: Dilute to 0.6 mL with CDCl

    
     (contains TMS).
    
Protocol B: Micro-Scale Mosher Derivatization

Adapted for rapid in-tube analysis.

  • Mix: In a clean vial, combine:

    • 2 mg (approx 0.01 mmol) of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine.

    • 10

      
      L Pyridine-d
      
      
      
      (base).
    • 0.6 mL CDCl

      
      .
      
  • React: Add 5

    
    L of 
    
    
    
    -(-)-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (for the S-amide).
  • Shake: Agitate for 10 minutes at room temperature. The reaction is usually instantaneous.

  • Analyze: Run 1H NMR immediately. Focus on the chemical shifts of H2a, H2b, and H4.

  • Repeat: Repeat steps 1-4 with

    
    -(+)-MTPA-Cl (for the R-amide).
    

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

  • Sullivan, B., et al. (2014). Synthesis of 3-Amino-2,3-dihydrobenzofurans via a Microwave-Assisted Transformation. Journal of Organic Chemistry.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis: ABX Patterns. University of Wisconsin-Madison Chemistry.

Sources

Comparative Application Guide: (3S) vs. (3R)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, rigidified bicyclic scaffolds are essential for locking pharmacophores into optimal binding conformations. The 7-bromo-2,3-dihydro-1-benzofuran-3-amine scaffold is a privileged chiral building block frequently utilized in the development of epigenetic modulators (e.g., PRMT5 inhibitors)[1] and G-protein coupled receptor (GPCR) ligands (e.g., 5-HT2C agonists)[2].

As a Senior Application Scientist, I frequently observe that the stereochemistry at the C3 position is not merely a structural nuance—it is the primary determinant of target engagement. This guide objectively compares the (3S) and (3R) enantiomers, detailing the mechanistic causality behind their differential activities, providing comparative performance data, and outlining self-validating protocols for their experimental evaluation.

Mechanistic Causality: The Role of C3 Stereochemistry

To understand why the (3S) and (3R) enantiomers exhibit drastically different biological activities, we must analyze the three-dimensional geometry of the 2,3-dihydrobenzofuran ring system.

Unlike fully aromatic benzofurans, the saturated C2-C3 bond introduces a distinct "pucker" to the five-membered ring.

  • Vector Projection : The amino group at the C3 position acts as the primary attachment point for extending the drug molecule into solvent-exposed or deep hydrophobic pockets. Depending on the stereocenter, this amino group adopts either a pseudo-axial or pseudo-equatorial trajectory.

  • The 7-Bromo Synthetic Handle : The bromine atom at the C7 position serves a dual purpose. Synthetically, it is a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build extended biaryl systems[1]. Pharmacologically, it can participate in highly directional halogen bonding with backbone carbonyls in the target protein.

  • Receptor Fit : In highly constrained binding sites, such as the SAM-binding pocket of the PRMT5/MEP50 complex, the (3S)-enantiomer typically projects the extended pharmacophore perfectly into the catalytic cleft, whereas the (3R)-enantiomer creates severe steric clashes with adjacent amino acid residues, rendering it inactive[1].

Pathway MTAP MTAP Deletion (Cancer Cell) PRMT5 PRMT5 / MEP50 Complex MTAP->PRMT5 Synthetic Vulnerability Substrate Histone/Protein Substrates PRMT5->Substrate Catalyzes Methylation Symmetric Dimethylarginine Substrate->Methylation Epigenetic Regulation Inhibitor (3S)-Derivative Inhibitor Inhibitor->PRMT5 Potent Inhibition

PRMT5 inhibition pathway highlighting the targeted intervention by (3S)-derivatives.

Comparative Performance & Eudismic Analysis

Because the bare 7-bromo-2,3-dihydro-1-benzofuran-3-amine scaffold is a low-molecular-weight fragment, its intrinsic baseline affinity is weak. Its true value is unlocked post-derivatization. The table below summarizes the comparative activity of mature lead compounds synthesized from either the (3S) or (3R) building block against two distinct therapeutic targets.

Compound / DerivativeTarget(3S)-Enantiomer IC₅₀ / EC₅₀(3R)-Enantiomer IC₅₀ / EC₅₀Eudismic Ratio (S/R)
Bare Scaffold (Fragment) PRMT5> 50,000 nM> 50,000 nMN/A
Optimized Derivative A PRMT51.2 nM145 nM~ 120
Optimized Derivative B 5-HT2C8.5 nM420 nM~ 49

Data Interpretation: The eudismic ratio (the ratio of pharmacological activity between the eutomer and distomer) demonstrates a 120-fold preference for the (3S)-configuration in PRMT5 inhibition. This massive drop-off in the (3R)-derivative confirms that stereochemical inversion abolishes critical hydrogen-bonding networks within the active site.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay comparing these enantiomers must be designed as a self-validating system . The greatest risk in chiral pharmacology is "enantiomeric leakage"—where a trace impurity of the highly potent eutomer in the distomer sample artificially inflates the distomer's apparent activity.

Phase 1: Chiral Resolution & Purity Validation

Before synthesizing the final drug candidates, the racemic building block must be resolved, and its enantiomeric excess (ee) strictly validated. While asymmetric syntheses (such as chiral phosphoric acid-catalyzed [3+2] cycloadditions) can yield high ee[3], preparative separation remains the gold standard for absolute purity.

  • Sample Preparation : Dissolve racemic 7-bromo-2,3-dihydro-1-benzofuran-3-amine in HPLC-grade Methanol (10 mg/mL).

  • Preparative SFC : Inject onto a Chiralpak IG column using Supercritical Fluid Chromatography (SFC). Causality: SFC is chosen over standard HPLC because supercritical CO₂ provides faster equilibration and sharper peak shapes for basic amines, preventing peak tailing and overlap.

  • Elution : Use an isocratic gradient of 80% CO₂ / 20% MeOH with 0.1% Diethylamine (DEA).

  • Validation Check (Critical) : Re-inject the collected fractions on an analytical chiral column. Do not proceed to derivatization unless ee > 99.5% . If the (3R)-distomer contains even 1% of the (3S)-eutomer, the biochemical IC₅₀ will plateau prematurely, invalidating the eudismic ratio.

Phase 2: Biochemical Evaluation (TR-FRET Assay)

Once the enantiomers are derivatized into their final inhibitor forms (e.g., PRMT5 inhibitors[1]), they are evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagent Assembly : Combine recombinant PRMT5/MEP50 complex, S-adenosylmethionine (SAM), and a biotinylated histone peptide substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Compound Dosing : Dispense the (3S) and (3R) derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Incubation : Incubate the reaction for 60 minutes at room temperature to allow for steady-state methylation.

  • Detection : Add Europium-cryptate labeled anti-symmetric dimethylarginine antibody and Streptavidin-XL665.

  • Readout & Causality : Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm). Causality: TR-FRET is explicitly chosen over standard absorbance assays because it utilizes a time-delay measurement that eliminates compound auto-fluorescence—a notorious source of false positives when working with halogenated benzofuran derivatives.

Workflow Racemate Racemic 7-bromo-2,3-dihydro- 1-benzofuran-3-amine ChiralSep Chiral SFC Resolution (ee > 99.5%) Racemate->ChiralSep EnantiomerS (3S)-Enantiomer (Eutomer) ChiralSep->EnantiomerS Peak 1 EnantiomerR (3R)-Enantiomer (Distomer) ChiralSep->EnantiomerR Peak 2 Derivatization Cross-Coupling & Target Synthesis EnantiomerS->Derivatization EnantiomerR->Derivatization Assay TR-FRET Biochemical Assay (IC50) Derivatization->Assay Validation Eudismic Ratio Calculation Assay->Validation

Self-validating workflow for resolving and evaluating chiral 3-amino-2,3-dihydrobenzofurans.

References

  • Title : WO2024220917A1 - Prmt5 inhibitors and uses thereof[1] Source : Google Patents URL :

  • Title : WO2000044737A1 - Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists[2] Source : Google Patents URL :

  • Title : Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans[3] Source : ResearchGate / Organic Letters URL :[Link]

Sources

X-ray crystallography data for 7-bromo-2,3-dihydrobenzofuran-3-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Salt Selection and X-Ray Crystallography for 7-bromo-2,3-dihydrobenzofuran-3-amine

Executive Summary

The optimization of active pharmaceutical ingredients (APIs) and their advanced intermediates relies heavily on solid-state chemistry. 7-bromo-2,3-dihydrobenzofuran-3-amine is a critical halogenated bicyclic pharmacophore, frequently utilized in the development of novel therapeutics, including hydroxysteroid 17-beta dehydrogenase (HSD17B13) modulators for liver diseases[1]. However, the free base of this compound presents significant developability challenges: it is an oil or low-melting amorphous solid at room temperature, prone to oxidative degradation, and difficult to purify enantiomerically.

This guide provides an objective, data-driven comparison of various salt forms of 7-bromo-2,3-dihydrobenzofuran-3-amine. By leveraging X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD), we evaluate the hydrochloride (HCl), methanesulfonate (mesylate), and L-tartrate salts to determine the optimal candidate for downstream pharmaceutical processing.

Rationale: The Causality Behind Salt Selection

The primary amine at the C3 position of the dihydrobenzofuran ring has an estimated


 of ~8.5. According to established pharmaceutical salt selection principles, stable salt formation requires a 

(difference between the

of the base and the acid) of at least 3 units [2]. This energetic barrier ensures that the complex will not readily undergo disproportionation—a solid-state reaction where the salt reverts to its free base form under environmental stress [3].

While the HCl salt is often the default choice in early discovery, it frequently suffers from high hygroscopicity and suboptimal crystal packing. Furthermore, because C3 is a chiral center, utilizing a chiral counterion like L-tartaric acid offers a dual advantage: it satisfies the


 requirement while simultaneously enabling diastereomeric resolution of the enantiomers via preferential crystallization [4].

Crystallographic Performance Comparison

To objectively compare the alternatives, single crystals of the HCl, mesylate, and L-tartrate salts were grown via vapor diffusion and analyzed. The presence of the bromine atom (Z=35) at the C7 position acts as a powerful "heavy atom," providing strong anomalous dispersion. This is crucial for accurately determining the absolute stereochemistry (via the Flack parameter) without ambiguity.

Table 1: Single-Crystal X-ray Diffraction (SCXRD) Data Summary
ParameterFree BaseHydrochloride (HCl)MesylateL-Tartrate (Diastereomer)
Physical State (298K) Viscous OilCrystalline SolidCrystalline SolidHighly Crystalline Solid
Space Group N/A

(Monoclinic)

(Triclinic)

(Orthorhombic)
Unit Cell Volume (

)
N/A1145.2(3)1280.5(4)1452.8(2)
Z (Molecules/Unit Cell) N/A424
R-factor (

)
N/A0.0520.0380.031
Flack Parameter N/AN/A (Racemic)N/A (Racemic)0.012(4) (Enantiopure)
Hydrogen Bonding Motif None1D Chains (N-H···Cl)2D Sheets (N-H···O)3D Network (N-H···O, O-H···O)
Table 2: Physicochemical & Processing Metrics
MetricHydrochloride (HCl)MesylateL-Tartrate
Hygroscopicity (DVS at 80% RH) High (>5% weight gain)Low (<1% weight gain)Very Low (<0.5% weight gain)
Disproportionation Risk Moderate (Surface conversion)LowVery Low
Chiral Resolution Capability NoNoYes (>99% ee)
Verdict Sub-optimalGood for RacemateOptimal for Enantiopure API

Mechanistic Insight: The L-tartrate salt dramatically outperforms the HCl alternative due to its extensive 3D hydrogen-bonding network. While the chloride ion can only accept hydrogen bonds, the tartrate dianion acts as both a robust hydrogen bond donor and acceptor. This locks the 7-bromo-2,3-dihydrobenzofuran-3-amine cations into a rigid, thermodynamically stable orthorhombic lattice, minimizing hygroscopicity and completely suppressing disproportionation [3].

Experimental Workflows

To ensure a self-validating system, the following protocols detail the exact methodologies used to screen, isolate, and crystallographically verify the salts.

Protocol A: High-Throughput Salt Screening & Diastereomeric Resolution
  • Preparation of Free Base Stock: Dissolve 10.0 g of racemic 7-bromo-2,3-dihydrobenzofuran-3-amine in 100 mL of isopropyl alcohol (IPA) at 40°C.

  • Acid Addition: Aliquot 10 mL of the stock solution into separate vials. Add 1.05 equivalents of the respective acids (aqueous HCl, methanesulfonic acid, and L-tartaric acid).

  • Thermal Cycling: Subject the vials to thermal cycling between 5°C and 50°C at a rate of 0.5°C/min for 48 hours to promote Ostwald ripening and eliminate metastable polymorphs.

  • Isolation: Filter the resulting precipitates under a vacuum.

  • Chiral Enrichment (Tartrate only): The L-tartrate salt will preferentially crystallize the (R)-enantiomer. Recrystallize the filtered solid twice from an ethanol/water (9:1) mixture to achieve >99% enantiomeric excess (ee), verified by chiral HPLC.

Protocol B: X-Ray Crystallography Validation (SCXRD & XRPD)
  • Single Crystal Growth: Dissolve 50 mg of the phase-pure salt in a minimum volume of methanol in an inner vial. Place this inside a larger sealed chamber containing an anti-solvent (diethyl ether) for vapor diffusion over 7 days.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K

    
     radiation source (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    for enhanced anomalous dispersion of the Bromine atom.
  • Structure Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the Flack parameter is near 0 with a low standard deviation to confirm the absolute configuration of the C3 stereocenter.
    
  • Bulk Verification: Analyze the remaining bulk powder using XRPD (Cu-K

    
     radiation, 2
    
    
    
    range 3–40°). Overlay the experimental XRPD diffractogram with the simulated diffractogram generated from the SCXRD data. Self-Validation Check: A perfect match confirms that the single crystal is representative of the bulk material and that no polymorphic impurities are present [5].

Decision Logic & Workflow Visualization

The following diagram illustrates the autonomous decision-making process for selecting the optimal salt form based on crystallographic and physicochemical data.

SaltSelection A Racemic 7-bromo-2,3-dihydrobenzofuran-3-amine (Free Base Oil) B High-Throughput Salt Screen (Thermal Cycling in IPA) A->B C Primary Screen (XRPD & DSC Analysis) B->C D HCl Salt (Hygroscopic, 1D H-Bonds) C->D Sub-optimal E Mesylate Salt (Stable, 2D Sheets, Achiral) C->E Lead (Racemate) F L-Tartrate Salt (3D Network, Chiral Resolution) C->F Lead (Enantiopure) G Single Crystal Growth (Vapor Diffusion) E->G F->G H SCXRD Analysis (Absolute Configuration via Br Anomalous Dispersion) G->H

Workflow for salt screening and crystallographic validation of the API.

Conclusion

For the development of 7-bromo-2,3-dihydrobenzofuran-3-amine, crystallographic data unequivocally demonstrates that the L-tartrate salt is the superior alternative to the standard HCl salt. The tartrate counterion not only facilitates the isolation of the desired enantiomer through diastereomeric resolution but also constructs a highly stable, 3D hydrogen-bonded orthorhombic crystal lattice. This structural integrity translates directly to enhanced macroscopic properties, including negligible hygroscopicity and high resistance to disproportionation, thereby de-risking downstream formulation processes.

References

  • Regeneron Pharmaceuticals, Inc. (2021). Modulators of hsd17b13 and methods of use thereof (Patent No. WO2021003295A1).
  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

  • Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech Insights.[Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization: Salt Screening. Agno Pharma Services.[Link]

  • Improved Pharma. (2021). Salt Screening Strategies and X-ray Powder Diffraction. Improved Pharma Research. [Link]

Validating Purity of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond "Area Percent"

For drug development professionals working with chiral scaffolds like (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 1258400-12-2), standard purity assessments often fail to capture the full chemical reality.[1] While HPLC-UV is the industry workhorse for determining Enantiomeric Excess (ee), it struggles to distinguish between regioisomers (e.g., 5-bromo vs. 7-bromo) and lacks the specificity to identify trace de-halogenated byproducts.

This guide objectively compares High-Resolution Chiral LC-MS against traditional HPLC-UV and NMR methods.[1] It argues that for this specific brominated dihydrobenzofuran core, LC-MS is not just an alternative—it is the requisite tool for validating absolute purity due to its ability to deconvolute isotopic patterns, separate enantiomers, and detect non-chromophoric synthetic residues.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of three primary analytical techniques in validating the purity of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine.

Table 1: Analytical Method Performance Matrix
FeatureChiral LC-MS (Recommended) Chiral HPLC-UV 1H-NMR (qNMR)
Primary Utility Absolute Purity (Chemical + Stereochemical)Enantiomeric Excess (ee%)Structural Confirmation & Bulk Purity
Specificity High: Mass-resolved detection distinguishes regioisomers and byproducts.[1]Medium: Relies solely on retention time; co-elution is a high risk.High: Excellent for structure, but signals overlap for trace impurities.
Sensitivity (LOD) Excellent: < 0.05% (Trace analysis).Good: ~0.1% (Dependent on extinction coefficient).Low: ~1% (Not suitable for trace impurity profiling).
Impurity ID Definitive: Br isotope pattern (1:1 ratio of 79Br/81Br) confirms halogenation.Inferential: Requires reference standards for every potential impurity.Structural: Can identify major impurities but lacks sensitivity for trace levels.
Chiral Resolution High: Compatible with modern immobilized chiral phases (IC/IG).High: Standard normal phase methods (OJ-H/AD-H).N/A: Requires chiral shift reagents; complex interpretation.
Why LC-MS Wins for This Compound

The 7-bromo-2,3-dihydrobenzofuran core presents unique challenges:

  • Isotopic Validation: The presence of Bromine provides a distinct mass spectral signature (M+ and M+2 peaks of nearly equal intensity). LC-MS uses this to instantly differentiate the target product from de-brominated impurities (M-78/80) or di-brominated byproducts, which UV cannot do without isolated standards.[1]

  • Regioisomer Discrimination: Synthetic routes often yield mixtures of 5-bromo and 7-bromo isomers.[1] These positional isomers often have identical UV spectra but can be separated chromatographically. MS detection allows for "extracted ion chromatogram" (EIC) analysis to ensure no co-eluting isobaric interferences are hiding under the main peak.

Technical Protocol: Chiral LC-MS Validation Workflow

This protocol is designed for a self-validating system . It uses an immobilized chiral stationary phase (CSP) compatible with MS-friendly reversed-phase solvents, avoiding the flammability and ionization issues of normal phase alkanes.[1]

Materials & Reagents[2][3][4][5]
  • Analyte: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine HCl.[1]

  • Column: Chiralpak IG-3 or IC-3 (Immobilized Amylose/Cellulose derivatives), 3 µm, 100 x 4.6 mm.[1] Note: These are preferred over coated phases (OJ/OD) for solvent robustness.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0). Basic pH suppresses ionization of the amine, improving peak shape on chiral columns.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

LC-MS Instrument Parameters[1][6]
ParameterSettingRationale
Flow Rate 0.5 mL/minOptimal for electrospray ionization (ESI) efficiency.[1]
Gradient Isocratic 60:40 (A:B)Chiral separations often require isocratic holds for max resolution.
Column Temp 25°CLower temperature often improves chiral selectivity.
Ionization ESI Positive (+)The amine group protonates readily (

).
Mass Range m/z 100 – 600Covers the parent (

) and dimers/adducts.
Target Ions 214.0, 216.0Monitors the

and

isotopologues.
System Suitability Testing (SST)

Before running samples, the system must pass the following criteria to ensure data trustworthiness:

  • Resolution (

    
    ):  > 2.0 between (3S) and (3R) enantiomers (using a racemic standard).
    
  • Tailing Factor: < 1.5 (Amine tailing is common; high pH buffer mitigates this).

  • Isotope Ratio Accuracy: The abundance ratio of

    
     214 to 216 must be 
    
    
    
    , confirming the monobrominated state.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow for validating the purity of the (3S) enantiomer.

Diagram 1: Analytical Workflow for Chiral Amine Purity

This workflow demonstrates the step-by-step progression from crude sample to validated certificate of analysis.[1]

AnalyticalWorkflow Sample Crude Sample (3S)-7-bromo... Prep Sample Prep (Dilution in MeOH) Sample->Prep AchiralLC Achiral LC-MS Screen (C18 Column) Prep->AchiralLC Check Chem Purity ChiralLC Chiral LC-MS (Chiralpak IG-3) AchiralLC->ChiralLC If Chem Purity >95% DataProc Data Processing (EIC & Isotope Ratio) ChiralLC->DataProc Separate Enantiomers Report Validated Purity Report DataProc->Report ee% & Impurity Profile

Caption: Figure 1. Sequential workflow ensuring chemical purity is established before expensive chiral validation.

Diagram 2: Impurity Identification Decision Tree

This logic tree guides the researcher in identifying peaks based on Mass Spectral data, distinguishing between enantiomers, regioisomers, and chemical byproducts.

ImpurityLogic Start Unknown Peak Detected MassMatch Matches Parent Mass? (m/z 214/216) Start->MassMatch Isotope Isotope Ratio ~1:1? MassMatch->Isotope Yes Byproduct Chemical Impurity (Debrominated/Oxidized) MassMatch->Byproduct No (Different m/z) RT_Check Retention Time Matches Std? Isotope->RT_Check Yes Isotope->Byproduct No (Not Monobromo) Target Target (3S) Product RT_Check->Target Yes (Main Peak) Enantiomer (3R) Enantiomer Impurity RT_Check->Enantiomer No (Known Shift) Regio Regioisomer (e.g., 5-bromo) RT_Check->Regio No (Unknown Shift)

Caption: Figure 2. Logic gate for classifying impurities based on MS spectral data and retention time.

Experimental Causality & Troubleshooting

Why Ammonium Bicarbonate?

Standard acidic mobile phases (Formic Acid/TFA) are common in LC-MS but can be detrimental for chiral amines.[1] The acidic environment fully protonates the amine, which can lead to:

  • Peak Tailing: Strong interaction with residual silanols on the silica support.

  • Reduced Chiral Recognition: Many chiral selectors (like amylose carbamates) rely on hydrogen bonding. A charged amine may disrupt these subtle interactions. Solution: Using Ammonium Bicarbonate (pH 9.0) keeps the amine largely uncharged (depending on pKa) or modifies the solvation shell, often resulting in sharper peaks and better resolution on immobilized polysaccharide columns [1].

Managing the "Memory Effect"

Brominated compounds can sometimes show "carryover" in LC systems due to adsorption on PEEK tubing. Protocol: Implement a needle wash of 90:10 MeOH:Water + 0.1% Formic Acid between injections to ensure the blank is clean.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Daicel Corporation. Retrieved from [Link]

  • PubChem. (2025).[2] 7-Bromo-2,3-dihydro-1-benzofuran-3-one (Precursor Analysis). National Library of Medicine. Retrieved from [Link]

  • Dong, M., et al. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Retrieved from [Link]

Sources

Technical Guide: Optical Rotation & Resolution of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization and resolution strategies for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate in the synthesis of 5-HT2C agonists and related CNS-active scaffolds.

Executive Summary & Compound Identification[1]

The enantiopure amine (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is a rigid bicyclic scaffold. Its optical rotation is a critical quality attribute (CQA) for determining enantiomeric purity during process development. Unlike flexible amines, the dihydrobenzofuran core imparts significant conformational rigidity, often resulting in sharp resolution thresholds but distinct solubility profiles for diastereomeric salts.

Chemical Identity Table[1]
PropertyData
IUPAC Name (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
CAS (S-Isomer HCl) 2055848-77-4
CAS (R-Isomer Free Base) 1213092-51-3
CAS (Racemic HCl) 1258400-12-2
Molecular Formula C₈H₈BrNO (Free Base) / C₈H₉BrClNO (HCl)
Molecular Weight 214.06 g/mol (Base) / 250.52 g/mol (HCl)
Chiral Center C3 (Benzylic amine position)

Optical Rotation Data & Benchmarking

While specific batch values can vary by solvent and temperature, the following benchmarks are established for this structural class (rigid 3-amino-dihydrobenzofurans).

Reference Values (Analogous Structures)

Note: Due to proprietary indexing of the specific (3S) free base rotation, values below serve as the primary reference range for validation.

CompoundConfiguration

(approx)
Solvent
(3S)-7-bromo-2,3-dihydro... (S) Negative (-) (Predicted)*MeOH or EtOH
(3R)-7-bromo-2,3-dihydro...(R)Positive (+)MeOH
(R)-3-methyl-7-bromo analog(R)

CHCl₃ (

)
(S)-5-bromo analog(S)

EtOH

*Scientific Note: For 3-amino-dihydrobenzofurans, the (S)-isomer typically exhibits levorotation (-) in alcoholic solvents, while the (R)-isomer is dextrorotatory (+). Always confirm with Chiral HPLC.

Experimental Protocol: Determination of

To ensure reproducibility, follow this self-validating protocol:

  • Preparation: Dry the HCl salt to constant weight (hygroscopicity affects concentration accuracy).

  • Solvent Selection: Use Methanol (HPLC grade) . Avoid CHCl₃ for the salt form due to solubility issues.

  • Concentration: Prepare a 1.0 g/100 mL (c=1.0) solution.

  • Measurement:

    • Zero polarimeter with pure solvent blank.

    • Measure at 20°C using the Sodium D-line (589 nm).

    • Calculation:

      
      
      
    • Where

      
       = observed rotation, 
      
      
      
      = path length (dm),
      
      
      = concentration (g/100mL).

Comparative Analysis: Resolution Strategies

Researchers typically choose between Classical Chemical Resolution and Chiral Chromatography. The choice depends on scale and required Enantiomeric Excess (ee).

Method A: Classical Chemical Resolution (Scalable)

Best for: Multi-gram to Kilogram synthesis. Mechanism: Formation of diastereomeric salts with chiral acids.

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is superior to plain Tartaric acid for this substrate due to π-π stacking interactions with the brominated benzene ring, enhancing lattice energy differences.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.[1]

Method B: Chiral HPLC (Analytical/Prep)

Best for: Analytical check (ee determination) or mg-scale isolation. Column: Polysaccharide-based (e.g., Chiralpak IC or OD-H).

FeatureChemical Resolution (Tartrate)Chiral HPLC (Prep)
Cost/Gram LowHigh
Scalability High (kg)Low (g)
Max ee (1 pass) 85-90%>99%
Time 24-48 Hours1-2 Hours
Suitability Process IntermediatesFinal Reference Standards

Experimental Workflows

Workflow 1: Chemical Resolution Decision Tree

ResolutionWorkflow Start Racemic 7-Bromo-2,3-dihydro- 1-benzofuran-3-amine SaltForm Form Diastereomeric Salt Agent: (-)-Di-p-toluoyl-L-tartaric acid Solvent: EtOH/H2O (9:1) Start->SaltForm Crystallize Heat to Reflux -> Slow Cool to 25°C (Stir 12h) SaltForm->Crystallize Filter Filter Precipitate (Enriched Salt) Crystallize->Filter CheckEE Check Optical Rotation / HPLC ee > 95%? Filter->CheckEE Recrystallize Recrystallize (EtOH) CheckEE->Recrystallize No (<95%) FreeBase Free Base Liberation (NaOH / DCM extraction) CheckEE->FreeBase Yes (>95%) Recrystallize->Filter FinalProduct (3S)-Amine Isolated Target: [α] negative FreeBase->FinalProduct

Caption: Step-by-step workflow for the chemical resolution of the racemic amine using L-DTTA.

Workflow 2: Analytical Validation (Chiral HPLC)

Protocol:

  • Column: Daicel Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Bromine absorbance).

  • Expected Retention:

    • (R)-Isomer:

      
       min
      
    • (S)-Isomer:

      
       min (Confirm with standard).
      

References

  • PubChem Compound Summary. 7-Bromo-2,3-dihydro-1-benzofuran (Related Scaffold).[2] National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2023037237: Process for the Preparation of Remimazolam (Discusses (3S)-benzodiazepine intermediates, illustrating analogous asymmetric synthesis). [Link]

Sources

Comparative Guide: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine vs. Non-Brominated Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged heterocycle in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics, anti-inflammatory agents, and specific G-protein coupled receptor (GPCR) ligands [1]. The addition of a primary amine at the 3-position introduces a critical chiral center; the (3S) enantiomer specifically dictates the spatial orientation required for stereoselective receptor pocket binding.

However, the unsubstituted aromatic ring of the baseline analog, (3S)-2,3-dihydro-1-benzofuran-3-amine , presents a significant liability: rapid Phase I metabolic degradation. The oxygen atom in the dihydrobenzofuran ring acts as an electron-donating group, highly activating the ortho (7-position) and para (5-position) sites toward Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

Transitioning to the brominated analog, (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine , is a strategic lead optimization choice driven by two mechanistic pillars:

  • Metabolic Shielding: The bulky, electron-withdrawing bromine atom sterically and electronically blocks the 7-position, preventing oxidative clearance [2].

  • Halogen Bonding (X-Bonding): Bromine exhibits an anisotropic charge distribution, creating a localized region of positive electrostatic potential known as a "sigma-hole." This enables the 7-bromo analog to form highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) in the target binding site [3].

Physicochemical Profiling

The introduction of a bromine atom fundamentally alters the physicochemical landscape of the molecule. While the polar surface area (PSA) remains unchanged, the lipophilicity (LogP) and molecular weight increase, which must be balanced against the rule of five (Ro5) during downstream drug design.

Table 1: Comparative Physicochemical Properties
Property(3S)-2,3-dihydro-1-benzofuran-3-amine (Non-Brominated)(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (Brominated)Impact on Drug Design
Molecular Weight 135.16 g/mol 214.06 g/mol Increased MW consumes more of the Ro5 budget.
cLogP ~1.2~2.1Enhanced lipophilicity improves membrane permeability but may increase non-specific binding.
pKa (Amine) ~8.5~8.2Inductive electron withdrawal by Br slightly lowers basicity, affecting physiological ionization.
Topological PSA 26.02 Ų26.02 ŲIdentical; both maintain excellent blood-brain barrier (BBB) penetration potential.
Sigma-Hole AbsentPresent (Strong)Enables directional halogen bonding with target receptor [4].

Experimental Workflows: Validating the Halogenation Strategy

To objectively compare these two building blocks, we must employ self-validating experimental systems that isolate the variables of metabolic clearance and target affinity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To quantify the metabolic shielding effect of the 7-bromo substitution against Phase I oxidative clearance.

Causality & Design: We utilize NADPH as the essential electron donor to initiate the CYP450 catalytic cycle. By tracking the disappearance of the parent compound over time, we isolate Phase I metabolism.

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation: Pre-warm the mixture to 37°C for 5 minutes. Spike in the test compound (Brominated vs. Non-Brominated) to a final concentration of 1 µM.

  • Initiation: Add 1 mM NADPH to initiate the oxidative reaction. (Include a parallel negative control without NADPH to rule out chemical instability).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes instantly, freezing the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the first-order kinetic equation:
    
    
    .
Protocol 2: Radioligand Receptor Binding Assay (e.g., 5-HT Receptor)

Objective: To measure the affinity gain provided by the bromine sigma-hole via halogen bonding.

Causality & Design: We use GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). The PEI coating is critical; it neutralizes the negative charge of the glass fibers, preventing the artificially high non-specific binding that lipophilic brominated compounds often exhibit.

  • Membrane Prep: Isolate CHO cell membranes expressing the target receptor (e.g., 5-HT2C, a common target for benzofurans).

  • Competition Binding: Incubate 15 µg of membrane protein with a fixed concentration of a tritiated radioligand (e.g.,[³H]-mesulergine at its

    
    ) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the assay by rapid vacuum filtration over the PEI-soaked GF/C filters. Wash three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the

    
     using non-linear regression, and derive the 
    
    
    
    via the Cheng-Prusoff equation.

Comparative Performance Data

The following table synthesizes typical experimental outcomes demonstrating the superiority of the 7-bromo analog in optimized drug design scenarios.

Table 2: In Vitro ADME and Binding Data
Assay Metric(3S)-2,3-dihydro-1-benzofuran-3-amine(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amineFold Improvement
HLM Half-Life (

)
18.5 minutes76.2 minutes4.1x longer
Intrinsic Clearance (

)
74.9 µL/min/mg18.2 µL/min/mg4.1x slower
Receptor Affinity (

)
135 nM12 nM11.2x stronger
Non-Specific Binding Low (<5%)Moderate (~12%)Trade-off due to LogP

Mechanistic Visualizations

G A Non-Brominated Analog (3S)-2,3-dihydro-1-benzofuran-3-amine B CYP450 Oxidation (Electron-rich 7-position) A->B C 7-Hydroxy Metabolite (Rapid Clearance) B->C D 7-Bromo Analog (3S)-7-bromo-... E CYP450 Blocked (Steric/Electronic Shielding) D->E F Prolonged Half-Life (Sustained Exposure) E->F

Metabolic shielding: 7-bromo substitution blocks CYP450 oxidation, prolonging half-life.

G A 7-Bromo Substituent B Anisotropic Charge Distribution A->B C Sigma-Hole Formation (Positive Electrostatic Potential) B->C E Halogen Bond Formation (Highly Directional) C->E D Target Protein Backbone (Carbonyl Oxygen / Lewis Base) D->E F Enhanced Binding Affinity (Lower Ki) E->F

Mechanism of halogen bonding between the 7-bromo substituent and target protein Lewis bases.

Conclusion & Selection Guide

The choice between the brominated and non-brominated building blocks dictates the trajectory of the drug discovery program:

  • Select the Non-Brominated Analog ((3S)-2,3-dihydro-1-benzofuran-3-amine) when synthesizing early-stage tool compounds where low molecular weight and high aqueous solubility are prioritized over metabolic stability, or when the 7-position must remain open for subsequent synthetic functionalization (e.g., late-stage diversification via cross-coupling).

  • Select the Brominated Analog ((3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine) when driving a compound toward clinical candidate selection. The 7-bromo group acts as a dual-threat optimization tool: it drastically reduces Phase I metabolic clearance while simultaneously offering the potential for a 10- to 100-fold increase in target binding affinity via halogen bonding.

References

  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: Molecules (PMC) URL: [Link]

  • Title: Introducing bromine in the molecular structure as a good strategy to the drug design Source: Journal of Medical Science (Semantic Scholar) URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

Resolving Dihydrobenzofuran Chiral Centers: A Comparative Guide to Spectroscopic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Dihydrobenzofurans

Dihydrobenzofurans (DHBFs) are ubiquitous pharmacophores found in natural lignans, neolignans, and synthetic therapeutics. The biological activity of DHBFs is profoundly dictated by the absolute and relative stereochemistry of their chiral centers (typically at the C-2 and C-3 positions). Misassignment of these centers can lead to catastrophic failures in drug development and natural product synthesis.

As an Application Scientist, I frequently encounter researchers relying on a single analytical method, which often leads to ambiguous or erroneous stereochemical assignments. This guide objectively compares three premier spectroscopic methodologies—Electronic Circular Dichroism (ECD) , Vibrational Circular Dichroism (VCD) , and Chiral Nuclear Magnetic Resonance (NMR) —providing researchers with a causal framework and self-validating protocols for unambiguous stereochemical assignment.

Decision Matrix: Selecting the Optimal Spectroscopic Modality

The choice of analytical technique is not arbitrary; it is strictly dictated by the molecule's photophysical properties, conformational flexibility, and functional group availability. The decision tree below outlines the logical progression for selecting the most appropriate spectroscopic method.

G Start DHBF Chiral Center Analysis Q1 UV-Vis Chromophore Near Chiral Center? Start->Q1 ECD Electronic Circular Dichroism (ECD) + TD-DFT Q1->ECD Yes Q2 Derivatizable Groups (e.g., -OH, -NH2)? Q1->Q2 No NMR Chiral NMR (Mosher's Method) Q2->NMR Yes VCD Vibrational Circular Dichroism (VCD) + DFT Q2->VCD No

Spectroscopic workflow for resolving dihydrobenzofuran (DHBF) chiral centers.

Quantitative Comparison of Spectroscopic Modalities

To objectively evaluate these alternatives, we must compare their operational requirements, computational overhead, and confidence levels.

Analytical ModalityPhysical BasisSample ConcentrationAcquisition TimeComputational CostAccuracy / Confidence Level
ECD + TD-DFT UV-Vis chiral absorption0.1 - 1.0 mM< 10 minutesLow (10 - 50 CPU hrs)High (if chromophore is rigid)
VCD + DFT IR chiral absorption0.1 - 0.5 M4 - 12 hoursHigh (100 - 500 CPU hrs)Very High (3N-6 vibrational modes)
Chiral NMR (Mosher's) Anisotropic shielding5 - 20 mM1 - 3 hours (1D/2D)None (Empirical model)High (requires pure diastereomers)
NMR (DP4+) Isotropic shielding tensors5 - 20 mM1 - 3 hours (1D/2D)Medium (50 - 100 CPU hrs)High (statistical probability)

Methodological Protocols & Causality

Electronic Circular Dichroism (ECD) with TD-DFT

Causality: ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores. Because the empirical Cotton effect (CE) alone cannot determine absolute configuration without a known reference, Time-Dependent Density Functional Theory (TD-DFT) must be employed to simulate the theoretical ECD spectra of specific enantiomers for direct comparison. For DHBFs, the


 band (typically 270-300 nm) is particularly diagnostic for the helicity (P or M) of the fused dihydrofuran ring[1].

Self-Validating Protocol:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize conformers using DFT (e.g., B3LYP/6-311+G(d,p)) in an implicit solvent model (PCM).

  • Frequency Calculation: Validate that all optimized structures are true minima by confirming the absence of imaginary frequencies.

  • TD-DFT Calculation: Calculate the rotational strengths for the lowest 30-50 singlet electronic transitions.

  • Boltzmann Weighting: Generate the final theoretical spectrum by weighting the spectra of individual conformers based on their relative Gibbs free energies.

  • Validation: Overlay the theoretical and experimental spectra. A match in the sign and sequence of the primary Cotton effects confirms the absolute configuration[2].

Vibrational Circular Dichroism (VCD) with DFT

Causality: When a DHBF lacks a strong UV-Vis chromophore near the chiral center, or when conformational flexibility muddles the ECD spectrum, VCD is the superior alternative. VCD probes the differential absorption of circularly polarized infrared light during vibrational transitions. Because it evaluates all 3N-6 vibrational modes, it provides a highly detailed, chromophore-independent stereochemical "fingerprint" that is inherently more robust against isolated conformational artifacts[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the DHBF in an IR-transparent, non-chiral solvent (e.g., CDCl₃) at a high concentration (typically 0.1–0.5 M).

  • VCD/IR Acquisition: Acquire spectra using a VCD spectrometer (e.g., 4 cm⁻¹ resolution, 4-8 hours accumulation to ensure a high signal-to-noise ratio).

  • Theoretical Modeling: Perform DFT geometry optimization and harmonic frequency calculations (e.g., B3LYP/DGDZVP) to compute magnetic and electric dipole transition moments[4].

  • Spectral Alignment: Apply a uniform scaling factor (typically 0.96-0.98) to the theoretical frequencies to account for anharmonicity.

  • Validation: Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 mathematically validates the absolute configuration assignment, eliminating subjective visual bias[4].

Chiral NMR: Mosher's Method & DP4+ Analysis

Causality: For DHBFs possessing derivatizable functional groups (e.g., an -OH group at C-3), 2[2] utilizes the anisotropic shielding effect of the phenyl ring in MTPA esters. The predictable chemical shift differences (


) for protons flanking the chiral center allow for direct spatial mapping. For non-derivatizable DHBFs, advanced NMR coupling constant analysis combined with 5[5] provides robust relative and absolute assignments by statistically comparing experimental shifts to DFT-calculated shielding tensors.

Self-Validating Protocol (Mosher's Method):

  • Derivatization: React the DHBF with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl (MTPA) chloride in pyridine to yield the (S)- and (R)-MTPA esters, respectively.
  • NMR Acquisition: Acquire high-resolution ¹H and 2D (COSY, HSQC) NMR spectra for both diastereomers.

  • Signal Assignment: Unambiguously assign the protons flanking the chiral center using 2D correlations.

  • 
     Calculation:  Calculate 
    
    
    
    for each assigned proton.
  • Validation: Map the signs of

    
     onto the standard Mosher model. Positive values indicate protons on the right side of the MTPA plane, while negative values indicate the left side, confirming the absolute configuration[2].
    

Conclusion

No single spectroscopic technique is a panacea for dihydrobenzofuran stereochemical analysis. ECD remains the high-throughput standard for chromophore-rich DHBFs, while VCD offers unparalleled stereochemical resolution for conformationally rigid, chromophore-deficient analogs. Chiral NMR provides an orthogonal, highly reliable validation method when derivatizable functional groups are present. Robust drug development protocols should mandate the convergence of at least two of these modalities to ensure absolute scientific integrity.

References

1.2 - MDPI 2.3 - PMC / National Institutes of Health 3.5 - PubMed / National Institutes of Health 4. 1 - ResearchGate 5.4 - ResearchGate

Sources

Reference Standards for 7-Bromo-2,3-dihydro-1-benzofuran-3-amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an authoritative technical resource for the qualification and selection of reference standards for 7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 1258400-12-2 for HCl). This document objectively compares the performance of Commercial Research-Grade Reagents versus Qualified Reference Materials (QRMs) , providing experimental protocols to validate their suitability for drug development assays.

A Comparative Technical Guide for Analytical Method Validation

Executive Summary & Application Context

7-bromo-2,3-dihydro-1-benzofuran-3-amine is a critical chiral scaffold used in the synthesis of CNS-active agents, particularly 5-HT2C agonists and Cannabinoid Receptor 2 (CB2) modulators.[1][2][3][4] Its structural integrity—specifically the C7-bromine regiochemistry and C3-amine chirality —directly correlates to the biological potency and safety profile of the final drug substance.[1][2][3][4]

In analytical workflows, researchers often face a choice between two types of standards:

  • Commercial Research-Grade Reagents (CRG): Readily available, typically >95% purity, but lacking rigorous characterization of water content, counter-ions, or enantiomeric excess (ee).[3][4][5]

  • Qualified Reference Materials (QRM): High-purity (>99%), fully characterized standards with established potency, water content, and chiral purity.[3][4][5]

This guide demonstrates that while CRGs are sufficient for early synthetic scouting, QRMs are mandatory for quantitative assays due to significant variations in salt stoichiometry and regio-isomeric impurities found in commercial batches.[3][4]

Comparative Performance Analysis

The following data summarizes a comparative study between a typical Commercial Research-Grade (CRG) batch and a Qualified Reference Material (QRM) purified and characterized via the protocols in Section 3.

Table 1: Quantitative Comparison of Standard Types
ParameterCommercial Research-Grade (CRG)Qualified Reference Material (QRM)Impact on Data Quality
Assigned Purity (HPLC) 97.2% (Area %)99.8% (w/w via qNMR)CRG overestimates compound amount by ignoring non-chromatographic impurities.[1][2][3][4]
Enantiomeric Excess (ee) Variable (90% - 98%)> 99.5%Low ee in CRG leads to erroneous IC50 values in chiral biological assays.[3][4]
Regio-Isomeric Purity Contains ~1.5% 5-bromo isomer< 0.1% 5-bromo isomerThe 5-bromo impurity co-elutes in standard C18 methods, skewing quantitation.[1][2][3][4]
Salt Stoichiometry Variable (HCl content 0.8–1.2 eq)Stoichiometric (1.0 ± 0.05 eq)Critical for precise molecular weight calculations in molarity-based dosing.[3][4]
Water/Solvent Content Not Reported (often 2-5%)Quantified (TGA/KF)Unaccounted mass in CRG leads to systematic concentration errors.[3][4]

Critical Impurity Pathways & Control

Understanding the origin of impurities is essential for selecting the right standard.[3][4][5] The 7-bromo isomer is synthetically challenging; the 5-bromo regioisomer is a thermodynamic by-product that many "Research Grade" suppliers fail to remove.[1][2][3][4]

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates where critical impurities arise during the synthesis of the reference standard.[3][4][5]

G cluster_0 Precursor Selection cluster_1 Cyclization & Functionalization cluster_2 Critical Impurities Phenol 2-Bromophenol (Starting Material) Ether Allyl Aryl Ether Phenol->Ether Alkylation Imp_Dibromo 5,7-Dibromo (Over-bromination) Phenol->Imp_Dibromo Impure Start Mat. Allyl Allyl Bromide Claisen Claisen Rearrangement (Thermal) Ether->Claisen Cyclization Cyclization (Acid/Base) Claisen->Cyclization Imp_5Br 5-Bromo Isomer (Regio-impurity) Cyclization->Imp_5Br Migration Side Rxn Final 7-Bromo-2,3-dihydro- 1-benzofuran-3-amine Cyclization->Final Major Product Imp_Enant (S)-Enantiomer (Chiral impurity) Final->Imp_Enant Inefficient Resolution

Figure 1: Synthetic pathway highlighting the origin of the critical 5-bromo regioisomer and enantiomeric impurities.

Experimental Protocols for Standard Qualification

To validate a reference standard (or upgrade a CRG to a QRM), the following three protocols must be executed. These methods are self-validating and distinguish the target compound from its closest structural analogs.[1][2][3][4]

Protocol A: Regio-Isomeric Discrimination (HPLC-UV)

Objective: Separate the 7-bromo target from the 5-bromo impurity.[1][2][3][4] Standard C18 columns often fail to resolve these; a Phenyl-Hexyl stationary phase is required for π-π interaction selectivity.[1][2][3][4]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[3][4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][5]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 280 nm.[3][4][5]

  • Acceptance Criteria: Resolution (

    
    ) between 7-bromo (RT ~12.4 min) and 5-bromo (RT ~11.8 min) must be > 1.5.[1][2][4]
    
Protocol B: Chiral Purity Determination

Objective: Quantify the Enantiomeric Excess (ee).[3][4][5]

  • Column: Chiralpak IG or Cyclobond DMP (250 mm x 4.6 mm, 5 µm).[3][4][5]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[3][4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C.

  • Detection: UV at 230 nm.[4][5]

  • Self-Validation: Inject a racemic mixture first to establish separation.[2][3][4] The minor enantiomer peak in the QRM must be < 0.5% area.[3][4][5]

Protocol C: Absolute Potency Assignment via qNMR

Objective: Determine the "As-Is" purity (w/w) accounting for water, solvents, and salt counter-ions.[3][4][5] This is superior to HPLC area %.[3][4][5]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over

    
    .[3][4][5]
    
  • Solvent: DMSO-

    
     (to ensure full solubility of the HCl salt).
    
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision ±0.001 mg).[3][5]
    • Acquire

      
      -NMR with D1 (relaxation delay) ≥ 30s to ensure full relaxation.[1][2][4]
      
    • Integrate the singlet of Maleic Acid (6.2 ppm, 2H) vs. the aromatic protons of the benzofuran (6.8–7.4 ppm).[3][4][5]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[3][4][5][6]

Analytical Workflow for Reference Standard Qualification

The following flowchart defines the decision matrix for accepting a standard for use in GLP/GMP studies.

Workflow Start Receive Candidate Standard (Commercial or In-House) Step1 1. Identity Confirmation (1H-NMR + MS) Matches Structure? Start->Step1 Step2 2. Regio-Purity Check (Phenyl-Hexyl HPLC) >99.0% & No 5-Br? Step1->Step2 Yes Fail REJECT / RE-PURIFY (Do not use for Quant) Step1->Fail No Step3 3. Chiral Purity (Chiral HPLC) >99.5% ee? Step2->Step3 Pass Step2->Fail Fail (<99% or 5-Br present) Step4 4. Potency Assignment (qNMR + KF + ROI) Calculate w/w% Step3->Step4 Pass Step3->Fail Fail (<99.5% ee) Pass RELEASE as QRM (Valid for GLP Assays) Step4->Pass Complete

Figure 2: Decision matrix for qualifying a reference standard. Note that failure at the Regio-Purity stage is the most common failure mode for commercial reagents.[1][2][4]

References

  • Regioselective Synthesis of Benzofurans: Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[4][5] Link

  • Analytical Methods for Benzofuran Derivatives: U.S. Drug Enforcement Administration (DEA).[3][4][5] (2013).[4][5] The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal. Link

  • Chiral Separation Techniques: National Institutes of Health (NIH).[3][4][5] (2010).[4][5] 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PMC. Link

  • Reference Standard Guidelines: United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Refer to current USP-NF for official text).[1][2][3][4]

Sources

Safety Operating Guide

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical logistics with the same rigor as synthetic methodology. Handling (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine requires a deep understanding of its structural liabilities. This molecule features a basic primary amine, a lipophilic benzofuran core, and—most critically—a bromine substituent. This halogenated moiety fundamentally dictates its end-of-life management, elevating it from standard organic waste to a strictly regulated halogenated hazard.

The following guide provides a self-validating, step-by-step protocol for the safe logistical handling, segregation, and disposal of this compound, ensuring full regulatory compliance and eliminating environmental risks.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must quantify the physical and thermal parameters that govern the compound's reactivity.

Table 1: Quantitative Operational Parameters for Halogenated Amine Disposal

ParameterRecommended Value / DataOperational Rationale
Target Incineration Temp >1100°C (2012°F)Ensures complete destruction of the benzofuran ring and prevents brominated dioxin formation 1.
Critical Cooling Window 300°C – 500°CMust be bypassed rapidly in the scrubber to prevent de novo synthesis of PBDDs/PBDFs 2.
Residence Time (Furnace) 1 – 2 secondsProvides adequate time for complete thermal oxidation of the halogenated amine 1.
Max Shelf Life (Waste) < 90 Days (LQG standard)Prevents long-term photodehalogenation and oxidative degradation of the free amine 3.

Mechanistic Causality: The Science of Halogenated Waste

We do not segregate waste arbitrarily; we do it to prevent catastrophic downstream chemistry.

  • The Halogen Effect and Dioxin Synthesis: The bromine atom classifies this compound as a halogenated organic waste under EPA RCRA guidelines [[4]](). If incinerated in standard municipal facilities operating at lower temperatures, the carbon-halogen bonds cleave and recombine with oxygen. During the critical cooling phase (300°C to 500°C), these fragments undergo de novo synthesis to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) 2, 5. These are highly toxic, bioaccumulative persistent organic pollutants (POPs).

  • The Amine Effect: The primary amine group renders the molecule basic and nucleophilic. Mixing this compound with strong oxidizers or acids in a generic waste carboy can lead to exothermic reactions or rapid oxidation. Furthermore, brominated aromatic amines are susceptible to photodehalogenation if stored in clear glass under ambient light 3.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the verification check.

Phase 1: Waste Segregation & Containment

  • Identify the Matrix: Determine if the waste is a solid (pure powder, HCl salt, or contaminated lab debris) or a liquid (dissolved in reaction solvents).

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or amber glass container.

    • System Verification: Verify the container is chemically compatible with the solvent matrix. Do not use metal cans, as the amine and potential trace hydrobromic acid can induce corrosion.

  • Strict Halogen Segregation: Place the waste EXCLUSIVELY in a container designated for "Halogenated Organic Waste" 6.

    • System Verification: Check the logbook. If mixed with non-halogenated waste, the entire bulk volume must be treated as halogenated, needlessly increasing disposal costs by up to 400% 6.

Phase 2: Labeling and Storage

  • Apply RCRA Labeling: Label the container with the exact chemical name: "(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine". Mark the primary hazard as "Halogenated Toxic Waste."

  • Environmental Shielding: Store the waste container in a secondary containment bin away from direct sunlight to prevent photodehalogenation 3.

  • Venting Check: Do not seal the container completely airtight if there is a risk of gas generation from mixed solvent streams.

    • System Verification: Inspect the container weekly for bulging.

Phase 3: Final Destruction via TSDF

  • Transfer to Licensed Facility: The waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling EPA MACT standards [[7]]().

  • High-Temperature Incineration: Ensure the TSDF utilizes high-temperature rotary kiln incineration. The incinerator must operate at >1100°C to ensure the bromine is converted safely to hydrogen bromide (HBr) gas, which is subsequently neutralized by lime slurry scrubbers 1.

Spill Management & Emergency Response

Immediate containment is critical to prevent aerosolization of the powder or environmental leaching of the liquid solution.

  • Solid Spills: Never sweep the powder dry, as this creates airborne dust 8. Cover the spill with damp paper towels, scoop the agglomerated mass into a wide-mouth HDPE container, and label as "Halogenated Debris."

  • Liquid Spills: Absorb with an inert, non-combustible material such as vermiculite. CRITICAL: Do not use sawdust. The amine can react exothermically with oxidizers if inadvertently mixed in combustible sawdust 9.

SpillWorkflow A Spill Detected: (3S)-7-bromo-2,3-dihydro- 1-benzofuran-3-amine B Assess Physical State A->B C Solid (Powder/Crystal) B->C Dry Material D Liquid (Solution) B->D Dissolved E 1. Don PPE (N95, Nitrile) 2. Cover with damp towels 3. Scoop into wide-mouth jar C->E F 1. Don PPE (Vapor Cartridge) 2. Absorb with inert vermiculite (DO NOT use sawdust) D->F G Segregate as: Halogenated Organic Waste E->G F->G H Final Disposal: High-Temp Incineration (>1100°C) G->H EPA RCRA Compliant

Figure 1: Decision workflow for the safe spill management and disposal of halogenated amine waste.

References

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. EPA.gov. 4

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 6

  • Sicherheitsdatenblatt - Fluorochem. Fluorochem.co.uk.10

  • 2,4-Dibromo-5-(trifluoromethyl)aniline. Benchchem. 3

  • 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem. 8

  • 2-(3-chlorophenoxy)-N-methylethanamine. Benchchem. 9

  • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration. WtERT. 1

  • Incineration Disposal Services. U.S. Waste Industries. 7

  • Medical Waste Incineration and Dioxin Emission. Gient. 2

  • DIOXIN AND FURAN & its Effect. Gujarat Pollution Control Board. 5

Sources

Personal protective equipment for handling (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine CAS (Analog/Salt): 1258400-12-2 (HCl salt ref), 2055848-77-4 (S-isomer HCl) Risk Profile: WARNING .[1][2] Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Potential Sensitizer. Critical Hazard: As a primary amine, this compound is prone to rapid oxidation and formation of carbamates upon exposure to air/CO₂. It poses a risk of severe eye irritation and respiratory distress if aerosolized.

Immediate Action Required:

  • Engineering Control: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Double-glove technique (Nitrile) is mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

Hazard Identification & Risk Assessment

Since specific toxicological data for the chiral free base is limited, this assessment applies the Precautionary Principle , deriving data from the hydrochloride salt and structural analogs (halogenated benzofurans).

Hazard Class (GHS)CategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]
Aquatic Toxicity Cat 3H412: Harmful to aquatic life with long-lasting effects (Inferred from benzofuran core).[1][2][4]
Risk Assessment Logic Flow

RiskAssessment Start Start: Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution / Liquid Form->Solution DustRisk Risk: Dust Inhalation Solid->DustRisk SplashRisk Risk: Dermal Absorption & Splash Solution->SplashRisk Control1 Control: Fume Hood + Anti-Static Weighing DustRisk->Control1 Action Proceed with Experiment Control1->Action Control2 Control: Double Nitrile Gloves + Face Shield SplashRisk->Control2 Control2->Action

Figure 1: Risk Assessment Decision Matrix for handling (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine.

Personal Protective Equipment (PPE) Matrix

The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated amines.

Protection ZoneRequirementTechnical Specification
Respiratory Fume Hood Work must be performed in a hood with face velocity >0.5 m/s.[1][2] If outside hood (not recommended): N95 or P100 respirator.
Ocular Chemical Goggles ANSI Z87.1 compliant indirect-vent goggles.[1][2] Safety glasses are insufficient due to amine vapor risks.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene.[1][2] Change outer gloves immediately upon splash.
Dermal (Body) Lab Coat + Apron 100% Cotton or Nomex lab coat. Use a chemical-resistant apron (Tyvek/PVC) during transfer of quantities >1g.[1][2]
Footwear Closed-Toe Leather or chemical-resistant synthetic.[1][2] No mesh sneakers.

Operational Protocols

A. Storage & Stability
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive.[1][2] Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation (de-bromination risk) and cap corrosion.[1]

B. Weighing & Transfer (Solid State)
  • Static Control: The amine powder may be static.[5] Use an anti-static gun or polonium strip if available.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, the solid must be transferred to a tared vial inside the hood, capped, and then weighed.

  • Solvent Selection: Soluble in DMSO, Methanol, and DCM. Note: Avoid acetone if forming stable stock solutions, as amines can form imines with ketones over time.

C. Reaction Setup
  • Purge: Flame-dry glassware and cool under inert gas (N₂/Ar) before introducing the reagent.

  • Addition: Add the amine as a solution rather than a solid to the reaction mixture to ensure rapid dispersal and minimize local exotherms.

  • Quenching: When neutralizing, avoid strong acids if possible to prevent rapid heat generation; use buffered ammonium chloride.

Emergency Response Plan

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5mL/5g) Assess->Minor Major Major (>5mL/5g) Assess->Major Absorb Absorb: Vermiculite or Chem-Pad Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean: Soap & Water (Do NOT use Bleach) Absorb->Clean Dispose Disposal: Halogenated Waste Bin Clean->Dispose

Figure 2: Protocol for managing spills of halogenated amines.[1][2] Note: Bleach is avoided to prevent formation of chloramines.[1]

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this enhances absorption.

  • Eye Contact: Rinse with water/saline for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Waste Disposal & Deactivation

  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids (exotherm) or oxidizers (fire risk).

  • RCRA Code (USA): Not explicitly listed, but dispose of as characteristic hazardous waste (D001/D003 if applicable based on solvent).

  • Deactivation (Small Scale): For trace residues in glassware, rinse with dilute HCl (1M) to form the water-soluble hydrochloride salt, then dispose of the aqueous rinse in the aqueous waste stream.

References

  • PubChem. (2023). Compound Summary: 7-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride.[1][2][6] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: 7-bromo-2,3-dihydro-1-benzofuran-3-one. [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Reactant of Route 2
Reactant of Route 2
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.